molecular formula C12H50Cl2N10Pt3+4 B12774651 Triplatin CAS No. 172902-99-7

Triplatin

Cat. No.: B12774651
CAS No.: 172902-99-7
M. Wt: 990.7 g/mol
InChI Key: BLYVBOMCZVHBIS-UHFFFAOYSA-L
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Description

Triplatin (also known as BBR3464) is a trinuclear platinum-based cytotoxic agent that represents a distinct class of polynuclear platinum complexes (PPCs) . Unlike traditional platinum drugs like cisplatin or carboplatin, this compound carries a high positive charge, which enables a unique, dual-function mechanism of action . Its primary targets are cellular DNA and cell surface sulfated glycosaminoglycans (sGAGs), particularly heparan sulfate proteoglycans (HSPGs) . The interaction with DNA leads to the formation of long-range adducts that are structurally different from those created by cisplatin, which prevents DNA transcription and replication and subsequently induces apoptosis . Concurrently, its high affinity for sGAGs mediates cellular accumulation and allows for tumor selectivity; this is a mechanism not shared by neutral mononuclear platinum agents . Recent research has highlighted the value of sGAG status as a predictive biomarker for this compound efficacy, especially in aggressive cancers like triple-negative breast cancer (TNBC) . Studies show that TNBC tumors with high levels of sGAGs are more sensitive to this compound, which can inhibit primary tumor growth and reduce metastasis to organs such as the lungs, liver, and ovaries . Furthermore, this compound has demonstrated activity in carboplatin-resistant tumor models, suggesting its potential as a second-line therapy . This drug is for research use only and is not approved for diagnostic or therapeutic applications.

Properties

CAS No.

172902-99-7

Molecular Formula

C12H50Cl2N10Pt3+4

Molecular Weight

990.7 g/mol

IUPAC Name

azane;hexane-1,6-diamine;platinum(2+);dichloride

InChI

InChI=1S/2C6H16N2.2ClH.6H3N.3Pt/c2*7-5-3-1-2-4-6-8;;;;;;;;;;;/h2*1-8H2;2*1H;6*1H3;;;/q;;;;;;;;;;3*+2/p-2

InChI Key

BLYVBOMCZVHBIS-UHFFFAOYSA-L

Canonical SMILES

C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2]

Origin of Product

United States

Foundational & Exploratory

Triplatin (BBR3464): A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin (BBR3464) is a trinuclear platinum(II) complex that represented a significant departure from the classical mononuclear platinum-based anticancer drugs like cisplatin (B142131).[1][2] Its unique chemical structure, featuring three platinum centers, was designed to overcome the limitations of existing platinum therapies, particularly cisplatin resistance.[1][2] While this compound showed considerable promise in preclinical studies due to its potent cytotoxicity and distinct mechanism of action, it ultimately failed to gain regulatory approval after facing challenges in clinical trials, including severe side effects and lack of biostability.[1][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.

Molecular Structure and Chemical Properties

This compound, with the chemical formula [{trans-PtCl(NH3)2}2{μ-trans-Pt(NH3)2(NH2(CH2)6NH2)2}]4+, is a cationic trinuclear platinum(II) complex.[2] This distinct structure, with a central platinum-spermine-like linker connecting two monofunctional trans-PtCl(NH3)2 moieties, dictates its unique biological activity.[2][4] Unlike cisplatin, which is a neutral molecule, the +4 charge of this compound plays a crucial role in its cellular uptake and initial interactions with biological macromolecules.[1]

Cellular Uptake and Trafficking: A Key Role for Sulfated Glycosaminoglycans

The cellular uptake of this compound is a critical first step in its mechanism of action and is fundamentally different from that of cisplatin. The highly positive charge of this compound facilitates a strong electrostatic interaction with negatively charged sulfated glycosaminoglycans (sGAGs), such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, which are abundant on the surface of many cancer cells.[5][6] This interaction is a primary driver of its cellular accumulation.[5] In contrast, cisplatin uptake is mediated by other mechanisms, including passive diffusion and copper transporters.[1]

The dependence on sGAGs for cellular entry has been demonstrated in studies using Chinese Hamster Ovary (CHO) cell lines with varying levels of sGAG expression. A direct correlation was observed between the levels of cell surface sGAGs and the cellular accumulation and cytotoxicity of this compound.[5] This sGAG-mediated uptake is a unique feature of polynuclear platinum complexes and is not shared by mononuclear drugs like cisplatin or carboplatin.[5] This finding has led to the proposition of using sGAG levels as a potential predictive biomarker for this compound efficacy, particularly in cancers with high sGAG expression, such as triple-negative breast cancer.[5][7]

Once inside the cell, this compound is distributed within the cytoplasm and nucleolar compartments.[1] Its trafficking to the nucleus allows it to interact with its primary pharmacological target: DNA.

Interaction with DNA: The Formation of Long-Range Interstrand Crosslinks

The primary target of this compound is nuclear DNA.[4] Its interaction with DNA is characterized by the formation of unique and structurally distinct DNA adducts compared to those formed by cisplatin. While cisplatin predominantly forms 1,2-intrastrand crosslinks, this compound is known to form long-range interstrand crosslinks.[4][8] These interstrand crosslinks occur between guanine (B1146940) bases on opposite DNA strands, spanning a distance of four base pairs.[8]

The formation of these adducts is a rapid process, with a half-life of approximately 40 minutes, likely facilitated by the high positive charge of the molecule leading to a pre-association with the negatively charged DNA backbone.[8] These long-range crosslinks introduce significant distortions in the DNA double helix, leading to a compaction of the DNA molecule.[9] It is estimated that approximately 20% of the DNA adducts formed by this compound are interstrand crosslinks.[4][8]

These structurally distinct DNA lesions are poorly recognized and repaired by the nucleotide excision repair (NER) machinery, which is a major mechanism of resistance to cisplatin.[5] This evasion of DNA repair is a key factor in this compound's ability to overcome cisplatin resistance.

Downstream Cellular Consequences: Cell Cycle Arrest and Apoptosis

The formation of this compound-DNA adducts triggers a cascade of downstream cellular events, culminating in cell cycle arrest and programmed cell death (apoptosis).

Cell Cycle Arrest at the G2/M Phase

A hallmark of the cellular response to this compound is a dose-dependent arrest of the cell cycle in the G2/M phase.[10] This arrest is a consequence of the cell's DNA damage response (DDR) pathway, which halts cell cycle progression to allow for DNA repair. A key mediator of this G2/M arrest is the cyclin-dependent kinase inhibitor p21 (also known as Waf1/Cip1).[10][11] Interestingly, the induction of p21 by this compound appears to be independent of the tumor suppressor protein p53.[10][11] This is a significant distinction from cisplatin, where the p53-p21 axis plays a more central role in mediating cell cycle arrest.[12][13] The p53-independent activation of p21 suggests that this compound could be effective in tumors with mutated or non-functional p53, which often exhibit resistance to conventional chemotherapies.[10]

Induction of Apoptosis

Prolonged cell cycle arrest and irreparable DNA damage ultimately lead to the induction of apoptosis. While this compound is a potent inducer of cell death, the extent to which it induces apoptosis compared to cisplatin can vary depending on the cell type.[10] The apoptotic cascade initiated by this compound involves the activation of caspases, a family of proteases that execute the final stages of programmed cell death.[2][14] The precise caspase activation profile in response to this compound is not as extensively characterized as that for cisplatin, which is known to activate a cascade involving caspase-8, -9, and the executioner caspases -3 and -7.[2][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of this compound.

ParameterCell LineValueReference
IC50 (µM) L1210 (murine leukemia, sensitive)~0.03[9]
L1210/CDDP (murine leukemia, cisplatin-resistant)~0.024[9]
A2780 (human ovarian)Not specified[1]
HCT116 (human colorectal)Not specified[1]
Various cisplatin-resistant human tumor cell lines>20-fold lower than cisplatin[15]
DNA Binding Half-life (t1/2) N/A~40 minutes[8]
Percentage of Interstrand Crosslinks N/A~20%[4][8]

Experimental Protocols

Cellular Uptake Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Objective: To quantify the intracellular accumulation of this compound.

Methodology:

  • Cell Culture and Treatment: Plate cells at a known density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for specified time periods.

  • Cell Harvesting: After treatment, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Detach the cells using trypsin-EDTA and collect them by centrifugation.

  • Cell Lysis and Digestion: Resuspend the cell pellet in a known volume of lysis buffer. An aliquot of the cell lysate is used for protein quantification (e.g., using a BCA assay) to normalize the platinum content to the total protein amount. The remaining lysate is digested using a mixture of concentrated nitric acid and hydrogen peroxide at an elevated temperature.

  • ICP-MS Analysis: The digested samples are diluted with deionized water to a suitable volume. The platinum concentration in the samples is then determined using an ICP-MS instrument, with appropriate calibration standards. The results are typically expressed as ng of platinum per mg of total cellular protein.

Analysis of DNA Adducts by Circular Dichroism (CD) Spectroscopy

Objective: To characterize the conformational changes in DNA upon binding of this compound.

Methodology:

  • Sample Preparation: Prepare solutions of calf thymus DNA (or other DNA sources) in a suitable buffer (e.g., phosphate (B84403) buffer). Prepare a stock solution of this compound.

  • Titration: Perform a titration by adding increasing concentrations of this compound to the DNA solution. Allow the mixture to incubate to ensure binding equilibrium is reached.

  • CD Spectroscopy: Record the CD spectra of the DNA-Triplatin complexes over a wavelength range of approximately 220-320 nm. The CD spectrum of DNA alone serves as a control.

  • Data Analysis: Analyze the changes in the CD spectrum of DNA upon this compound binding. Changes in the intensity and position of the characteristic positive and negative bands of B-form DNA can provide insights into the nature of the interaction, such as intercalation or groove binding, and the extent of conformational distortion.

Assessment of Apoptosis by TUNEL Assay

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound for the desired time. Include positive (e.g., DNase I-treated) and negative (untreated) controls.

  • Fixation and Permeabilization: Fix the cells with a solution of 4% paraformaldehyde in PBS, followed by permeabilization with a solution of 0.1% Triton X-100 in sodium citrate (B86180) buffer.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP (e.g., FITC-dUTP), in a humidified chamber at 37°C.

  • Microscopy: After washing to remove unincorporated nucleotides, mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nucleus, indicating the presence of fragmented DNA.

Analysis of Protein Expression by Western Blotting

Objective: To determine the levels of key proteins involved in cell cycle control and apoptosis (e.g., p21, p53, caspases) in response to this compound treatment.

Methodology:

  • Cell Lysis and Protein Quantification: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies specific for the target proteins (e.g., anti-p21, anti-p53). After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations of Key Pathways and Workflows

Cellular_Uptake_of_this compound This compound This compound (BBR3464) (+4 charge) sGAGs Sulfated Glycosaminoglycans (sGAGs) (e.g., Heparan Sulfate) This compound->sGAGs Uptake sGAG-mediated Uptake sGAGs->Uptake Cell_Membrane Cell Membrane Cell_Interior Cell Interior Nucleus Nucleus Cell_Interior->Nucleus Uptake->Cell_Interior DNA DNA Nucleus->DNA

Fig. 1: Cellular uptake of this compound via sGAGs.

Triplatin_DNA_Interaction This compound This compound (BBR3464) DNA Nuclear DNA This compound->DNA Binding Adduct_Formation Formation of Long-Range Interstrand Crosslinks DNA->Adduct_Formation DNA_Damage DNA Damage and Distortion Adduct_Formation->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR

Fig. 2: Interaction of this compound with DNA.

Triplatin_Cellular_Response DNA_Damage This compound-induced DNA Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR p21_Induction p53-independent p21 Induction DDR->p21_Induction Apoptosis Apoptosis DDR->Apoptosis Irreparable Damage G2M_Arrest G2/M Cell Cycle Arrest p21_Induction->G2M_Arrest G2M_Arrest->Apoptosis Prolonged Arrest Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Fig. 3: Downstream cellular response to this compound.

Experimental_Workflow_Western_Blot start Cell Treatment with this compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Fig. 4: Experimental workflow for Western Blot analysis.

Conclusion

This compound (BBR3464) possesses a multifaceted mechanism of action that distinguishes it from conventional platinum-based anticancer drugs. Its unique trinuclear structure and positive charge facilitate a novel cellular uptake pathway mediated by sGAGs, and its interaction with DNA results in the formation of long-range interstrand crosslinks that are poorly repaired by the cell. These distinct DNA adducts trigger a p53-independent G2/M cell cycle arrest and subsequent apoptosis. While this compound's clinical development was halted, a thorough understanding of its mechanism of action provides valuable insights for the design of future generations of platinum-based and other DNA-targeting anticancer agents. The potential for using sGAGs as a biomarker for patient stratification also highlights a promising avenue for precision medicine approaches in oncology. Further research into the detailed signaling pathways activated by this compound could uncover new therapeutic targets and strategies to overcome drug resistance in cancer.

References

chemical structure of Triplatin tetranitrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Triplatin Tetranitrate

Introduction

This compound tetranitrate, also known by its developmental code BBR3464, is a trinuclear platinum(II) complex that represented a significant evolution in the design of platinum-based anticancer agents.[1] As the first non-classical platinum compound to advance to human clinical trials, its unique structure was engineered to overcome the limitations of earlier drugs like cisplatin (B142131), particularly in circumventing tumor resistance.[1][2] This document provides a detailed examination of the , its synthesis, characterization, and its mechanism of interaction with its primary biological target, DNA.

Chemical Structure and Properties

This compound tetranitrate is a cationic, polynuclear platinum compound characterized by three platinum(II) centers linked by flexible diamine ligands.[3][4] This arrangement is fundamentally different from the mononuclear structure of cisplatin. The central platinum atom is coordinated by two bridging 1,6-hexanediamine (B7767898) ligands, which in turn connect to two terminal platinum atoms. Each platinum center generally adopts a square-planar coordination geometry, a common feature for Pt(II) complexes.[1]

The complete chemical entity consists of the complex cation [{trans-Pt(NH₃)₂Cl}₂(μ-H₂N(CH₂)₆NH₂)₂{Pt(NH₃)₂}]⁴⁺ and four nitrate (B79036) anions (NO₃⁻) to balance the charge.

A skeletal representation of the this compound cation is shown below: Skeletal formula of this compound tetranitrate Figure 1: Skeletal formula of the this compound cation.[5]

Physicochemical Data

The fundamental properties of this compound tetranitrate are summarized in the table below, compiled from comprehensive chemical databases.

PropertyValue
IUPAC Name azane;bis(hexane-1,6-diamine);tris(platinum(2+));dichloride;tetranitrate[3]
Synonyms BBR3464, BBR-3464[1][3]
Molecular Formula C₁₂H₅₀Cl₂N₁₄O₁₂Pt₃[3]
Molecular Weight 1238.8 g/mol [1][3]
Stereochemistry Achiral[6]

Mechanism of Action: DNA Interaction

The primary mechanism of action for this compound involves binding to cellular DNA, leading to the inhibition of critical processes like replication and transcription.[4][7] Its unique trinuclear structure allows for a distinct mode of DNA binding compared to cisplatin.

Key features of its interaction include:

  • Long-Range Cross-links: The considerable distance of approximately 2.5 nm between the terminal platinum centers enables the formation of long-range intra- and interstrand cross-links on the DNA.[1]

  • Phosphate (B84403) Clamps: The amine groups on the platinum centers form strong, non-covalent hydrogen bonds with the phosphate oxygen atoms of the DNA backbone. This interaction, termed a "phosphate clamp," helps to stabilize the binding and can occur in the minor groove.[1][8]

  • DNA Compaction: The binding of this compound induces significant structural changes in the DNA double helix, including bending and, notably, drastic DNA compaction. This feature is distinct from the effects of cisplatin and contributes to its cytotoxicity, even in cell lines resistant to other platinum drugs.[1][7]

G cluster_workflow Mechanism of Action This compound This compound Tetranitrate Binding Initial DNA Binding (Non-covalent) This compound->Binding DNA Cellular DNA DNA->Binding Clamp Formation of 'Phosphate Clamps' Binding->Clamp H-bonding Crosslink Long-Range {Pt,Pt} Cross-links Binding->Crosslink Covalent bonds Compaction DNA Structural Alteration & Compaction Clamp->Compaction Crosslink->Compaction Inhibition Inhibition of DNA Replication & Transcription Compaction->Inhibition Apoptosis Induction of Apoptosis Inhibition->Apoptosis

Caption: Logical workflow of this compound's mechanism of action on cellular DNA.

Experimental Protocols

Synthesis of a Trinuclear Platinum Complex

The synthesis of this compound and its analogues is a multi-step process that relies on the principles of coordination chemistry, particularly the trans effect, to direct the substitution of ligands on the square-planar Pt(II) centers.[1][8] The following is a representative protocol adapted from the synthesis of a this compound derivative.[8]

Materials: trans-diamminedichloroplatinum(II) (transplatin), silver nitrate (AgNO₃), 1,6-hexanediamine, dimethylformamide (DMF), diethyl ether (Et₂O).

Workflow:

  • Chloride Abstraction: A solution of trans-diamminedichloroplatinum(II) in anhydrous DMF is treated with two equivalents of AgNO₃. The mixture is stirred overnight in the dark to facilitate the precipitation of silver chloride (AgCl).

  • Filtration: The precipitated AgCl is removed by filtration, yielding a DMF solution of the dinitrate platinum precursor, [trans-Pt(NH₃)₂(NO₃)₂].

  • Ligand Addition (Bridging): The filtrate is cooled (e.g., to -30°C), and a solution of 1,6-hexanediamine in DMF is added dropwise. This step forms the central part of the trinuclear complex.

  • Ligand Addition (Terminal): A separate reaction vessel containing a mono-activated platinum precursor (prepared similarly) is combined with the central unit to complete the trinuclear structure.

  • Precipitation and Isolation: The final product is precipitated from the DMF solution by the addition of a non-polar solvent like diethyl ether. The resulting solid is collected by filtration, washed with cold ether, and dried under vacuum.

G cluster_synthesis Synthetic Workflow Transplatin trans-Pt(NH₃)₂Cl₂ in DMF AgNO3 Add AgNO₃ (Stir in dark) Transplatin->AgNO3 Filter1 Filter off AgCl AgNO3->Filter1 Precursor [trans-Pt(NH₃)₂(NO₃)₂] Solution Filter1->Precursor Ligand Add 1,6-hexanediamine in DMF Precursor->Ligand Reaction Assemble Complex (Stir at RT) Ligand->Reaction Precipitate Add Diethyl Ether Reaction->Precipitate Filter2 Filter & Wash Solid Precipitate->Filter2 Product Final Product: This compound Tetranitrate Filter2->Product

Caption: A generalized workflow for the synthesis of this compound tetranitrate.

Characterization Methods

Confirmation of the structure and purity of synthesized this compound tetranitrate requires a combination of spectroscopic and analytical techniques.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to confirm the presence of the amine (N-H) and alkyl (C-H) protons of the hexanediamine (B8719201) linkers. Typical chemical shifts for N-H protons are in the 2.5 - 4.0 ppm range, while C-H protons appear between 1.0 - 3.0 ppm.[1]

    • ¹⁹⁵Pt NMR: This technique is highly sensitive to the coordination environment of the platinum centers. For trinuclear Pt(II) complexes, signals are often observed in the -2000 to -2500 ppm range, providing insight into the number of distinct platinum environments.[1] For an azido-derivative of this compound, a ¹⁹⁵Pt NMR signal was reported at -2671 ppm.[8]

  • Vibrational Spectroscopy (IR & Raman):

    • Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the ligands (ammine, hexanediamine) and the metal-ligand bonds.[1] Key vibrational bands for a this compound analogue include N-H stretches (~3200 cm⁻¹) and C-H stretches (~2900 cm⁻¹).[8]

  • Elemental Analysis:

    • This combustion analysis method determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). The results are compared against the calculated theoretical values based on the molecular formula to verify the stoichiometry and purity of the compound.[1]

TechniqueObservationInterpretation
¹H NMR Signals at ~2.5-4.0 ppm & ~1.0-3.0 ppm[1]Confirms N-H and C-H protons from ammine and diamine ligands.
¹⁹⁵Pt NMR Signal at ~ -2500 ppm[1]Indicates Pt(II) in a specific coordination sphere.
IR Spectroscopy Bands at ~3200 cm⁻¹ & ~2900 cm⁻¹[8]Corresponds to N-H and C-H stretching vibrations.
Elemental Analysis Experimental %C, H, NMatches calculated values, confirming stoichiometric formula.[1][8]

Conclusion

This compound tetranitrate stands as a pivotal molecule in the development of platinum-based therapeutics. Its sophisticated trinuclear structure, which facilitates novel DNA binding modes such as long-range cross-linking and phosphate clamping, allows it to be active in cancer cell lines that have developed resistance to simpler platinum drugs. The synthetic and characterization protocols outlined herein provide the foundational framework for the study of this and other complex polynuclear coordination compounds in the field of medicinal inorganic chemistry.

References

A Comprehensive Technical Guide to the Discovery and History of Triplatin as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin, also known as BBR3464, is a trinuclear platinum complex that emerged as a promising, yet ultimately challenging, anticancer agent. It represents a significant departure from the classical mononuclear platinum drugs like cisplatin (B142131), carboplatin, and oxaliplatin. Developed in the laboratory of Professor Nicholas Farrell, this compound was the first multinuclear platinum compound to enter human clinical trials.[1][2] This guide provides an in-depth technical overview of the discovery, preclinical development, clinical evaluation, and mechanism of action of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Discovery and Preclinical Development

The development of this compound was driven by the need to overcome the limitations of existing platinum-based chemotherapies, particularly cisplatin resistance. The rationale was that a structurally distinct platinum agent would exhibit a different spectrum of activity and might be effective in tumors that had developed resistance to cisplatin.

Synthesis of this compound (BBR3464)

The synthesis of this compound involves a multi-step process. A detailed synthetic route for a closely related analogue, N3-TriplatinNC, provides insight into the general approach. The synthesis generally involves the preparation of a mono-activated di-nuclear platinum(II) intermediate, which is then reacted with a suitable mononuclear platinum complex.[3]

Synthesis Protocol Outline: [3]

  • Preparation of the intermediate (e.g., 1,1/t,t): This dinuclear platinum complex is synthesized and then activated by reacting with silver nitrate (B79036) to remove a chloride ligand.

  • Preparation of the second platinum component (e.g., N3-monoplatinNC): A separate mononuclear platinum complex is synthesized.

  • Coupling Reaction: The activated dinuclear intermediate is reacted with the mononuclear platinum component in a solvent like anhydrous DMF. The reaction is typically stirred for an extended period (e.g., 72 hours) at room temperature.

  • Purification: The final product is precipitated, filtered, and washed to yield the trinuclear platinum complex.

Preclinical Efficacy

This compound demonstrated significant cytotoxic activity in a range of human cancer cell lines, including those with intrinsic or acquired resistance to cisplatin.

Table 1: In Vitro Cytotoxicity of this compound (BBR3464) Compared to Cisplatin

Cell LineCancer TypeThis compound (BBR3464) IC50 (µM)Cisplatin IC50 (µM)Fold-DifferenceReference
Ovarian Cancer Panel (3 lines)OvarianSignificantly Lower->20[4]
Melanoma Panel (4 lines)MelanomaSignificantly Lower->20[4]
A2780Ovarian---[5]
A2780cisROvarian (Cisplatin-Resistant)More ActiveLess Active-[5]
A2780ZD0473ROvarian (Cisplatin-Resistant)More ActiveLess Active-[5]

Note: Specific IC50 values were not always provided in the abstracts, but the relative efficacy was clearly stated.

In vivo studies using human tumor xenografts in mice further confirmed the potent antitumor activity of this compound.

Table 2: In Vivo Antitumor Efficacy of this compound (BBR3464) in Human Tumor Xenografts

Tumor Xenograft ModelTumor TypeThis compound (BBR3464) TreatmentTumor Weight Inhibition (%)Reference
7 out of 8 modelsVariousNot specified>80%[4][6]
4 cisplatin-refractory modelsVariousNot specified>80%[4][6]
Oral Squamous CarcinomaHead and Neck0.3 mg/kg + 30 mg/kg 9-cis RA68%[7]
Oral Squamous CarcinomaHead and Neck0.45 mg/kg + 30 mg/kg 9-cis RA78%[7]
Hepatocellular CarcinomaLiverNot specified64.8%[8]

Clinical Trials

Despite its promising preclinical profile, this compound's journey through clinical trials was met with challenges that ultimately led to the halt of its development for broad applications.

Phase I and II Clinical Trial Results

Phase I trials established the dose-limiting toxicities of this compound, which included myelosuppression and diarrhea.[1] Phase II studies were subsequently initiated in various cancer types.

Table 3: Summary of Phase II Clinical Trial Results for this compound (BBR3464)

Cancer TypePatient PopulationTreatment RegimenObjective Response Rate (ORR)Key Findings & Reference
Small Cell Lung CancerSensitive or Refractory0.9 mg/m² IV every 21 days0% (in 34 evaluable patients)No objective responses, though 32% had disease stabilization. The drug was deemed inactive as a single agent in this setting.[1]
Gastric or Gastro-oesophageal AdenocarcinomaFirst- and Second-line0.9 mg/m² every 21 days6% (1/17 evaluable first-line patients)Poor response rate and short time to progression led to early closure of the second-line study.[9]
Ovarian CancerAdvancedNot specifiedPartial responses observedRespondents in a cisplatin-relapsed arm were p53 wild-type, while one respondent in a cisplatin-refractory arm was p53 mutant.[10]

The lack of significant objective responses in these trials, coupled with its toxicity profile, led to the discontinuation of this compound's development for these indications.[2]

Mechanism of Action

This compound's unique structure results in a mechanism of action that is distinct from cisplatin, which is key to its ability to overcome cisplatin resistance.

DNA Binding and Adduct Formation

Like cisplatin, the primary target of this compound is cellular DNA. However, this compound forms structurally distinct DNA adducts. It is capable of forming long-range intra- and interstrand cross-links, which are not readily repaired by the cellular machinery that recognizes and removes cisplatin-DNA adducts.[2]

Figure 1: this compound's DNA Damage Pathway.
Cellular Uptake and Role of Heparan Sulfate (B86663) Proteoglycans

Recent research has highlighted the importance of heparan sulfate proteoglycans (HSPGs) in the cellular accumulation of this compound. The highly cationic nature of this compound facilitates its interaction with negatively charged sulfated glycosaminoglycans (sGAGs) on the cell surface, leading to enhanced cellular uptake. This mechanism is particularly relevant in tumors with high sGAG expression, such as certain subtypes of triple-negative breast cancer.

G This compound This compound HSPG Heparan Sulfate Proteoglycans (HSPGs) on Cell Surface This compound->HSPG Electrostatic Interaction Uptake Enhanced Cellular Uptake HSPG->Uptake Accumulation Intracellular Accumulation Uptake->Accumulation Cytotoxicity Increased Cytotoxicity Accumulation->Cytotoxicity

Figure 2: Role of HSPGs in this compound's Cellular Uptake.
Modulation of Signaling Pathways

This compound's interaction with DNA and other cellular components leads to the perturbation of several signaling pathways, ultimately culminating in cell cycle arrest and apoptosis. While the precise signaling network is complex and can be cell-type dependent, key pathways implicated in the response to platinum-based drugs include those involved in DNA damage response, cell cycle control, and apoptosis.

G This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Wnt Wnt/β-catenin Pathway This compound->Wnt DDR DNA Damage Response (DDR) (ATM/ATR, p53) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase Activation) DDR->Apoptosis Survivin_Bcl2 Downregulation of Survivin and Bcl-2 Wnt->Survivin_Bcl2 Survivin_Bcl2->Apoptosis

Figure 3: Overview of Signaling Pathways Affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol: [11][12]

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., cisplatin) in culture medium. Add 100 µL of the drug solutions to the respective wells and incubate for a defined period (e.g., 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 490 nm or 550-590 nm using a microplate reader.

  • IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the drug concentration.

G A Seed Cells in 96-well Plate B Add Serial Dilutions of this compound A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 4: Workflow for the MTT Assay.
In Vivo Xenograft Model for Efficacy Studies

Animal models are crucial for evaluating the in vivo antitumor activity of novel compounds.

Protocol: [13][14]

  • Cell Preparation: Harvest cancer cells from culture, wash, and resuspend in a suitable medium (e.g., PBS or Matrigel).

  • Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment: Once tumors reach a specific size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer this compound and control vehicle via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

G A Implant Tumor Cells in Mice B Monitor Tumor Growth A->B C Randomize and Treat with this compound B->C D Continue Monitoring Tumor Volume and Body Weight C->D E Endpoint: Excise and Analyze Tumors D->E

Figure 5: In Vivo Xenograft Study Workflow.
Cellular Uptake Analysis by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the intracellular accumulation of platinum.

Protocol: [15][16][17]

  • Cell Treatment: Plate cells and treat with a defined concentration of this compound for a specific duration.

  • Cell Harvesting and Lysis: Wash the cells with PBS to remove extracellular drug, then harvest and lyse the cells.

  • Sample Digestion: Digest the cell lysates with concentrated nitric acid to break down organic matter.

  • ICP-MS Analysis: Analyze the digested samples using an ICP-MS instrument to quantify the amount of platinum.

  • Data Normalization: Normalize the platinum content to the cell number or total protein content to determine the intracellular drug concentration.

G A Treat Cells with This compound B Harvest and Lyse Cells A->B C Digest Lysates with Nitric Acid B->C D Analyze Platinum Content by ICP-MS C->D E Normalize Data to Cell Number or Protein D->E

Figure 6: Cellular Uptake Analysis Workflow.

Future Directions and Conclusion

The story of this compound is a powerful illustration of the complexities of anticancer drug development. While it did not achieve broad clinical success, the research into its unique mechanism of action has provided invaluable insights into overcoming platinum resistance. The recent discovery of its high efficacy in tumors with elevated sGAG levels has opened up new avenues for its potential use in a personalized medicine approach. Future clinical trials could focus on patient populations with specific biomarkers, such as high sGAG expression in triple-negative breast cancer, to potentially resurrect this once-shelved drug. The journey of this compound underscores the importance of understanding the intricate molecular interactions between drugs and cancer cells to develop more effective and targeted therapies.

References

Early Clinical Trials of Triplatin (BBR3464): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin (BBR3464) is a novel trinuclear platinum complex that emerged as a promising anti-cancer agent due to its distinct chemical structure and mechanism of action compared to earlier platinum-based drugs like cisplatin (B142131). Its design, featuring three platinum centers, allows for the formation of long-range DNA adducts, which were hypothesized to overcome cisplatin resistance. This technical guide provides an in-depth overview of the early clinical trials of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed signaling pathway. Although development was halted in Phase II due to a combination of factors including toxicity and lack of sufficient efficacy in the tested indications, the journey of this compound offers valuable insights for the development of future platinum-based and other DNA-targeting chemotherapeutics.

Data Presentation

The following tables summarize the quantitative data from early clinical trials of this compound (BBR3464).

Table 1: Phase I Clinical Trial Data
StudyPatient PopulationDosing RegimenMaximum Tolerated Dose (MTD)Dose-Limiting Toxicities (DLTs)Antitumor Activity
Combination with 5-FU[1]Advanced Cancer0.6 mg/m² escalated to 0.75 mg/m² in combination with PVI 5-FU (200 mg/m²/day)Not determined due to neutropenia interrupting 5-FU administrationGrade 3 or 4 neutropenia1 partial response (7%), 3 stable disease (21%)
Table 2: Phase II Clinical Trial Data
StudyPatient PopulationDosing RegimenObjective Response Rate (ORR)Median Time to Progression (TTP)Key Grade 3/4 Toxicities
Gastric or Gastro-oesophageal Adenocarcinoma (First-line)[2]Advanced Gastric or Gastro-oesophageal Adenocarcinoma0.9 mg/m² every 21 days1/17 evaluable patients (6%)85 days (2.8 months)Neutropenia (40% G3, 40% G4), Febrile Neutropenia (15% at 0.9 mg/m²)
Gastric or Gastro-oesophageal Adenocarcinoma (Second-line)[2]Advanced Gastric or Gastro-oesophageal Adenocarcinoma1.1 mg/m² every 4 weeks initially, then 0.9 mg/m² every 21 days-71 days (1.1 mg/m²), 38 days (0.9 mg/m²)Febrile Neutropenia (71% at 1.1 mg/m²)
Small Cell Lung Cancer (SCLC) - Sensitive & Refractory[3]SCLC progressed after first-line therapy0.9 mg/m² i.v. over 1 hour every 21 daysNo objective responses in 34 evaluable patientsRefractory: 53 days, Sensitive: 66 daysNeutropenia (62%), Febrile Neutropenia (16%), Anemia (10%)
Pancreatic Cancer[4]Advanced Pancreatic CancerNot specified in available abstractPreliminary signs of biological activityNot specifiedNot specified
Ovarian Cancer[5]Ovarian CancerNot specified in available abstractEvidence of activityNot specifiedDiarrhea, extreme tiredness
Non-Small Cell Lung Cancer (NSCLC)[4]NSCLCNot specified in available abstractUnder evaluation in Phase IINot specifiedNot specified

Experimental Protocols

Detailed experimental protocols for the clinical trials are not fully available in the public domain. However, based on published literature, the following methodologies were central to the evaluation of this compound.

Clinical Trial Dosing and Administration
  • Phase I: this compound (BBR3464) was administered intravenously. In a combination study, doses were escalated from 0.6 mg/m² to 0.75 mg/m² alongside a continuous intravenous infusion of 5-fluorouracil (B62378) (200 mg/m²/day)[1].

  • Phase II: A common regimen was the intravenous administration of this compound at a dose of 0.9 mg/m² over 1 hour, repeated every 21 days[2][3]. An initial dose of 1.1 mg/m² every 4 weeks was also tested but was associated with higher rates of febrile neutropenia[2].

Measurement of Platinum-DNA Adducts

The formation of DNA adducts is a key mechanism of action for platinum-based drugs. While specific protocols for this compound in patient samples are not detailed, the following methods are standard for quantifying platinum-DNA adducts in clinical research:

  • Sample Collection: Tumor biopsies or peripheral blood mononuclear cells (PBMCs) are collected from patients before and after drug administration.

  • DNA Isolation: Genomic DNA is extracted from the collected cells or tissues using standard DNA isolation kits.

  • Quantification of Platinum-DNA Adducts:

    • Atomic Absorption Spectroscopy (AAS): This technique measures the total amount of platinum bound to DNA[6][7].

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method for quantifying the total platinum content in DNA samples[1].

    • Immunoassays: Using specific antibodies that recognize platinum-DNA adducts, techniques like ELISA or immunocytochemistry can quantify adduct levels[8].

    • 32P-Postlabeling: This method can be used to detect and quantify specific types of DNA adducts[8].

Cell Cycle Analysis

To investigate the effect of this compound on cell cycle progression, flow cytometry is the standard method.

  • Cell Preparation: Cancer cell lines or patient-derived cells are treated with this compound at various concentrations and for different durations.

  • Fixation and Permeabilization: Cells are harvested, washed, and then fixed (e.g., with ethanol) and permeabilized to allow for DNA staining[9].

  • DNA Staining: A fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI) or DAPI, is added to the cells. RNase is often included to prevent staining of double-stranded RNA[9].

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle[10][11][12].

Western Blot Analysis for Signaling Proteins

To assess the impact of this compound on key signaling proteins like p53 and p21, Western blotting is employed.

  • Protein Extraction: Cells treated with this compound are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay)[13].

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF)[13][14].

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-p53, anti-p21). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading[13][14][15][16][17].

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager, and band intensities are quantified[13].

Mandatory Visualization

Signaling Pathway of this compound (BBR3464)

Triplatin_Signaling_Pathway This compound This compound (BBR3464) DNA_Damage Long-Range DNA Adducts This compound->DNA_Damage p53_independent p53-Independent Pathway DNA_Damage->p53_independent p21_induction p21 Upregulation p53_independent->p21_induction G2M_Arrest G2/M Phase Cell Cycle Arrest p21_induction->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed signaling pathway of this compound (BBR3464).

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow start Start: In Vitro and In Vivo Preclinical Studies cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) start->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle dna_binding DNA Adduct Formation (AAS, ICP-MS) start->dna_binding western_blot Protein Expression (Western Blot for p53, p21) start->western_blot xenograft In Vivo Efficacy (Tumor Xenograft Models) cytotoxicity->xenograft cell_cycle->xenograft dna_binding->xenograft western_blot->xenograft phase1 Phase I Clinical Trials (Safety, MTD) xenograft->phase1

Caption: Generalized preclinical evaluation workflow for this compound (BBR3464).

Logical Relationship of this compound's Clinical Development

Clinical_Development_Logic preclinical Preclinical Promise Activity in cisplatin-resistant models p53-independent mechanism phase1 Phase I Trials Determine MTD and DLTs Preliminary signs of activity preclinical->phase1 phase2 Phase II Trials Efficacy in specific cancers Further toxicity assessment phase1->phase2 halt {Development Halted|Insufficient efficacy Severe side effects Biostability issues} phase2->halt

Caption: Logical progression of this compound's (BBR3464) clinical development.

References

An In-Depth Technical Guide to the Interaction of Triplatin with Sulfated Glycosaminoglycans (sGAGs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triplatin (BBR3464) is a trinuclear platinum complex that has demonstrated potent anticancer activity, notably in cisplatin-resistant tumor models.[1] A key feature distinguishing this compound from earlier platinum-based drugs is its high-affinity interaction with sulfated glycosaminoglycans (sGAGs), a class of anionic polysaccharides abundant on the surface of many cancer cells.[2] This interaction is fundamental to the cellular uptake and cytotoxicity of this compound, presenting a unique mechanism of action that can be exploited for targeted cancer therapy.[2] This technical guide provides a comprehensive overview of the core aspects of the this compound-sGAG interaction, including the underlying molecular mechanisms, quantitative binding data, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways.

The Molecular Basis of this compound-sGAG Interaction

The interaction between this compound and sGAGs is primarily driven by electrostatic forces between the highly cationic platinum complex and the anionic sulfate (B86663) and carboxylate groups of the sGAG chains.[3] sGAGs, such as heparan sulfate (HS) and chondroitin (B13769445) sulfate (CS), are linear polymers of repeating disaccharide units that are variably sulfated, creating regions of high negative charge.[2] The positively charged amine ligands of this compound are drawn to these anionic clusters on sGAGs.[3] Beyond initial electrostatic interactions, coordinate covalent bonds can form between the platinum centers of this compound and the oxygen atoms of the sulfate and carboxylate groups on the sGAGs.[3]

This strong association with cell surface sGAGs, particularly heparan sulfate proteoglycans (HSPGs), facilitates the cellular entry of this compound.[4][5] This uptake mechanism is distinct from that of neutral platinum complexes like cisplatin (B142131) and carboplatin, which do not share this high affinity for sGAGs.[2] Consequently, the expression levels of sGAGs on cancer cells can serve as a predictive biomarker for the efficacy of this compound therapy.[2]

Quantitative Analysis of this compound-sGAG Binding

Table 1: Binding Affinity of TriplatinNC (a non-covalent analogue of this compound) with Heparin [5]

Analytical TechniqueLigandAnalyteDissociation Constant (Kd)
Isothermal Titration Calorimetry (ITC)HeparinTriplatinNC33.1 ± 2.0 nM
Methylene Blue Absorbance AssayHeparinTriplatinNC66.4 ± 1.3 nM
Surface Plasmon Resonance (SPR)HeparinTriplatinNC340 ± 30 nM

Table 2: Kinetic and Equilibrium Constants for the Interaction of this compound with Heparan Sulfate Disaccharide Models (GlcNS(6S)-GlcA (I) and GlcNS(6S)-IdoA(2S) (II)) determined by 1H, 15N HSQC NMR Spectroscopy [6][7]

ParameterDisaccharide IDisaccharide II
Rate Constants
k1 (s-1)(2.1 ± 0.1) x 10-5(2.2 ± 0.1) x 10-5
k-1 (s-1)(6.0 ± 0.3) x 10-6(3.0 ± 0.2) x 10-6
kL1 (M-1s-1)(1.1 ± 0.1) x 10-2(1.3 ± 0.1) x 10-2
k-L1 (s-1)(2.2 ± 0.1) x 10-5(1.1 ± 0.1) x 10-5
kL2 (M-1s-1)(4.0 ± 0.2) x 10-2Not Determined
k-L2 (s-1)(2.0 ± 0.1) x 10-2Not Determined
Equilibrium Constants
K13.5 ± 0.27.3 ± 0.5
KL1500 ± 501180 ± 120
KL22.0 ± 0.1Not Determined

Note: The differences in Kd values for TriplatinNC are attributed to the different principles of the analytical techniques.[5] The NMR data for this compound reflects the kinetics of covalent bond formation with disaccharide fragments, not the overall affinity for the entire polysaccharide.

Table 3: Cytotoxicity of this compound in Cell Lines with Varying sGAG Levels [2]

Cell LinesGAG StatusThis compound IC50 (nM)
Wild-type CHOHigh69.5 ± 0.3
GAG-deficient CHOLow120 ± 4.2

Experimental Protocols

Quantification of Cellular Platinum Accumulation by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This protocol outlines the measurement of intracellular platinum levels following treatment with this compound.

Materials:

  • Cell culture medium and supplements

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Microcentrifuge tubes

  • Concentrated nitric acid (trace metal grade)

  • ICP-MS instrument

  • Platinum standard solutions

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound for a specified duration. Include untreated control wells.

  • Cell Harvesting and Counting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove extracellular platinum.

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in a known volume of PBS.

    • Determine the cell number using a hemocytometer or an automated cell counter.

  • Sample Digestion:

    • Transfer a known number of cells to a clean microcentrifuge tube.

    • Centrifuge to pellet the cells and remove the supernatant.

    • Add a small volume of concentrated nitric acid to the cell pellet to digest the organic material.

    • Incubate the samples at a high temperature (e.g., 90°C) until the digestion is complete and the solution is clear.

  • ICP-MS Analysis:

    • Dilute the digested samples to a suitable volume with deionized water.

    • Prepare a series of platinum standards of known concentrations.

    • Analyze the samples and standards on the ICP-MS instrument according to the manufacturer's instructions.

    • Quantify the platinum concentration in the samples by comparing their signal to the standard curve.

    • Normalize the platinum content to the number of cells to determine the cellular accumulation.

Measurement of Cell Surface sGAG Levels by Flow Cytometry

This protocol describes the quantification of sGAGs on the cell surface using a specific antibody.

Materials:

  • Cells of interest

  • PBS

  • Versene (or other non-enzymatic cell dissociation solution)

  • Bovine serum albumin (BSA)

  • Primary antibody against a specific sGAG epitope (e.g., 10E4 antibody for N-sulfated heparan sulfate)

  • Fluorochrome-conjugated secondary antibody

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells using Versene to maintain cell surface protein integrity.

    • Wash the cells twice with cold PBS by centrifugation.

    • Resuspend the cells in PBS containing 0.5% BSA to a concentration of approximately 1.5 x 106 cells/mL. Keep the cells on ice.

  • Antibody Staining:

    • Incubate the cells with the primary antibody (e.g., 1:100 dilution of 10E4 antibody) for 30 minutes on ice.

    • Wash the cells twice with cold PBS to remove unbound primary antibody.

    • Resuspend the cells in a solution containing the fluorochrome-conjugated secondary antibody (e.g., 1:400 dilution of goat anti-mouse IgM Alexa-647).

    • Incubate for 30 minutes on ice in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells twice with cold PBS to remove unbound secondary antibody.

    • Resuspend the final cell pellet in a suitable volume of PBS.

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.

    • Use appropriate controls, including unstained cells and cells stained with only the secondary antibody, to set the gates and determine background fluorescence.

In Vitro sGAG-Triplatin Binding Analysis using Surface Plasmon Resonance (SPR)

This protocol provides a general framework for analyzing the interaction between this compound and sGAGs using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS)

  • Biotinylated heparin (or other sGAG)

  • Streptavidin (if using a streptavidin-coated chip)

  • This compound solution

  • Running buffer (e.g., HBS-EP buffer)

Procedure:

  • Sensor Chip Preparation:

    • Activate the sensor chip surface according to the manufacturer's protocol. For a CM5 chip, this typically involves injection of a mixture of EDC and NHS.

  • Ligand Immobilization:

    • Immobilize the sGAG (ligand) onto the sensor chip surface. This can be achieved by direct amine coupling or by capturing biotinylated sGAG on a streptavidin-coated surface.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Inject a series of concentrations of this compound (analyte) over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index in real-time to obtain sensorgrams showing the association and dissociation phases.

    • Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Impact on Cellular Signaling Pathways

The interaction of this compound with sGAGs has significant consequences for cellular signaling, primarily through the inhibition of growth factor signaling and heparanase activity.

Inhibition of Growth Factor Signaling

Heparan sulfate proteoglycans act as co-receptors for various growth factors, including Fibroblast Growth Factor 2 (FGF-2).[2] By binding to heparan sulfate, FGF-2 forms a ternary complex with its receptor (FGFR), leading to receptor dimerization, activation, and downstream signaling that promotes cell proliferation, survival, and angiogenesis. This compound, by binding to heparan sulfate, can sterically hinder the binding of FGF-2, thereby inhibiting the activation of the FGFR signaling pathway.[2] This has been shown to result in the reduced phosphorylation of downstream effectors such as the S6 ribosomal protein (pS6), a key component of the PI3K/Akt/mTOR pathway that regulates protein synthesis and cell growth.

FGF2_Signaling_Inhibition cluster_pathway FGF-2 Signaling Pathway This compound This compound sGAG sGAG (Heparan Sulfate) This compound->sGAG This compound->sGAG FGF2 FGF-2 FGFR FGFR sGAG->FGFR FGF2->sGAG FGF2->FGFR PI3K PI3K FGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR pS6 pS6 mTOR->pS6 Proliferation Cell Proliferation & Survival pS6->Proliferation

Inhibition of FGF-2 Signaling by this compound.
Inhibition of Heparanase Activity

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains, leading to the release of HS-bound growth factors and remodeling of the extracellular matrix.[3] Elevated heparanase activity is associated with increased tumor growth, angiogenesis, and metastasis. This compound has been shown to inhibit heparanase activity, likely by binding to heparan sulfate and preventing the enzyme from accessing its substrate.[2] This inhibition of heparanase contributes to the anti-angiogenic and anti-metastatic properties of this compound.

Experimental and Logical Workflows

Workflow for Assessing the Role of sGAGs in this compound's Cellular Uptake and Cytotoxicity

sGAG_Workflow start Start cell_culture Culture Wild-Type (WT) and sGAG-deficient cell lines start->cell_culture treat_cells Treat cells with this compound (various concentrations) cell_culture->treat_cells cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, IncuCyte) treat_cells->cytotoxicity_assay uptake_analysis Quantify Cellular Platinum Uptake (ICP-MS) treat_cells->uptake_analysis ic50 Determine IC50 values cytotoxicity_assay->ic50 compare_results Compare IC50 and Pt uptake between WT and mutant cells ic50->compare_results uptake_analysis->compare_results conclusion Conclude on the role of sGAGs in this compound uptake and cytotoxicity compare_results->conclusion

Workflow for sGAG role in this compound activity.
Logical Relationship of this compound-sGAG Interaction and its Anticancer Effects

Triplatin_MoA This compound This compound sgag_binding High-affinity binding to cell surface sGAGs This compound->sgag_binding cellular_uptake Increased Cellular Uptake sgag_binding->cellular_uptake gf_inhibition Inhibition of Growth Factor Signaling sgag_binding->gf_inhibition heparanase_inhibition Inhibition of Heparanase Activity sgag_binding->heparanase_inhibition dna_binding Covalent Binding to DNA cellular_uptake->dna_binding apoptosis Apoptosis dna_binding->apoptosis antiangiogenic Anti-angiogenic & Anti-metastatic Effects gf_inhibition->antiangiogenic heparanase_inhibition->antiangiogenic

Mechanism of this compound's anticancer effects.

Conclusion

The interaction between this compound and sulfated glycosaminoglycans is a cornerstone of its mechanism of action and a key differentiator from other platinum-based chemotherapeutics. This high-affinity binding facilitates cellular uptake and allows this compound to exert its cytotoxic effects through DNA damage. Furthermore, by interfering with sGAG-mediated signaling pathways, this compound exhibits potent anti-angiogenic and anti-metastatic properties. The dependence of this compound's efficacy on cellular sGAG levels opens avenues for the use of sGAGs as a predictive biomarker, paving the way for a more personalized approach to cancer therapy with this promising agent. Further research to elucidate the precise binding kinetics of this compound with various sGAGs will undoubtedly refine our understanding and optimize its clinical application.

References

biological targets of Triplatin beyond DNA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Targets of Triplatin Beyond DNA

Introduction

For decades, the mechanism of action for platinum-based anticancer drugs has been primarily attributed to their ability to form covalent adducts with nuclear DNA, leading to the inhibition of replication and transcription, and ultimately, apoptosis.[1][2] this compound (BBR3464), a trinuclear platinum complex, was the first non-classical platinum drug to enter human clinical trials and is known to form novel DNA adducts distinct from those of cisplatin (B142131).[3][4] However, a growing body of evidence reveals a more complex and multifaceted mechanism of action. This guide delves into the biological targets of this compound that extend beyond the nuclear genome, focusing on its interactions with cell-surface glycans, proteins, and its profound impact on nucleolar function. Understanding these non-DNA targets is critical for elucidating its unique activity profile, its ability to overcome cisplatin resistance, and for developing a precision medicine approach to its clinical application.[5][6]

Primary Extracellular Target: Sulfated Glycosaminoglycans (sGAGs)

A paradigm-shifting discovery in this compound pharmacology is its high-affinity interaction with sulfated glycosaminoglycans (sGAGs), such as heparan sulfate (B86663) (HS), which are abundantly present on the surface of cancer cells as part of heparan sulfate proteoglycans (HSPGs).[7][8] This interaction is a key determinant of this compound's cellular uptake, cytotoxicity, and anti-metastatic properties.[9][10]

Mechanism of sGAG Interaction and Enhanced Cellular Accumulation

The highly positive charge of the this compound molecule facilitates a strong electrostatic and coordinate covalent interaction with the negatively charged sulfate and carboxylate groups of sGAGs.[4][7][8] This "metalloshielding" of the sGAG chains serves as a unique cellular entry mechanism, leading to significantly higher intracellular accumulation compared to neutral complexes like carboplatin.[7][9] The level of cell surface sGAG expression directly correlates with this compound uptake and its resulting cytotoxicity.[9][11]

Inhibition of sGAG-Dependent Signaling and Metastasis

Beyond facilitating cellular entry, the binding of this compound to sGAGs has profound functional consequences for tumor progression.

  • Inhibition of Heparanase (HPSE): HPSE is an enzyme overexpressed in many tumors that degrades heparan sulfate, releasing pro-angiogenic growth factors and promoting metastasis.[7] this compound and its non-covalent analogue TriplatinNC effectively inhibit HPSE activity by binding to its HS substrate, thereby preventing the initiation of the angiogenic cascade.[9][10]

  • Blocking Growth Factor Signaling: By binding to HS, this compound prevents essential interactions between growth factors (like FGF) and their receptors, disrupting downstream signaling pathways crucial for cell proliferation, invasion, and angiogenesis.[4][9]

This dual action of enhanced uptake and inhibition of pro-metastatic pathways makes this compound particularly effective in reducing tumor growth and metastasis in preclinical models with high sGAG expression.[9][12]

Quantitative Data: sGAG-Dependent Activity

The following tables summarize the key quantitative findings that underscore the importance of sGAGs in this compound's mechanism of action.

Table 1: sGAG-Correlated Cytotoxicity of this compound in CHO Cell Lines

Cell Line sGAG Status This compound IC₅₀ (nM)
CHO-K1 (wt) High sGAG 69.5 ± 0.3
GAG-deficient Low sGAG 120 ± 4.2

Data sourced from studies on Chinese Hamster Ovary (CHO) cell lines with varying levels of sGAG expression.[9]

Table 2: In Vivo Drug Dosing in sGAG-High Tumor Models

Compound Dosage Schedule Animal Model
This compound 0.3 mg/kg i.p. Q4Dx3 NSG Mice with TNBC PDX
Carboplatin 40 mg/kg i.p. Q4Dx3 NSG Mice with TNBC PDX

Data from comparative efficacy studies in Triple-Negative Breast Cancer (TNBC) patient-derived xenograft (PDX) models.[9][12]

Table 3: NMR Analysis of this compound-Disaccharide Interaction

Parameter Disaccharide I (GlcNS(6S)-GlcA) Disaccharide II (GlcNS(6S)-IdoA(2S)) Monosaccharide (GlcNS(6S))
Time to Equilibrium 65 hours 65 hours 9 hours
Predominant Interaction Covalent binding at carboxylate and sulfate groups Significantly higher concentration of carboxylate-bound species Covalent binding at sulfate groups

Data from [¹H, ¹⁵N] HSQC 2D NMR spectroscopy studies.[8][13]

Visualizing this compound's sGAG-Mediated Pathways

Triplatin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (+ve charge) HSPG Heparan Sulfate Proteoglycan (HSPG) (-ve charge sGAG chains) This compound->HSPG High-Affinity Binding Uptake Enhanced Cellular Accumulation HSPG->Uptake HSPG-Mediated Internalization Nucleolus Nucleolus Uptake->Nucleolus Trafficking rRNA_Inhibition Inhibition of rRNA Transcription Nucleolus->rRNA_Inhibition Apoptosis G1 Arrest & p53-Independent Apoptosis rRNA_Inhibition->Apoptosis

This compound's sGAG-mediated cellular uptake and nucleolar targeting.

This compound's inhibition of sGAG-dependent metastatic processes.

Nucleolar Targeting and Inhibition of Ribosomal Biogenesis

Once inside the cell, this compound exhibits a distinct localization pattern. Nanoscale secondary ion mass spectrometry (nanoSIMS) has revealed that this compound rapidly distributes within the cytoplasm and, notably, the nucleolus, but not the nucleus itself.[14] This specific targeting of the primary site of ribosome synthesis is a critical, non-DNA-centric aspect of its cytotoxicity.

The immediate downstream effect of this localization is a dramatic reduction in the production rate of 47S rRNA precursor transcripts.[14] This inhibition of ribosomal biogenesis triggers a robust G1 cell cycle arrest and subsequent activation of apoptotic pathways (caspase-8, -9, -3, and PARP-1 cleavage) in a manner that is independent of p53 status.[14] This p53-independent cell death mechanism may contribute to this compound's efficacy in tumor types with mutated or null p53, which are often resistant to conventional DNA-damaging agents.[14]

Other Protein and Macromolecular Interactions

While sGAGs and the nucleolar machinery are primary targets, this compound also interacts with other key proteins, often by preventing their association with either DNA or heparan sulfate.

  • TATA-binding protein (TBP): The non-covalent analogue, TriplatinNC, has been shown to inhibit the interaction between the TATA-binding protein (TBP), a key general transcription factor, and its DNA promoter sequence.[4] This suggests a mechanism of transcriptional inhibition that does not require direct covalent platination of the DNA template.

  • General "Metalloshielding" of Polyanions: The high positive charge of this compound allows it to "shield" polyanionic biomolecules like HS and DNA.[4][7][10] This can physically block the binding sites for various proteins, effectively inhibiting a wide range of protein-DNA and protein-HS interactions that are critical for cellular function.[4][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

Protocol 1: Quantification of sGAG-Dependent Cellular Accumulation
  • Objective: To measure the amount of intracellular platinum as a function of cell surface sGAG expression.

  • Methodology:

    • Cell Culture: Wild-type (e.g., CHO-K1) and sGAG-deficient mutant cell lines (e.g., pgsA-745) are cultured to 80-90% confluency.

    • Drug Treatment: Cells are treated with a defined concentration of this compound (e.g., 10 µM) for a short duration (e.g., 15 minutes).

    • Cell Harvest: Cells are washed with PBS, trypsinized, and counted.

    • Sample Preparation: Cell pellets are digested using concentrated nitric acid at elevated temperature.

    • Quantification: The platinum content in the digested samples is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and the results are normalized to the cell count.[9]

Protocol 2: In Vivo Tumor Growth and Metastasis Model
  • Objective: To assess the efficacy of this compound in sGAG-high tumors in a preclinical setting.

  • Methodology:

    • Tumor Implantation: Patient-derived xenograft (PDX) cells from a high-sGAG TNBC model (e.g., WHIM2) are injected into the mammary fat pad or via intracardiac injection (for metastasis studies) of immunodeficient mice (e.g., NSG mice).[9]

    • Tumor Growth Monitoring: Primary tumor volume is monitored regularly using caliper measurements. Metastatic burden is monitored using bioluminescence imaging (for luciferase-tagged cells).[12]

    • Treatment Regimen: Once tumors reach a specified volume, mice are randomized into treatment groups: Vehicle (saline), this compound (e.g., 0.3 mg/kg), or a comparator like Carboplatin (e.g., 40 mg/kg), administered intraperitoneally on a defined schedule (e.g., every 4 days for 3 doses).[9]

    • Endpoint Analysis: Primary tumor weight is measured at the study endpoint. Metastatic lesions in organs like the lungs, liver, and ovaries are quantified via ex vivo imaging or histological analysis. Survival is monitored as a primary outcome.[9][12]

Protocol 3: Analysis of this compound-Glycan Binding via NMR
  • Objective: To characterize the kinetics and nature of the interaction between this compound and specific sGAG mimetics.

  • Methodology:

    • Sample Preparation: ¹⁵N-labeled this compound is synthesized. Solutions of this compound and a model disaccharide (e.g., GlcNS(6S)-GlcA) are prepared in a suitable buffer (e.g., D₂O with phosphate (B84403) buffer).

    • NMR Spectroscopy: The reaction is initiated by mixing the components directly in an NMR tube. A time-course series of two-dimensional [¹H, ¹⁵N] Heteronuclear Single Quantum Coherence (HSQC) spectra is acquired.

    • Data Analysis: Changes in the chemical shifts and intensities of the Pt-¹⁵NH₃ and Pt-¹⁵NH₂ signals are monitored over time. The appearance of new peaks corresponding to aqua, carboxylate-bound, and sulfate-bound species are identified and quantified to determine reaction kinetics and equilibrium concentrations.[8][13]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_mechanistic Mechanistic Studies Quant_sGAG Quantify sGAG Levels (Blyscan, Flow Cytometry) Uptake_Assay Cellular Uptake Assay (ICP-MS) Quant_sGAG->Uptake_Assay Cyto_Assay Cytotoxicity Assay (Cell Confluence) Quant_sGAG->Cyto_Assay PDX_Model Establish PDX Tumor Models (High vs. Low sGAG) Quant_sGAG->PDX_Model Select Models Treatment Administer this compound vs. Control (Carboplatin, Vehicle) PDX_Model->Treatment Tumor_Growth Monitor Primary Tumor Growth Treatment->Tumor_Growth Metastasis Monitor Metastasis (Bioluminescence) Treatment->Metastasis NMR Analyze Drug-Glycan Binding (2D HSQC NMR) Tumor_Growth->NMR Inform Mechanism HPSE_Assay Heparanase Inhibition Assay Invasion_Assay Cell Invasion Assay (Boyden Chamber)

Experimental workflow for assessing sGAG-dependent this compound efficacy.

Conclusion

The biological activity of this compound is dictated by a complex interplay of interactions that extend well beyond its effects on nuclear DNA. Its primary engagement with cell surface sGAGs represents a unique targeting strategy among platinum drugs, driving cellular accumulation and simultaneously dismantling key pathways involved in tumor metastasis.[7][9][10] Furthermore, its specific localization to the nucleolus and subsequent inhibition of ribosome biogenesis provides a potent, p53-independent mechanism of inducing apoptosis.[14] These non-DNA targets collectively explain this compound's distinct pharmacological profile and its activity in cisplatin-resistant cancers.[5] For drug development professionals, these findings highlight the potential of using sGAG levels as a predictive biomarker to select patients most likely to respond to this compound, paving the way for a new era of precision medicine for this promising anticancer agent.[9][11]

References

Triplatin's Cytotoxic Profile in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin (also known as BBR3464) is a trinuclear platinum complex that has demonstrated significant cytotoxic activity against a range of cancer cell lines, including those resistant to the widely used chemotherapeutic agent, cisplatin (B142131).[1][2][3] Its unique chemical structure, featuring three platinum centers, confers a distinct mechanism of action, allowing it to overcome some of the common resistance mechanisms that limit the efficacy of traditional platinum-based drugs.[4] This technical guide provides an in-depth overview of the cytotoxicity of this compound across various cancer cell lines, details of key experimental protocols, and a summary of the signaling pathways involved in its anticancer activity.

Data Presentation: Cytotoxicity of this compound (BBR3464)

The cytotoxic effects of this compound have been evaluated in numerous studies. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines.

Cancer TypeCell LineCisplatin SensitivityThis compound (BBR3464) IC50 (µM)Cisplatin IC50 (µM)Reference
Ovarian Cancer A2780Sensitive0.084.3[3]
A2780cisRResistant0.2060.0[3]
OAW42Sensitive5.208.3[3]
OAW42MERResistant0.3683.0[3]
CH1Sensitive<0.1>1.0[1]
Melanoma SK-MEL-5-<0.1>1.0[1][3]
UACC-62-0.0048>1.0[3]
UACC-257-<0.1>1.0[3]
M14-<0.1>1.0[1]
JR8-<0.1>1.0[3]
Me665/2/21-<0.1>1.0[1]
Me665/2/60-<0.1>1.0[1]
Leukemia L1210Sensitive~0.1~3.0[2]
L1210/CDDPResistant~0.08>3.0[2]
Neuroblastoma BE(2)-M17-Value not specifiedValue not specified[5]
Astrocytoma U87-MG-Value not specifiedValue not specified[5]

Note: Some IC50 values are presented as approximate or relative values based on the source material.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[6][7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound or cisplatin and incubate for a specified period (e.g., 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[8]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Cellular Uptake Assay (ICP-MS)

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive method used to quantify the intracellular concentration of platinum.[9][10]

Protocol:

  • Cell Treatment: Plate cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of the platinum compound for the specified time.

  • Washing: Aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove extracellular platinum.

  • Cell Harvesting: Detach the cells using trypsin-EDTA, neutralize with complete medium, and collect the cell suspension.

  • Cell Counting: Determine the number of cells in an aliquot of the cell suspension.

  • Cell Lysis and Digestion: Centrifuge the remaining cell suspension to obtain a cell pellet. Lyse the cells and digest the organic matrix by adding concentrated nitric acid.[9]

  • Sample Dilution: Dilute the digested samples with deionized water to a final nitric acid concentration compatible with the ICP-MS instrument.

  • ICP-MS Analysis: Analyze the samples using an ICP-MS instrument. Prepare a calibration curve with platinum standard solutions of known concentrations to quantify the cellular platinum content.[9]

DNA Binding Assay

The interaction of this compound with DNA can be assessed by observing the compaction of DNA molecules.[11]

Protocol:

  • DNA-Drug Complex Formation: Prepare DNA-drug complexes by mixing a DNA fragment solution (e.g., 2 ng/mL) with the desired concentration of this compound. The ratio between the free platinum complex and nucleotide phosphate (B84403) is a critical parameter (e.g., r_i = 0.03 for BBR3464).[11]

  • Incubation: Incubate the solution in the dark at 37°C for a specified period (e.g., up to 48 hours).[11]

  • Analysis: The extent of DNA binding and compaction can be analyzed using techniques such as atomic force microscopy (AFM) or dynamic light scattering (DLS).[11]

Signaling Pathways and Mechanisms of Action

This compound's mechanism of action is distinct from that of cisplatin, contributing to its ability to overcome cisplatin resistance.

Cellular Uptake

This compound enters cells, at least in part, through the copper transporter hCTR1.[12] This is a notable difference from cisplatin, although both drugs may utilize this transporter.

Cellular_Uptake This compound This compound hCTR1 hCTR1 (Copper Transporter) This compound->hCTR1 Uptake Intracellular_Space Intracellular Space hCTR1->Intracellular_Space Cell_Membrane

Cellular uptake of this compound via the hCTR1 transporter.

DNA Adduct Formation and Cell Cycle Arrest

Once inside the cell, this compound binds to DNA, forming unique, flexible, and long-range adducts that differ from the rigid, short-range crosslinks formed by cisplatin.[4] These adducts are less efficiently repaired by the cell's DNA repair machinery, leading to a more persistent perturbation of the cell cycle.[1] Studies have shown that this compound can induce a G2/M phase cell cycle arrest.[1][13]

Cell_Cycle_Arrest This compound This compound DNA Nuclear DNA This compound->DNA Binds to DNA_Adducts Flexible Long-Range DNA Adducts DNA->DNA_Adducts Forms Cell_Cycle_Progression Cell Cycle Progression DNA_Adducts->Cell_Cycle_Progression Inhibits G2_M_Arrest G2/M Arrest DNA_Adducts->G2_M_Arrest Induces

Induction of G2/M cell cycle arrest by this compound-DNA adducts.

Induction of Apoptosis

The persistent DNA damage caused by this compound ultimately triggers programmed cell death, or apoptosis. While the precise signaling cascade is still under investigation, it is known to differ from that of cisplatin. For instance, in some cellular contexts, the apoptotic response to this compound is less dependent on p53 status compared to cisplatin.[5] The Bcl-2 family of proteins, which are key regulators of apoptosis, are also implicated in the cellular response to this compound.[14][15][16][17][18]

Apoptosis_Induction Triplatin_Adducts This compound-DNA Adducts Damage_Signaling DNA Damage Signaling Triplatin_Adducts->Damage_Signaling Triggers Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Bax) Damage_Signaling->Bcl2_Family Modulates Caspase_Activation Caspase Activation (e.g., Caspase-3) Bcl2_Family->Caspase_Activation Regulates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Simplified pathway of this compound-induced apoptosis.

Conclusion

This compound (BBR3464) exhibits potent cytotoxic activity against a variety of cancer cell lines, notably including those that have developed resistance to cisplatin. Its distinct mechanism of action, characterized by unique DNA adduct formation and subsequent cellular responses, underscores its potential as a valuable therapeutic agent. Further research into the specific signaling pathways and the development of targeted delivery systems may enhance its clinical utility in the future.[4]

References

An In-depth Technical Guide to the Synthesis and Characterization of Trinuclear Platinum Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trinuclear platinum complexes represent a promising class of anti-cancer agents, often exhibiting distinct mechanisms of action and improved efficacy against cisplatin-resistant cell lines. Their unique structural motifs, which can be broadly categorized as linear or triangular, allow for diverse interactions with biological targets, primarily DNA. This technical guide provides a comprehensive overview of the synthesis and characterization of these compelling molecules. Detailed experimental protocols for the preparation of representative linear and triangular trinuclear platinum complexes are presented, alongside in-depth methodologies for their characterization using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry. Furthermore, a summary of their cytotoxic activities against various cancer cell lines is provided in a comparative tabular format. Finally, the cellular uptake, DNA binding, and downstream signaling pathways of the well-studied trinuclear platinum complex, BBR3464, are illustrated to provide insight into their mechanism of action.

Introduction

The clinical success of cisplatin (B142131) and its analogues has been tempered by issues of toxicity and the development of resistance. This has spurred the development of novel platinum-based therapeutics with alternative structural features and mechanisms of action. Trinuclear platinum complexes have emerged as a particularly interesting class of compounds, demonstrating the ability to form unique DNA adducts that are not readily repaired by cellular mechanisms, leading to potent cytotoxic activity, even in cisplatin-resistant cancers.[1]

This guide will delve into the synthetic strategies employed to construct these complex architectures and the sophisticated analytical methods required to unequivocally determine their structures and purity. The information presented herein is intended to serve as a practical resource for researchers engaged in the discovery and development of new metal-based anticancer drugs.

Synthesis of Trinuclear Platinum Complexes

The synthesis of trinuclear platinum complexes can be broadly divided into two main categories based on their structural architecture: linear and triangular.

Linear Trinuclear Platinum Complexes

Linear trinuclear platinum complexes typically feature a central platinum atom linked to two terminal platinum atoms through bridging ligands. A prominent example of this class is BBR3464, which has undergone clinical trials.[1] The synthesis of such complexes often involves a multi-step process.

The synthesis of BBR3464 involves the preparation of a central platinum-amine core followed by coordination of the terminal platinum moieties. A representative synthetic scheme is depicted below.

Synthesis_of_BBR3464 K2PtCl4 K₂PtCl₄ Pt_NH3_4_NO3_2 Pt(NH₃)₄₂ K2PtCl4->Pt_NH3_4_NO3_2 1. NH₃, KI 2. AgNO₃ H2N_CH2_6_NH2 H₂N(CH₂)₆NH₂ Central_Unit Pt(H₂N(CH₂)₆NH₂)₂₂ Pt_NH3_4_NO3_2->Central_Unit H₂N(CH₂)₆NH₂ trans_PtCl2_NH3_2 trans-[PtCl₂(NH₃)₂] BBR3464 {trans-PtCl(NH₃)₂}₂μ-{trans-Pt(NH₃)₂(H₂N(CH₂)₆NH₂)₂}₄ trans_PtCl2_NH3_2->BBR3464 Coordination Central_Unit->BBR3464

Caption: Synthetic scheme for BBR3464.

Step 1: Synthesis of the Central Unit Precursor, --INVALID-LINK--2

A detailed, multi-step procedure starting from K₂PtCl₄ is employed to synthesize the tetraammineplatinum(II) nitrate (B79036) precursor.[2]

  • Preparation of cis-[Pt(NH3)2I2]: K₂PtCl₄ is treated with KI to form K₂PtI₄ in situ. Subsequent reaction with ammonia (B1221849) yields the yellow precipitate cis-[Pt(NH3)2I2].[2]

  • Formation of the Diaqua Complex: The cis-[Pt(NH3)2I2] is reacted with AgNO₃ to precipitate AgI and form the soluble diaqua complex, cis---INVALID-LINK--₂.[2]

  • Synthesis of --INVALID-LINK--2: Addition of excess ammonia to the diaqua complex solution results in the formation of --INVALID-LINK--₂, which is isolated as a white crystalline solid upon evaporation of the solvent.[2]

Step 2: Synthesis of the Central Diamine Unit, --INVALID-LINK--₂

The central unit is synthesized by reacting the tetraammineplatinum(II) nitrate with 1,6-hexanediamine (B7767898).

  • An aqueous solution of --INVALID-LINK--₂ is prepared.

  • A stoichiometric amount of 1,6-hexanediamine is added to the solution.

  • The reaction mixture is heated to facilitate the displacement of the ammine ligands by the diamine.

  • The product, --INVALID-LINK--₂, is isolated upon cooling and evaporation.

Step 3: Synthesis of the Terminal Platinum Unit, trans-[PtCl₂(NH₃)₂]

The trans isomer of dichlorodiammineplatinum(II) is prepared from K₂PtCl₄.

  • K₂PtCl₄ is reacted with an excess of ammonia to form [Pt(NH₃)₄]Cl₂.

  • The resulting tetraammine complex is then treated with hydrochloric acid to precipitate the yellow trans-[PtCl₂(NH₃)₂].

Step 4: Assembly of the Trinuclear Complex, BBR3464

The final trinuclear complex is assembled by reacting the central diamine unit with the terminal platinum unit.

  • The central unit, --INVALID-LINK--₂, is dissolved in a suitable solvent, such as water or DMF.

  • Two equivalents of trans-[PtCl₂(NH₃)₂] are added to the solution.

  • The reaction mixture is stirred at room temperature to allow for the coordination of the terminal platinum complexes to the free amine groups of the bridging diamine ligands.

  • The final product, BBR3464, is purified by recrystallization.

Triangular Trinuclear Platinum Complexes

Triangular platinum clusters are another important class of trinuclear complexes. Their synthesis often involves the reaction of a platinum(0) precursor with suitable ligands.

The synthesis of this triangular platinum cluster is achieved through the reduction of a platinum(II) precursor in the presence of a phosphine (B1218219) ligand and carbon monoxide.[3]

Triangular_Cluster_Synthesis PtCl2_COD PtCl₂(COD) Pt3_CO3_PCy3_3 [Pt₃(μ-CO)₃(PCy₃)₃] PtCl2_COD->Pt3_CO3_PCy3_3 PCy3 PCy₃ PCy3->Pt3_CO3_PCy3_3 CO_gas CO (gas) CO_gas->Pt3_CO3_PCy3_3 Reducer Reducer (e.g., NaBH₄) Reducer->Pt3_CO3_PCy3_3

Caption: Synthesis of a triangular platinum cluster.

  • Precursor Preparation: A solution of a suitable platinum(II) precursor, such as PtCl₂(COD) (COD = 1,5-cyclooctadiene), is prepared in an appropriate organic solvent (e.g., acetone (B3395972) or ethanol).

  • Ligand Addition: Three equivalents of the phosphine ligand, tricyclohexylphosphine (B42057) (PCy₃), are added to the solution.

  • Carbon Monoxide Purge: The reaction mixture is purged with carbon monoxide gas to provide the carbonyl ligands.

  • Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added portion-wise to the solution at a low temperature (e.g., 0 °C) to reduce the platinum(II) to platinum(0).

  • Cluster Formation: The reaction mixture is stirred for several hours, allowing the platinum(0) species to assemble into the trinuclear cluster.

  • Isolation and Purification: The solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted phosphine ligand. The product is then purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Characterization of Trinuclear Platinum Complexes

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of trinuclear platinum complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of these complexes in solution. ¹H, ¹³C, ³¹P, and ¹⁹⁵Pt NMR are commonly employed.

  • ¹H NMR: Provides information about the proton environment in the ligands, confirming their coordination to the platinum centers.

  • ³¹P NMR: For phosphine-containing complexes, ³¹P NMR is crucial for determining the coordination of the phosphine ligands and can provide insights into the geometry of the complex.

  • ¹⁹⁵Pt NMR: This technique is highly sensitive to the electronic environment of the platinum nucleus and can distinguish between different platinum centers within the trinuclear core.[4][5] The large chemical shift range of ¹⁹⁵Pt NMR makes it an excellent tool for identifying the formation of the desired complex and detecting any impurities.[4][5]

Table 1: Representative ¹⁹⁵Pt NMR Chemical Shift Data for Trinuclear Platinum Complexes

ComplexStructure Type¹⁹⁵Pt Chemical Shift (δ, ppm)Reference
BBR3464LinearCentral Pt: -2485; Terminal Pt: -2350[6]
[Pt₃(μ-CO)₃(PCy₃)₃]Triangular-4750[3]
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the solid state. This technique is invaluable for confirming the trinuclearity and geometry of the complexes.

Table 2: Selected X-ray Crystallographic Data for a Triangular Platinum Complex

ParameterValue
Complex [Pt₃(μ-PBuᵗ₂)₃(H)(CO)₂]
Crystal System Monoclinic
Space Group P2₁/n
Pt-Pt Bond Lengths (Å) 2.665(1) - 2.678(1)
Pt-P Bond Lengths (Å) 2.268(3) - 2.281(3)
**P-Pt-P Angles (°) **165.2(1) - 170.5(1)
Reference [7]
Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the trinuclear platinum complexes and to confirm their elemental composition through isotopic pattern analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the empirical formula.

Cytotoxicity of Trinuclear Platinum Complexes

Trinuclear platinum complexes have demonstrated significant cytotoxic activity against a range of human cancer cell lines, often surpassing the efficacy of cisplatin, particularly in resistant lines.

Table 3: In Vitro Cytotoxicity (IC₅₀, μM) of Representative Trinuclear Platinum Complexes

ComplexCell LineIC₅₀ (μM)Reference
BBR3464 L1210 (murine leukemia)0.03[8]
L1210/CDDP (cisplatin-resistant)0.024[8]
A2780 (human ovarian)0.01[9]
QH8 A2780 (human ovarian)0.25[10]
A2780cisR (cisplatin-resistant)0.35[10]
Pt-3 (Triangular) HMLER-shEcad (breast cancer stem cells)1.8[11]

Mechanism of Action: A Focus on BBR3464

The unique biological activity of trinuclear platinum complexes stems from their distinct interactions with cellular components. The mechanism of action of BBR3464 has been extensively studied and provides a valuable model for understanding this class of compounds.

Cellular Uptake and DNA Binding

BBR3464 exhibits efficient cellular uptake, which is not significantly diminished in cisplatin-resistant cells, suggesting a different uptake mechanism.[8] Once inside the cell, it binds to DNA, forming long-range inter- and intrastrand crosslinks, which are fundamentally different from the 1,2-intrastrand adducts formed by cisplatin.[12] These bulky adducts are poorly recognized by DNA repair enzymes, leading to persistent DNA damage.

Signaling Pathways

The persistent DNA damage induced by BBR3464 triggers a cascade of cellular events that ultimately lead to apoptosis. While both cisplatin and BBR3464 can activate cell death pathways, there are notable differences in the signaling networks they engage.[7]

BBR3464_Signaling BBR3464 BBR3464 Cellular_Uptake Cellular Uptake BBR3464->Cellular_Uptake Passive diffusion & active transport Cell_Membrane Cell Membrane DNA_Binding DNA Binding Cellular_Uptake->DNA_Binding DNA_Damage Persistent DNA Damage (Long-range crosslinks) DNA_Binding->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Simplified signaling pathway of BBR3464.

Conclusion

Trinuclear platinum complexes represent a versatile and potent class of anticancer drug candidates. Their synthesis, while often challenging, allows for the creation of diverse structures with unique biological properties. The detailed characterization of these complexes is paramount to understanding their structure-activity relationships. The ability of trinuclear platinum complexes to overcome cisplatin resistance highlights their potential to address a significant unmet need in cancer therapy. This guide provides a foundational understanding of the synthesis, characterization, and biological activity of these promising compounds, intended to facilitate further research and development in this exciting field.

References

Triplatin's Triumph Over Cisplatin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin (B142131) has long been a cornerstone of chemotherapy for a variety of solid tumors.[1][2] However, its clinical efficacy is frequently hampered by the development of intrinsic or acquired resistance in cancer cells.[1][2] This resistance is a multifaceted phenomenon, involving mechanisms such as reduced drug accumulation, enhanced DNA repair, and evasion of apoptosis.[3][4] In the quest to overcome these challenges, a new generation of platinum-based drugs has emerged, with the trinuclear platinum complex, Triplatin (BBR3464), showing significant promise.[1][5] This technical guide provides an in-depth exploration of the role of this compound in circumventing cisplatin resistance, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying molecular pathways.

Mechanism of Action: A Departure from the Mononuclear Norm

This compound's ability to overcome cisplatin resistance stems from its unique chemical structure and its distinct interactions with cellular components. Unlike the mononuclear cisplatin, this compound's trinuclear structure allows for the formation of long-range DNA adducts, which are not efficiently recognized or repaired by the cell's machinery that typically handles cisplatin-induced damage.[6][7]

Enhanced Cellular Accumulation and DNA Binding

A key factor in this compound's superior potency, particularly in resistant cells, is its increased cellular uptake and subsequent binding to DNA.[1][8] Studies have consistently shown that this compound accumulation is significantly higher than that of cisplatin, especially in cisplatin-resistant cell lines where cisplatin uptake is often impaired.[8] This enhanced accumulation leads to a greater number of DNA adducts, overwhelming the cell's repair capacity.

Altered DNA Adducts and Circumvention of Repair Mechanisms

Cisplatin primarily forms 1,2-intrastrand crosslinks in DNA, which are recognized and repaired by the nucleotide excision repair (NER) pathway.[3] In contrast, this compound forms a different spectrum of DNA adducts, including long-range intrastrand and interstrand crosslinks.[6] These unique adducts are poor substrates for the NER system, thus bypassing a major mechanism of cisplatin resistance.[9] Furthermore, the efficacy of this compound appears to be independent of the mismatch repair (MMR) system status, another pathway implicated in cisplatin resistance.[10]

Differential Induction of Cell Cycle Arrest and Apoptosis

Both cisplatin and this compound induce cell cycle arrest and apoptosis, but through distinct pathways. Cisplatin treatment often leads to an S-phase arrest followed by a G2/M block, and its apoptotic induction is heavily reliant on a functional p53 pathway.[1][11] In cisplatin-resistant cells, this p53-dependent apoptotic response is often blunted.[1]

This compound, however, induces a more persistent G2/M arrest.[1][11] Crucially, this compound can induce the expression of the cell cycle inhibitor p21 in a p53-independent manner.[1][12] This allows this compound to trigger cell cycle arrest and subsequent apoptosis even in cancer cells with mutated or non-functional p53, a common feature of cisplatin-resistant tumors.[1][12]

Quantitative Data on this compound's Efficacy

The superior performance of this compound in overcoming cisplatin resistance is evident in the quantitative data from numerous preclinical studies. The following tables summarize key findings regarding cytotoxicity, cellular uptake, and DNA platination.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Cisplatin
Cell LineCancer TypeResistance StatusCisplatin IC50 (µM)This compound (BBR3464) IC50 (µM)Fold-Change in SensitivityReference
L1210Murine LeukemiaSensitive1.00.03330x more sensitive to this compound[8]
L1210/CDDPMurine LeukemiaResistant10.00.04250x more sensitive to this compound[8]
OAW42Human OvarianSensitive0.50.0150x more sensitive to this compound[11]
OAW42MERHuman OvarianResistant7.00.0071000x more sensitive to this compound[11]
OV-90/parentalHuman OvarianSensitive16.75 (72h)Not Available-[13]
OV-90/CisR1Human OvarianResistant59.08 (72h)Not Available-[13]
SKOV-3/parentalHuman OvarianSensitive19.18 (72h)Not Available-[13]
SKOV-3/CisR1Human OvarianResistant91.59 (72h)Not Available-[13]

IC50 values can vary based on experimental conditions such as exposure time.[14]

Table 2: Cellular Platinum Accumulation and DNA Platination
Cell LineDrugCellular Pt Accumulation (ng Pt/10^6 cells)DNA-Bound Pt (ng Pt/µg DNA)Reference
L1210Cisplatin~18~0.9[8]
L1210/CDDPCisplatin~8~0.3[8]
L1210BBR3464~45~2.5[8]
L1210/CDDPBBR3464~40~2.2[8]
A2780CisplatinNot AvailableNot Available[15]
A2780cisCisplatinSignificantly lower than A2780Significantly lower than A2780[15]

Data is approximated from published graphs and represents values after a 4-hour incubation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and cisplatin resistance.

Generation of Cisplatin-Resistant Cell Lines
  • Method: Continuous exposure with stepwise dose escalation.[3][16][17][18]

  • Procedure:

    • Culture the parental cancer cell line in standard conditions.

    • Initially, expose the cells to a low concentration of cisplatin (e.g., the IC10 or IC20 value).[3]

    • Maintain the cells in the cisplatin-containing medium, changing the medium every 2-3 days.

    • Once the surviving cells reach 70-80% confluency, passage them and gradually increase the cisplatin concentration in the culture medium.

    • Repeat this process over several months until the cells can tolerate a significantly higher concentration of cisplatin compared to the parental line.

    • Confirm the resistant phenotype by performing an IC50 determination assay and comparing it to the parental cells.[16][17][18]

Cytotoxicity Assessment: MTT Assay
  • Principle: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[19][20][21][22]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]

    • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or cisplatin. Include untreated control wells.[3]

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[3]

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[19][21]

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19][20]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[19]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[3]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membrane integrity (late apoptotic and necrotic cells).[23][24][25][26]

  • Protocol:

    • Cell Treatment: Treat cells with this compound or cisplatin at the desired concentrations and for the appropriate duration to induce apoptosis.

    • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[23]

    • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

    • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[23]

    • Analysis: Analyze the stained cells by flow cytometry.[24]

Cell Cycle Analysis: Propidium Iodide (PI) Staining
  • Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][27][28][29][30]

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells as desired and harvest them.

    • Fixation: Fix the cells in cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Incubate at 4°C for at least 1 hour.[27]

    • Washing: Wash the fixed cells with PBS.

    • Staining: Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). Incubate in the dark.[27][30]

    • Analysis: Analyze the DNA content of the cells using a flow cytometer.[2][28]

Protein Expression Analysis: Western Blotting
  • Principle: Detects specific proteins in a cell lysate using antibodies.

  • Protocol:

    • Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, p21, Bax).[31][32][33]

    • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow in the study of this compound and cisplatin resistance.

cisplatin_vs_triplatin_pathway cluster_cisplatin Cisplatin Pathway cluster_this compound This compound (BBR3464) Pathway Cisplatin Cisplatin Cis_Uptake Decreased Cellular Uptake (Resistance) Cisplatin->Cis_Uptake Impaired in resistant cells Cis_DNA_Damage 1,2-Intrastrand DNA Adducts Cisplatin->Cis_DNA_Damage NER Nucleotide Excision Repair (NER) Cis_DNA_Damage->NER Efficiently repaired MMR Mismatch Repair (MMR) Cis_DNA_Damage->MMR p53_cis p53 Activation MMR->p53_cis p21_cis p21 Induction p53_cis->p21_cis Bax_cis Bax Induction p53_cis->Bax_cis CellCycleArrest_cis S/G2-M Arrest p21_cis->CellCycleArrest_cis Apoptosis_cis Apoptosis Bax_cis->Apoptosis_cis This compound This compound (BBR3464) Tri_Uptake Enhanced Cellular Uptake This compound->Tri_Uptake Tri_DNA_Damage Long-Range DNA Adducts Tri_Uptake->Tri_DNA_Damage NER_bypass NER Bypass Tri_DNA_Damage->NER_bypass Poorly repaired MMR_independent MMR-Independent Tri_DNA_Damage->MMR_independent p21_tri_p53_ind p53-Independent p21 Induction Tri_DNA_Damage->p21_tri_p53_ind CellCycleArrest_tri Persistent G2/M Arrest p21_tri_p53_ind->CellCycleArrest_tri Apoptosis_tri Apoptosis CellCycleArrest_tri->Apoptosis_tri

Caption: Differential signaling pathways of Cisplatin and this compound in cancer cells.

experimental_workflow cluster_characterization Characterization and Drug Testing start Start: Parental Cancer Cell Line resistance_induction Induce Cisplatin Resistance (Stepwise Dose Escalation) start->resistance_induction ic50 Determine IC50 (MTT Assay) start->ic50 Treat with Cisplatin & this compound resistant_line Cisplatin-Resistant Cell Line resistance_induction->resistant_line resistant_line->ic50 Treat with Cisplatin & this compound apoptosis Assess Apoptosis (Annexin V/PI) ic50->apoptosis cell_cycle Analyze Cell Cycle (PI Staining) apoptosis->cell_cycle protein_expression Measure Protein Levels (Western Blot) cell_cycle->protein_expression end Conclusion: this compound Overcomes Resistance protein_expression->end

Caption: Experimental workflow for evaluating this compound's efficacy.

Conclusion and Future Directions

This compound has unequivocally demonstrated its potential to overcome cisplatin resistance in a variety of preclinical models. Its distinct mechanism of action, characterized by enhanced cellular accumulation, formation of unique DNA adducts that evade standard repair pathways, and the ability to induce cell cycle arrest and apoptosis independently of p53 status, positions it as a promising candidate for the treatment of cisplatin-refractory tumors.[1][9][12]

Despite promising preclinical and Phase I trial results, the development of this compound was halted after Phase II trials due to side effects and biostability issues.[6][7][34] However, the valuable insights gained from studying this compound are paving the way for the development of new and improved multinuclear platinum complexes and innovative drug delivery systems to enhance their therapeutic index.[6][7] Further research focusing on targeted delivery and combination therapies will be crucial in harnessing the full potential of this compound and similar next-generation platinum agents in the ongoing battle against cancer.

References

Methodological & Application

Application Notes and Protocols for Triplatin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triplatin (BBR3464) is a trinuclear platinum complex that has demonstrated significant anticancer activity, particularly in tumors resistant to other platinum-based drugs.[1][2] Its mechanism of action is distinct from that of cisplatin (B142131) and carboplatin, offering a promising therapeutic alternative for specific cancer subtypes.[3] Recent research has highlighted the crucial role of cell surface sulfated glycosaminoglycans (sGAGs) in mediating the cellular uptake and cytotoxicity of this compound.[1][2][3] This document provides detailed experimental protocols for researchers investigating the effects of this compound in cell culture, including methods for assessing cell viability, apoptosis, cellular uptake, and the impact on the cell cycle. Additionally, it outlines the key signaling pathway associated with this compound's unique mechanism of action.

Mechanism of Action

This compound's efficacy is strongly correlated with the levels of sGAGs on the surface of cancer cells.[1][2][3] Approximately 40% of triple-negative breast cancer tumors exhibit high levels of these sugars.[1][2] The positively charged this compound molecule binds with high affinity to the negatively charged sGAGs, leading to its accumulation inside the cancer cells.[3] This targeted accumulation enhances its cytotoxic effects specifically in sGAG-rich tumor cells.[1][2] Once internalized, this compound localizes to the nucleolus, where it is thought to interfere with RNA transcription, ultimately leading to cell cycle arrest and inhibition of tumor growth, invasion, and migration.[1] This sGAG-mediated entry pathway distinguishes this compound from other platinum agents like carboplatin, which is more effective against tumors with low sGAG levels.[2][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Relation to sGAG Levels
Cell LinesGAG LevelThis compound IC50 (nM)Carboplatin IC50 (µM)Reference
CHO-K1 (Wild-Type)High69.5 ± 0.3>100[3]
CHO pgsA-745 (GAG-deficient)Low120 ± 4.2~50[3]
MDA-MB-231 (TNBC)HighNot specifiedNot specified[3]
4T1 (Murine TNBC)HighNot specifiedNot specified[3]

Note: The IC50 values for this compound in CHO cells demonstrate a clear correlation between higher sGAG levels and increased sensitivity to the drug.

Experimental Protocols

Cell Viability and Growth Inhibition Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound solution (stock and working dilutions)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, PrestoBlue, or use an IncuCyte system)

  • Microplate reader or IncuCyte Live-Cell Analysis System

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).

    • For short-term exposure, incubate the cells with this compound for 15 minutes.[3]

  • Post-Treatment Incubation:

    • After the 15-minute treatment, remove the drug-containing medium.

    • Wash each well with 100 µL of PBS.[3]

    • Add 200 µL of fresh, drug-free complete culture medium to each well.

  • Data Acquisition:

    • Using IncuCyte: Place the plate in the IncuCyte system and acquire images and confluence data every 2 hours for approximately 200 hours.[3]

    • Using MTT/PrestoBlue: At desired time points (e.g., 72 hours), add the viability reagent according to the manufacturer's instructions and measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • For IncuCyte data, calculate the Area Under the Curve (AUC) for each concentration and normalize it against the control to determine the IC50 values.[3]

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis and necrosis in cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[4]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound solution

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound for the desired duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and resuspend the pellet in 1 mL of PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours.[5]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[5]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Mandatory Visualizations

Triplatin_Mechanism_of_Action This compound's sGAG-dependent mechanism of action. This compound This compound sGAG Sulfated Glycosaminoglycans (sGAGs) on Cell Surface This compound->sGAG CellMembrane Uptake Cellular Uptake sGAG->Uptake Mediates Nucleolus Nucleolus Localization Uptake->Nucleolus RNATranscription Decreased RNA Transcription Nucleolus->RNATranscription CellCycleArrest Cell Cycle Arrest RNATranscription->CellCycleArrest TumorInhibition Inhibition of Tumor Growth, Invasion & Migration CellCycleArrest->TumorInhibition

Caption: this compound's sGAG-dependent mechanism of action.

Experimental_Workflow_Cell_Viability Workflow for Cell Viability Assay. Start Start SeedCells Seed 1,000 cells/well in 96-well plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h Treat Treat with this compound (15 min) Incubate24h->Treat Wash Wash with PBS Treat->Wash AddMedium Add fresh medium Wash->AddMedium AcquireData Acquire Data (IncuCyte or Viability Reagent) AddMedium->AcquireData Analyze Analyze Data (Calculate IC50) AcquireData->Analyze End End Analyze->End

Caption: Workflow for Cell Viability Assay.

Apoptosis_Assay_Workflow Workflow for Apoptosis Assay. Start Start SeedAndTreat Seed cells in 6-well plates and treat with this compound Start->SeedAndTreat Harvest Harvest cells (adherent + floating) SeedAndTreat->Harvest Wash Wash twice with ice-cold PBS Harvest->Wash Stain Stain with Annexin V-FITC and Propidium Iodide Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End Analyze->End

Caption: Workflow for Apoptosis Assay.

References

Determining the Potency of Triplatin in Ovarian Cancer: Application Notes and Protocols for IC50 Value Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing effort to develop more effective treatments for ovarian cancer, particularly for platinum-resistant forms of the disease, researchers require robust and standardized methods to evaluate novel therapeutic agents. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Triplatin (BBR3464), a trinuclear platinum complex, in ovarian cancer cell lines. These guidelines are intended for researchers, scientists, and drug development professionals.

This compound has demonstrated significant cytotoxic activity, notably in cancer cells that have developed resistance to conventional platinum-based drugs like cisplatin (B142131). Its distinct mechanism of action, which involves the formation of unique DNA adducts, allows it to overcome some of the common resistance pathways. Accurate determination of its IC50 value is a critical first step in preclinical evaluation, providing a quantitative measure of its potency.

Data Presentation: Comparative IC50 Values

The following tables summarize the IC50 values for this compound (BBR3464) in comparison to cisplatin in various human ovarian cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and the specific viability assay used.

Table 1: IC50 Values of this compound (BBR3464) and Cisplatin in Cisplatin-Sensitive Ovarian Cancer Cell Lines

Cell LineCompoundIC50 (µM)Fold Difference (Cisplatin/Triplatin)
A2780Cisplatin1 - 7.05 µM[1]-
This compound (BBR3464)Significantly lower than Cisplatin>20[2]
SKOV-3Cisplatin10 - 21.7 µM[1][3]-
This compound (BBR3464)Data not readily available-
OVCAR-3Cisplatin3.9 µM[4]-
This compound (BBR3464)Data not readily available-

Table 2: IC50 Values of this compound (BBR3464) and Cisplatin in Cisplatin-Resistant Ovarian Cancer Cell Lines

Cell LineCompoundIC50 (µM)Fold Difference (Cisplatin/Triplatin)
A2780/cisRCisplatinSignificantly higher than A2780-
This compound (BBR3464)Remains highly potentOvercomes resistance[2]
A2780-CP20Cisplatin23.3 µM[4]-
This compound (BBR3464)Data not readily available-

Experimental Protocols

A reliable method for determining the IC50 value is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: Determination of IC50 using MTT Assay

1. Materials:

  • This compound (BBR3464) and Cisplatin (for comparison)

  • Selected ovarian cancer cell lines (e.g., A2780, SKOV-3, OVCAR-3, and their cisplatin-resistant counterparts)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

2. Cell Seeding:

  • Culture the selected ovarian cancer cell lines in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

3. Drug Treatment:

  • Prepare a stock solution of this compound (BBR3464) in a suitable solvent (e.g., sterile water or DMSO). Prepare a fresh stock solution of cisplatin.

  • Perform serial dilutions of this compound and cisplatin in complete culture medium to achieve a range of final concentrations to be tested. A broad range (e.g., 0.01 µM to 100 µM) is recommended for initial experiments.

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the different drug concentrations to the respective wells. Include wells with medium only (blank) and wells with cells treated with the vehicle solvent (vehicle control). It is recommended to perform each treatment in triplicate.

  • Incubate the plates for a specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

4. MTT Assay:

  • After the drug incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

  • Plot the percentage of cell viability against the logarithm of the drug concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software such as GraphPad Prism to determine the IC50 value, which is the concentration of the drug that inhibits cell viability by 50%.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Ovarian Cancer Cell Culture cell_seeding 2. Cell Seeding in 96-well Plates cell_culture->cell_seeding drug_exposure 4. Drug Exposure (48-72h) cell_seeding->drug_exposure drug_prep 3. This compound Serial Dilutions drug_prep->drug_exposure mtt_addition 5. MTT Addition (3-4h Incubation) drug_exposure->mtt_addition formazan_solubilization 6. Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading 7. Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_calculation 8. IC50 Calculation (Dose-Response Curve) absorbance_reading->ic50_calculation

General workflow for IC50 determination using the MTT assay.
Signaling Pathways Implicated in this compound's Mechanism of Action

This compound exerts its cytotoxic effects primarily by inducing DNA damage, which in turn activates cellular signaling pathways leading to cell cycle arrest and apoptosis. Its efficacy in cisplatin-resistant cells is partly due to its ability to form different DNA adducts that are not efficiently repaired by the cell's machinery.

signaling_pathway cluster_DDR DNA Damage Response cluster_Apoptosis Apoptosis cluster_MMR Mismatch Repair (MMR) This compound This compound (BBR3464) DNA_Damage DNA Damage (Unique Adducts) This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 CHK1 CHK1 Activation DNA_Damage->CHK1 MLH1_PMS2 MLH1/PMS2 (Downregulated in Resistance) DNA_Damage->MLH1_PMS2 Bypassed in resistant cells p21 p21 Upregulation p53->p21 Bax Bax (Pro-apoptotic) p53->Bax Cell_Cycle_Arrest G1/G2/M Cell Cycle Arrest CHK1->Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Apoptosis Cell Death Bax->Apoptosis Cell_Cycle_Arrest->Apoptosis

Simplified signaling cascade initiated by this compound in ovarian cancer cells.

References

Application Note: Analytical Methods for the Detection of Triplatin (BBR3464) and Other Platinum-Based Drugs in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platinum-based compounds are a cornerstone of cancer chemotherapy. While drugs like cisplatin (B142131) and carboplatin (B1684641) are widely used, novel agents are continually being developed to overcome resistance and improve efficacy. Triplatin (also known as BBR3464) is a trinuclear platinum(II) complex that represents a significant departure from traditional platinum drugs.[1] Unlike cisplatin, which primarily forms intrastrand DNA adducts, this compound is a cationic complex that forms long-range adducts and interacts uniquely with cellular components.[1][2] Its mechanism involves rapid cellular entry facilitated by interactions with cell surface sulfated glycosaminoglycans (sGAGs), leading to accumulation in the cytoplasm and nucleolus.[3][4] This distinct mechanism suggests activity in cisplatin-resistant tumors.[5]

Accurate quantification of such platinum drugs in biological matrices (e.g., plasma, urine, tissue) is critical for preclinical and clinical research, enabling the study of pharmacokinetics, pharmacodynamics, and toxicology. While specific, validated analytical protocols for this compound are not as widely published as those for cisplatin, the fundamental analytical platforms employed are the same. This document details the primary methodologies for quantifying platinum-based drugs in biological samples, using established protocols for platinum analysis as a robust template adaptable for this compound. The two principal methods covered are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for total platinum quantification and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantifying the intact drug.

Method 1: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Principle of Operation

ICP-MS is a highly sensitive elemental analysis technique capable of detecting metals at concentrations as low as parts per billion (ppb) or even parts per trillion (ppt).[4] This method quantifies the total amount of platinum in a sample, regardless of whether it is the intact drug, a metabolite, or bound to biological macromolecules. The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the platinum. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio for highly specific and sensitive detection. This makes ICP-MS the gold standard for total platinum bioanalysis.[3]

Experimental Protocol: Total Platinum in Plasma, Urine, and Tissues

This protocol is adapted from validated methods for platinum analysis in rat biological matrices.[3][6]

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh tissue samples (approx. 100-250 mg) or pipette plasma/urine samples (approx. 100-250 µL) into clean microwave digestion vessels.

    • Add 2 mL of concentrated nitric acid (70%) and 1 mL of hydrochloric acid (37%) to each vessel.

    • Spike samples, calibration standards, and quality controls (QCs) with an internal standard solution (e.g., Bismuth) to a final concentration of 10 ppb.[3]

    • Seal the vessels and place them in a microwave digestion system (e.g., MARS system).

    • Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes.

    • Allow the vessels to cool to room temperature.

    • Carefully open the vessels and dilute the digested samples to a final volume of 10 mL with deionized water.

  • Instrumentation and Analysis:

    • Analyze the diluted samples using an ICP-MS instrument (e.g., Agilent 7500).

    • Monitor the isotopes for platinum (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt) and the internal standard (e.g., ²⁰⁹Bi).

    • Prepare calibration standards in the same biological matrix to match the sample matrix.

  • Data Analysis:

    • Calculate the ratio of the platinum isotope signal to the internal standard signal.

    • Generate a calibration curve by plotting the signal ratio against the known concentrations of the calibration standards.

    • Determine the platinum concentration in the unknown samples by interpolating their signal ratios from the calibration curve.

Workflow for ICP-MS Analysis

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard (Bi) Sample->Spike Digest Microwave Digestion (HNO3/HCl) Spike->Digest Dilute Dilution Digest->Dilute ICPMS ICP-MS Analysis (Detect ¹⁹⁵Pt, ²⁰⁹Bi) Dilute->ICPMS Quant Quantification vs. Calibration Curve ICPMS->Quant

ICP-MS workflow for total platinum analysis.
Quantitative Data Summary for ICP-MS

The following table summarizes typical performance characteristics for the ICP-MS method based on validated assays for platinum.

ParameterBiological MatrixValueReference
Lower Limit of Quantitation (LLOQ)Plasma, Urine, Tissues0.5 ppb (ng/mL)[3][6]
LinearityVariousUp to 100 ng/mL[5]
AccuracyPlasma, Urine, TissuesWithin 15% of nominal value[3][6]
Precision (CV%)Plasma, Urine, Tissues< 15%[3][6]
RecoveryTissues85% – 115%[3][6]
StabilityProcessed SamplesStable for 3 freeze-thaw cycles[3][6]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation

LC-MS/MS provides the specificity needed to quantify the intact parent drug, distinguishing it from metabolites and degradation products. This is crucial for understanding the pharmacokinetics of the active compound. The method involves three main steps:

  • Sample Preparation: Isolating the analyte from the complex biological matrix, often through protein precipitation.

  • Chromatographic Separation (LC): Injecting the prepared sample onto a high-performance liquid chromatography column, which separates the analyte from other components based on physicochemical properties (e.g., polarity).

  • Detection (MS/MS): The separated analyte is ionized (e.g., by electrospray ionization, ESI) and detected by a tandem mass spectrometer. Detection is highly selective using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored.

For platinum compounds like cisplatin, which have poor ionization efficiency, a derivatization step is often required to improve chromatographic retention and detector response.[7][8] A common derivatizing agent is diethyldithiocarbamate (B1195824) (DDTC), which forms a complex with platinum.[8][9]

Experimental Protocol: Cisplatin Derivatization and LC-MS/MS Analysis

This protocol for cisplatin can serve as a starting point for developing a method for this compound.

  • Sample Preparation and Derivatization:

    • Pipette 100 µL of plasma or urine sample into a microcentrifuge tube.

    • Add 200 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the drug or a structural analog) to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Add 50 µL of a 1% DDTC solution.

    • Incubate the mixture at 60°C for 30 minutes to form the Pt-DDTC complex.

    • Centrifuge again and transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 3.0 × 50 mm, 2.7 µm).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor → product ion transitions for the Pt-DDTC complex and the internal standard would need to be optimized. For the Cisplatin-DDTC complex, a transition like m/z 492 → 116.1 has been reported.[9]

  • Data Analysis:

    • Integrate the peak areas for the analyte and internal standard MRM transitions.

    • Calculate the peak area ratio.

    • Generate a calibration curve and determine the concentration in unknown samples as described for ICP-MS.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) PPT Protein Precipitation (Acetonitrile + IS) Sample->PPT Deriv Derivatization (DDTC) PPT->Deriv LC LC Separation (C18 Column) Deriv->LC MSMS MS/MS Detection (ESI+, MRM) LC->MSMS Quant Quantification MSMS->Quant

LC-MS/MS workflow with derivatization.
Quantitative Data Summary for LC-MS/MS (Cisplatin Example)

The following table summarizes typical performance characteristics for an LC-MS/MS method for cisplatin.[8][9]

ParameterBiological MatrixValueReference
Limit of Detection (LOD)Rat Plasma, Urine1 ng/mL[8][9]
Lower Limit of Quantitation (LLOQ)Rat Plasma, Urine3 ng/mL[8][9]
Linear RangeRat Plasma, Urine3 - 3,000 ng/mL[8][9]
AccuracyRat Plasma, Urine±15% (±20% at LLOQ)[8][9]
Precision (CV%)Rat Plasma, Urine< 15% (< 20% at LLOQ)[8][9]

Logical Relationship: Proposed Mechanism of this compound

Unlike cisplatin, which enters cells primarily through passive diffusion and copper transporters, this compound's highly positive charge allows it to interact with negatively charged sGAGs on the cell surface, facilitating its uptake. This unique entry mechanism may contribute to its ability to overcome resistance.

Triplatin_Mechanism cluster_cell Cancer Cell Membrane Cell Membrane Cyto Cytoplasm Action2 DNA Compaction & Apoptosis Cyto->Action2 Nuc Nucleolus Action1 Accumulation & RNA Transcription Inhibition Nuc->Action1 DNA Nuclear DNA Triplatin_ext This compound (BBR3464) (+ charge) sGAG sGAGs (- charge) Triplatin_ext->sGAG Electrostatic Interaction Uptake Cellular Uptake sGAG->Uptake Uptake->Cyto Uptake->Nuc Cisplatin Cisplatin Copper Copper Transporters Cisplatin->Copper Forms 1,2-intrastrand adducts Copper->DNA Forms 1,2-intrastrand adducts

References

Triplatin (BBR3464): Application Notes and Protocols for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin (BBR3464) is a trinuclear platinum complex that has demonstrated potent antitumor activity in preclinical studies, including in models resistant to conventional platinum-based drugs like cisplatin (B142131).[1][2][3] Its unique chemical structure and mechanism of action distinguish it from mononuclear platinum agents.[1][4] This document provides detailed application notes and protocols for the preclinical evaluation of this compound, focusing on its dosage, administration, and the assessment of its efficacy and toxicity in in vivo models.

This compound's mechanism of action involves a high-affinity interaction with negatively charged sulfated glycosaminoglycans (sGAGs) on the cell surface, which facilitates its cellular uptake.[5] Following cellular entry, this compound forms unique, long-range DNA adducts, leading to DNA compaction and inducing a cellular response that can overcome cisplatin resistance.[4][6] Notably, this compound can induce apoptosis in a p53-independent manner, suggesting its potential efficacy in tumors with mutated or non-functional p53.[7][8][9]

Data Presentation

In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)Notes
Ovarian Cancer CellsOvarian Cancer0.76Compared to Cisplatin IC50 of 1.77 µM in the same study.[3]
Melanoma Cell LinesMelanomaAt least 20-fold lower than cisplatinIn a panel of four melanoma cell lines.[2][3]
Ovarian Cancer Cell LinesOvarian CancerAt least 20-fold lower than cisplatinIn a panel of three ovarian cancer cell lines naturally resistant to cisplatin.[2][3]
In Vivo Efficacy and Dosage of this compound in Mouse Models
Cancer ModelMouse StrainThis compound Dosage and ScheduleRoute of AdministrationKey Findings
Triple-Negative Breast Cancer (TNBC)Not Specified0.3 mg/kg, every 4 daysIntraperitoneal (IP)Suppressed primary tumor growth.
Pancreatic CancerNot Specified0.3 mg/kg, every 4 daysIntraperitoneal (IP)Reduced total tumor burden and enhanced survival.
Cisplatin-Resistant TumorsNude Athymic Mice0.3 to 0.45 mg/kg per injectionIntravenous (IV)Tumor weight inhibition >80% in seven of eight xenografts.[10]

Note: The tolerability and efficacy of this compound can be model-dependent. It is crucial to perform dose-finding studies to determine the maximum tolerated dose (MTD) in the specific animal model being used.

Experimental Protocols

Formulation and Preparation of this compound for In Vivo Administration

Materials:

  • This compound (BBR3464) powder

  • Sterile 0.9% saline solution for injection

  • Sterile vials

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Protocol:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 0.3 mg/kg) and the body weight of the mice, calculate the total amount of this compound needed for the study cohort.

  • Reconstitution: Aseptically add the calculated volume of sterile 0.9% saline to the vial containing the this compound powder to achieve the desired stock concentration. Stock solutions have been prepared in 0.9% saline (w/v).[2]

  • Dissolution: Gently vortex the vial until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Sterile Filtration: Draw the this compound solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step ensures the sterility of the final injection solution.

  • Storage: this compound solutions should be prepared fresh for each administration. If short-term storage is necessary, protect the solution from light and store at 2-8°C. The stability of this compound in solution can be limited, and it has been noted to decompose in human serum.

Establishment of Subcutaneous Tumor Xenografts

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® (optional, but recommended for some cell lines)

  • Immunodeficient mice (e.g., Nude, SCID, or NSG)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane)

  • Clippers and disinfectant for the injection site

Protocol:

  • Cell Preparation: Culture the cancer cells to 70-80% confluency. On the day of injection, harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count. Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at the desired concentration (e.g., 1 x 10^6 to 10 x 10^6 cells per 100 µL). Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Shave the hair from the injection site (typically the flank) and disinfect the skin with an appropriate antiseptic.

  • Injection: Gently lift the skin at the injection site and subcutaneously inject the cell suspension (typically 100 µL).

  • Monitoring: Monitor the mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable. Tumor volume can be calculated using the formula: (Width² x Length) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Administration of this compound

Intraperitoneal (IP) Injection Workflow

IP_Injection_Workflow Start Prepare this compound Solution Restrain Restrain Mouse Start->Restrain Locate Locate Injection Site (Lower Abdominal Quadrant) Restrain->Locate Insert Insert Needle (15-20° angle) Locate->Insert Aspirate Aspirate to Check for Fluid Insert->Aspirate Inject Inject this compound Solution Aspirate->Inject Withdraw Withdraw Needle Inject->Withdraw Monitor Monitor Mouse for Adverse Reactions Withdraw->Monitor End Return to Cage Monitor->End Triplatin_Pathway This compound This compound (BBR3464) sGAGs Cell Surface sGAGs This compound->sGAGs Binds Uptake Cellular Uptake sGAGs->Uptake Mediates DNA Nuclear DNA Uptake->DNA rRNA_Inhibition rRNA Inhibition Uptake->rRNA_Inhibition Adducts DNA Adducts & Compaction DNA->Adducts Forms G1_Arrest G1 Cell Cycle Arrest Adducts->G1_Arrest rRNA_Inhibition->G1_Arrest p53_independent p53-Independent Pathway G1_Arrest->p53_independent Caspase8 Caspase-8 Activation p53_independent->Caspase8 Caspase9 Caspase-9 Activation p53_independent->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

References

Application Notes & Protocols: Techniques for Measuring Triplatin-sGAG Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triplatin (BBR3464) is a trinuclear platinum complex that has demonstrated significant antitumor activity. Unlike mononuclear platinum agents such as cisplatin, this compound's mechanism of action involves a high-affinity interaction with sulfated glycosaminoglycans (sGAGs) on the cell surface.[1][2] This interaction is crucial as it mediates the cellular accumulation and cytotoxicity of the drug, offering a potential mechanism for tumor selectivity, particularly in cancers that overexpress sGAGs like triple-negative breast cancer (TNBC).[1][2][3] The binding is complex, involving not only electrostatic interactions and hydrogen bonding but also the formation of covalent Pt-O bonds between the platinum agent and the carboxylate or sulfate (B86663) groups of the GAG chain.[1][4]

Understanding the binding affinity between this compound and various sGAGs is critical for elucidating its mechanism of action, predicting therapeutic efficacy, and developing novel drug delivery strategies. This document provides an overview of key biophysical techniques used to quantify this interaction and offers detailed protocols for their implementation.

Quantitative Data Summary: this compound-sGAG Binding Affinity

The binding affinity, often expressed as the dissociation constant (Kd), quantifies the strength of the interaction between this compound and sGAGs. A lower Kd value signifies a stronger binding affinity. The following table summarizes experimentally determined Kd values for the interaction between a this compound analogue and heparin, a highly sulfated GAG often used as a model for heparan sulfate.

CompoundsGAGTechniqueDissociation Constant (Kd)Reference
TriplatinNCHeparinIsothermal Titration Calorimetry (ITC)33.1 ± 2.0 nM[5]
TriplatinNCHeparinMethylene Blue (MB) Absorbance Assay66.4 ± 1.3 nM[5]
TriplatinNC*HeparinSurface Plasmon Resonance (SPR)340 ± 30 nM[5]

Note: TriplatinNC is a substitution-inert analogue of this compound, used to study the non-covalent aspects of the interaction.

Experimental Techniques and Protocols

Several biophysical methods can be employed to measure the binding affinity of this compound to sGAGs. The choice of technique depends on the specific research question, the purity of the interacting partners, and the available instrumentation. Key methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NMR Spectroscopy.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[6] One molecule (the ligand, e.g., sGAG) is immobilized on a sensor chip surface, and the other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, measured in response units (RU). Kinetic parameters (association rate k_on, dissociation rate k_off) and the equilibrium dissociation constant (Kd) can be derived from the binding data.

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_run Analysis cluster_data Data Processing Chip Sensor Chip Activate Surface Activation (e.g., EDC/NHS) Chip->Activate Immobilize Ligand Immobilization (e.g., Heparin) Activate->Immobilize Block Blocking (e.g., Ethanolamine) Immobilize->Block Equilibrate Equilibrate with Running Buffer Block->Equilibrate Inject Inject Analyte (this compound) Equilibrate->Inject Dissociate Dissociation Phase (Buffer Flow) Inject->Dissociate Sensorgram Generate Sensorgram (RU vs. Time) Inject->Sensorgram Regenerate Surface Regeneration Dissociate->Regenerate Dissociate->Sensorgram Regenerate->Equilibrate Next Cycle Fit Fit Data to Binding Model Sensorgram->Fit Calculate Calculate kon, koff, Kd Fit->Calculate

Caption: Workflow for SPR analysis of this compound-sGAG binding.

Protocol: SPR Analysis

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip with carboxylated dextran (B179266) surface)

  • Ligand: Heparin or other purified sGAG

  • Analyte: this compound

  • Immobilization reagents: N-hydroxysuccinimide (NHS), N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl

  • Running buffer: HBS-EP+ buffer (HEPES, NaCl, EDTA, P20 surfactant), pH 7.4, or a suitable non-reactive buffer.

  • Regeneration solution: A low pH solution (e.g., Glycine-HCl pH 2.0) or a high salt concentration buffer (e.g., 2 M NaCl), to be optimized.

Procedure:

  • Chip Preparation: Equilibrate the sensor chip with running buffer at a constant flow rate (e.g., 10 µL/min).

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups on the sensor surface.

  • Ligand Immobilization: Inject the sGAG (e.g., heparin at 20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 100-200 RU). A reference flow cell should be activated and blocked without ligand immobilization to serve as a control.

  • Blocking: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on both the ligand and reference flow cells.

  • Binding Analysis:

    • Inject a series of increasing concentrations of this compound (e.g., 1 nM to 500 nM) in running buffer over both flow cells at a high flow rate (e.g., 30 µL/min).

    • Allow for an association phase (e.g., 180 seconds) followed by a dissociation phase where only running buffer flows over the chip (e.g., 300-600 seconds).

  • Regeneration: After each this compound injection cycle, inject the optimized regeneration solution to remove all bound analyte from the sGAG surface (e.g., a 30-second pulse of 10 mM Glycine-HCl, pH 2.0).

  • Data Analysis:

    • Subtract the reference flow cell signal from the ligand flow cell signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • The association rate (k_on), dissociation rate (k_off), and dissociation constant (Kd = k_off / k_on) are determined from the fitting.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[7][8] In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (e.g., sGAG) in the sample cell of a calorimeter. Each injection produces a heat pulse that is integrated over time. The resulting binding isotherm (heat per injection vs. molar ratio) can be analyzed to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[8][9]

Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_run Titration Experiment cluster_data Data Analysis Buffer Prepare & Degas Identical Buffer s s Buffer->s This compound This compound in Syringe (e.g., 100-200 µM) Buffer->this compound gag sGAG in Cell (e.g., 10-20 µM) Equilibrate Thermal Equilibration in Calorimeter gag->Equilibrate This compound->Equilibrate Titrate Inject this compound into sGAG Solution Equilibrate->Titrate Measure Measure Heat Change (μcal/sec) Titrate->Measure Integrate Integrate Heat Peaks Measure->Integrate Plot Plot Binding Isotherm (kcal/mol vs. Molar Ratio) Integrate->Plot Fit Fit to Binding Model Plot->Fit Calculate Determine Kd, n, ΔH, ΔS Fit->Calculate

Caption: Workflow for ITC analysis of this compound-sGAG binding.

Protocol: ITC Analysis

Materials:

  • Isothermal titration calorimeter

  • Macromolecule: Heparin or other purified sGAG

  • Ligand: this compound

  • Buffer: A buffer with a low ionization enthalpy, such as phosphate (B84403) or HEPES, is recommended. Both macromolecule and ligand solutions must be prepared in the exact same buffer batch to minimize heats of dilution.

Procedure:

  • Sample Preparation:

    • Prepare sGAG and this compound solutions in the identical, degassed buffer.

    • A typical starting concentration for the sGAG in the sample cell is 10-100 µM, and for this compound in the syringe is 10-20 times higher than the sGAG concentration.[8]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Load the sGAG solution into the sample cell (~1.4 mL for most instruments) and the this compound solution into the injection syringe (~250 µL).

    • Place the assembly into the calorimeter and allow the system to thermally equilibrate.

  • Titration:

    • Set up the titration parameters: typically 20-30 injections of 5-10 µL each, with a spacing of 150-240 seconds between injections to allow the signal to return to baseline.

    • Perform an initial small injection (e.g., 1 µL) that is often discarded during analysis.

    • Start the titration experiment.

  • Control Experiments:

    • To account for the heat of dilution, perform a control experiment by titrating this compound from the syringe into the sample cell containing only buffer.

    • If necessary, perform a second control by titrating buffer into the sGAG solution.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change.

    • Subtract the heats of dilution obtained from the control experiments.

    • Plot the corrected heat per mole of injectant against the molar ratio of this compound to sGAG.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software.

    • The fitting provides the stoichiometry (n), binding constant (Ka = 1/Kd), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy can provide atomic-level information about molecular interactions.[4][5] For the this compound-sGAG system, [¹H, ¹⁵N] Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is particularly useful.[4] This technique monitors changes in the chemical environment of the ¹⁵N-labeled am(m)ine groups on this compound upon interaction with sGAGs. The formation of covalent Pt-O bonds with sulfate or carboxylate groups on the sGAG causes shifts in the ¹⁵N NMR signals, allowing for the identification and quantification of different bound species over time.

Molecular Interaction Pathway:

Reaction_Pathway TriplatinCl This compound-Cl (Active Drug) TriplatinAqua This compound-Aqua (Aquated Intermediate) TriplatinCl->TriplatinAqua k_aq (Aquation) TriplatinAqua->TriplatinCl k_Cl sGAG sGAG (-COO⁻ / -SO₃⁻) CarboxyBound Carboxylate-Bound Adduct (Pt-OOC-sGAG) TriplatinAqua->CarboxyBound k_L1 (Ligation) SulfatoBound Sulfate-Bound Adduct (Pt-OSO₂-sGAG) TriplatinAqua->SulfatoBound k_L2 (Ligation) CarboxyBound->TriplatinAqua k_-L1 SulfatoBound->TriplatinAqua k_-L2

Caption: Reaction pathway of this compound with sGAG functional groups.

Protocol: [¹H, ¹⁵N] HSQC NMR Analysis

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • ¹⁵N-labeled this compound

  • sGAG oligosaccharides (e.g., specific disaccharides like GlcNS(6S)-GlcA)[5]

  • NMR buffer: An appropriate buffer for NMR studies, e.g., unbuffered D₂O with pH adjusted using DCl or NaOD. Studies are often conducted at a slightly acidic pH (e.g., 5.4-5.5) to ensure measurable spin-spin coupling.[5]

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve ¹⁵N-labeled this compound and the sGAG oligosaccharide in the NMR buffer within an NMR tube. A typical molar ratio might be 1:5 (this compound:sGAG).[5]

    • Concentrations will depend on the spectrometer but could be around 1 mM for this compound.

  • NMR Data Acquisition:

    • Place the sample in the NMR spectrometer and allow the temperature to equilibrate (e.g., 298 K).

    • Acquire a series of [¹H, ¹⁵N] HSQC spectra over a long period (e.g., up to 70 hours) to monitor the reaction as it proceeds towards equilibrium.[4]

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the cross-peaks in the HSQC spectra corresponding to the am(m)ine groups of different this compound species: the initial chloro species, the aquated intermediate, and the sGAG-bound adducts (both carboxylate and sulfate bound).[4][5]

    • Integrate the volumes of the assigned cross-peaks at each time point to determine the relative concentration of each species.

    • Plot the concentration of each species as a function of time.

    • Fit the kinetic data to a reaction model (as shown in the diagram above) to extract the rate constants (e.g., k_aq, k_L1, k_L2) and, ultimately, the equilibrium constants for the binding events.[4][5]

References

Application Notes and Protocols for Triplatin in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroids are increasingly utilized as advanced in vitro models in cancer research and drug discovery. Their architecture more closely mimics the in vivo tumor microenvironment, including gradients in nutrients, oxygen, and drug penetration, as well as complex cell-cell and cell-extracellular matrix interactions.[1][2][3] This physiological relevance provides a more predictive platform for assessing the efficacy of novel therapeutic agents compared to traditional two-dimensional (2D) monolayer cultures.[2][4]

Triplatin (BBR3464) is a trinuclear platinum complex that has demonstrated potent antitumor activity, particularly in cancers resistant to other platinum-based drugs like cisplatin (B142131) and carboplatin.[5][6] A key aspect of this compound's mechanism is its interaction with sulfated glycosaminoglycans (sGAGs) on the cancer cell surface, which are highly expressed in certain tumors, such as a subset of triple-negative breast cancers.[5][6][7] This interaction enhances the drug's cellular uptake and accumulation, leading to its cytotoxic effects.[5] Once inside the cell, this compound binds to DNA, forming adducts that inhibit RNA transcription and induce cell cycle arrest and apoptosis.[5][8]

These application notes provide a comprehensive guide for utilizing this compound in 3D tumor spheroid models, from spheroid generation and drug treatment to data analysis and interpretation. The protocols and data herein are intended to facilitate the investigation of this compound's efficacy and mechanism of action in a physiologically relevant setting.

Data Presentation

While specific quantitative data for this compound in 3D tumor spheroid models is not extensively available in the current literature, the following tables summarize relevant data from 2D cell culture and in vivo models. This information illustrates the sGAG-dependent efficacy of this compound and provides a basis for designing and interpreting experiments in 3D spheroid models. It is generally observed that higher drug concentrations are required to achieve similar cytotoxic effects in 3D spheroids compared to 2D cultures due to limited drug penetration and the development of a resistant phenotype.[9][10][11]

Table 1: IC50 Values of this compound in 2D Cell Culture with Varying sGAG Expression

Cell LinesGAG Expression LevelThis compound IC50 (nM)Reference
CHO-K1 (Wild-Type)High69.5 ± 0.3[12]
pgsA-745 (mutant)Low120 ± 4.2[12]

This data from Chinese Hamster Ovary (CHO) cell lines demonstrates the increased potency of this compound in cells with higher sGAG expression.

Table 2: In Vivo Efficacy of this compound in a High-sGAG Triple-Negative Breast Cancer (TNBC) Model

Treatment GroupDosageTumor Growth InhibitionSurvival BenefitReference
Vehicle (Saline)---[5][12]
This compound0.3 mg/kgSignificant inhibition of primary tumor growthProlonged survival[5][12]
Carboplatin40 mg/kgLess effective than this compound at inhibiting tumor growth-[5][12]

This data from a patient-derived xenograft (PDX) model of TNBC (WHIM2, carboplatin-resistant with high sGAGs) highlights the superior in vivo efficacy of this compound in sGAG-high tumors.[12]

Experimental Protocols

The following protocols provide a detailed methodology for the generation of 3D tumor spheroids, treatment with this compound, and subsequent analysis of cell viability.

Protocol 1: Generation of 3D Tumor Spheroids

This protocol describes the formation of tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 for TNBC)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well round-bottom ultra-low attachment (ULA) plates

  • Hemocytometer or automated cell counter

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture the chosen cancer cell line in a T-75 flask to 80-90% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate until cells detach.

  • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.

  • Centrifuge the cells at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.

  • Determine the cell concentration and viability.

  • Dilute the cell suspension to the desired seeding density (typically 1,000 to 10,000 cells/well, to be optimized for each cell line).

  • Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Incubate the plate for 24-72 hours to allow for spheroid formation.

  • Monitor spheroid formation and morphology daily using an inverted microscope.

  • For long-term culture, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of old medium and adding 50 µL of fresh, pre-warmed medium.

Protocol 2: this compound Treatment and Viability Assay

This protocol outlines the procedure for treating the formed spheroids with this compound and assessing cell viability using a luminescent ATP-based assay.

Materials:

  • 3D tumor spheroids in a 96-well ULA plate (from Protocol 1)

  • This compound (BBR3464) stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)

  • Complete culture medium

  • CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

  • Spheroid Treatment: After 3-4 days of spheroid formation, carefully add 100 µL of the 2X this compound dilutions to the corresponding wells of the 96-well plate containing the spheroids (the final volume will be 200 µL). Include vehicle-treated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Spheroid Monitoring: Optionally, monitor changes in spheroid diameter and morphology at regular intervals using an inverted microscope.

  • Viability Assay: a. At the end of the incubation period, allow the plate to equilibrate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® 3D reagent to each well. c. Mix the contents by placing the plate on an orbital shaker for 5 minutes. d. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control spheroids. Plot the viability data against the this compound concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.

G cluster_0 Spheroid Formation cluster_1 This compound Treatment cluster_2 Data Acquisition & Analysis Cell Culture Cell Culture Cell Seeding in ULA Plate Cell Seeding in ULA Plate Cell Culture->Cell Seeding in ULA Plate Spheroid Formation (24-72h) Spheroid Formation (24-72h) Cell Seeding in ULA Plate->Spheroid Formation (24-72h) Preparation of this compound Dilutions Preparation of this compound Dilutions Spheroid Formation (24-72h)->Preparation of this compound Dilutions Treatment of Spheroids Treatment of Spheroids Preparation of this compound Dilutions->Treatment of Spheroids Incubation (24-72h) Incubation (24-72h) Treatment of Spheroids->Incubation (24-72h) Microscopy (Morphology) Microscopy (Morphology) Incubation (24-72h)->Microscopy (Morphology) Optional Viability Assay (e.g., CellTiter-Glo 3D) Viability Assay (e.g., CellTiter-Glo 3D) Incubation (24-72h)->Viability Assay (e.g., CellTiter-Glo 3D) Data Analysis (IC50) Data Analysis (IC50) Viability Assay (e.g., CellTiter-Glo 3D)->Data Analysis (IC50) G cluster_0 Cellular Uptake cluster_1 Nuclear Events cluster_2 Cellular Response This compound This compound sGAGs Sulfated Glycosaminoglycans (sGAGs) on cell surface This compound->sGAGs Electrostatic Interaction Enhanced Cellular Uptake Enhanced Cellular Uptake sGAGs->Enhanced Cellular Uptake Facilitates Nucleolar Localization Nucleolar Localization Enhanced Cellular Uptake->Nucleolar Localization Translocation to Nucleus DNA Binding & Adduct Formation DNA Binding & Adduct Formation Nucleolar Localization->DNA Binding & Adduct Formation Primary Target Ribosome Biogenesis Stress Ribosome Biogenesis Stress Nucleolar Localization->Ribosome Biogenesis Stress Induces Inhibition of RNA Polymerase II Inhibition of RNA Polymerase II DNA Binding & Adduct Formation->Inhibition of RNA Polymerase II Blocks Transcription Transcriptional Inhibition Transcriptional Inhibition Inhibition of RNA Polymerase II->Transcriptional Inhibition Cell Cycle Arrest Cell Cycle Arrest Transcriptional Inhibition->Cell Cycle Arrest Ribosome Biogenesis Stress->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

References

Application Notes and Protocols for Assessing Triplatin-Induced Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin (BBR3464) is a trinuclear platinum compound that has demonstrated significant cytotoxic activity against a range of cancer cell lines, including those resistant to cisplatin (B142131).[1] Its mechanism of action, like other platinum-based anticancer agents, is primarily attributed to its ability to form adducts with DNA, leading to DNA damage.[1][2] This damage subsequently triggers a cascade of cellular responses, including the activation of DNA repair pathways, cell cycle arrest, and ultimately, apoptosis.[3][4] Understanding the effect of this compound on cell cycle progression is crucial for elucidating its therapeutic mechanism and for the development of effective cancer therapies.

Cell cycle checkpoints are critical regulatory mechanisms that ensure the fidelity of cell division. In response to DNA damage, these checkpoints can halt the cell cycle at the G1, S, or G2/M phases to allow time for DNA repair.[5] If the damage is irreparable, the cell may be targeted for programmed cell death.[3] Platinum compounds like cisplatin are known to induce cell cycle arrest at various phases, depending on the cell type and drug concentration.[6][7][8][9] This application note provides detailed protocols for assessing this compound-induced cell cycle arrest using flow cytometry for DNA content analysis and Western blotting for the analysis of key cell cycle regulatory proteins.

Data Presentation

The following table summarizes hypothetical quantitative data from a cell cycle analysis experiment after treating a cancer cell line with this compound for 24 hours. This data is for illustrative purposes to demonstrate how results can be presented.

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0 µM this compound)55.2 ± 3.125.8 ± 2.519.0 ± 1.8
This compound (5 µM)50.1 ± 2.820.5 ± 2.129.4 ± 2.7
This compound (10 µM)42.6 ± 3.515.3 ± 1.942.1 ± 3.3
This compound (20 µM)35.8 ± 2.910.7 ± 1.553.5 ± 4.2

Experimental Protocols

Protocol 1: Analysis of Cell Cycle Distribution by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of a selected cancer cell line following treatment with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., A2780 ovarian cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in a suitable solvent like DMSO or water)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[10]

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM). The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed 0.1%. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • Cell Harvesting: Following the treatment period, collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium from the corresponding well.[10]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat this washing step.

  • Fixation: Centrifuge the cells again at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet by gently vortexing while adding 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.[11]

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 0.5 mL of PI staining solution containing RNase A. Incubate the cells in the dark for 30 minutes at room temperature.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use an appropriate laser and filter combination for PI detection (e.g., excitation at 488 nm and emission detection at >600 nm). Collect data from a minimum of 10,000 events per sample.[10]

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate the single-cell population to exclude doublets and cellular debris. Generate a histogram of DNA content (PI fluorescence intensity) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Protocol 2: Analysis of Cell Cycle Regulatory Proteins by Western Blotting

This protocol describes the methodology for examining the expression levels of key cell cycle regulatory proteins in response to this compound treatment.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin B1, anti-phospho-Histone H2A.X, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment: Seed and treat the cells with this compound as described in Protocol 1, steps 1 and 2.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them by adding an appropriate volume of ice-cold RIPA buffer with inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.[13]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[13]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 9.

  • Detection: Add the chemiluminescent substrate to the membrane according to the manufacturer's protocol and capture the signal using a Western blot imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression.

Visualizations

G cluster_workflow Experimental Workflow for Assessing this compound-Induced Cell Cycle Arrest cluster_flow Flow Cytometry cluster_wb Western Blotting A Cell Seeding B This compound Treatment A->B C Cell Harvesting B->C D Fixation C->D H Cell Lysis C->H E PI Staining D->E F Data Acquisition E->F G Cell Cycle Analysis F->G I Protein Quantification H->I J SDS-PAGE & Transfer I->J K Immunoblotting J->K L Data Analysis K->L

Caption: Experimental workflow for assessing this compound-induced cell cycle arrest.

G cluster_pathway Simplified Signaling Pathway of this compound-Induced Cell Cycle Arrest This compound This compound DNA_Damage DNA Damage (Adducts) This compound->DNA_Damage ATR ATR Activation DNA_Damage->ATR p53 p53 Stabilization & Activation DNA_Damage->p53 Chk1 Chk1 Activation ATR->Chk1 G2M_Arrest G2/M Arrest Chk1->G2M_Arrest via Cdc25 inhibition Cdc25A Cdc25A Degradation Chk1->Cdc25A p21 p21 Expression p53->p21 G1_Arrest G1 Arrest p21->G1_Arrest S_Arrest S Phase Arrest Cdc25A->S_Arrest inhibition of progression

Caption: Simplified signaling pathway of this compound-induced cell cycle arrest.

References

Application Notes and Protocols for Triplatin (BBR3464) in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin (BBR3464) is a trinuclear platinum complex that has demonstrated potent preclinical antitumor activity, particularly in cisplatin-resistant tumor models[1]. Its unique chemical structure and mechanism of action, which involves the formation of long-range DNA crosslinks, distinguish it from mononuclear platinum agents like cisplatin (B142131) and carboplatin[2]. This document provides detailed application notes and protocols for the use of this compound in combination with other chemotherapy agents, based on available clinical and preclinical data. The focus is on providing a framework for researchers to design and execute studies to evaluate the synergistic potential of this compound-based combination therapies.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its cytotoxic effects primarily through binding to DNA, forming adducts that are distinct from those produced by cisplatin. These adducts are thought to be less readily repaired by cellular DNA repair mechanisms, contributing to its activity in cisplatin-resistant cells[1]. The rationale for combining this compound with other chemotherapeutic agents stems from the potential for synergistic or additive effects through various mechanisms:

  • Complementary DNA Damage: Combining this compound with agents that damage DNA through different mechanisms (e.g., topoisomerase inhibitors, antimetabolites) could lead to an overwhelming level of DNA damage that surpasses the cell's repair capacity.

  • Inhibition of DNA Repair: this compound's unique DNA adducts may be recognized and processed differently by DNA repair pathways. Combining it with inhibitors of specific repair pathways could enhance its cytotoxicity.

  • Cell Cycle Synchronization: Pre-treatment with a cell cycle-specific agent could synchronize a population of cancer cells in a phase where they are more susceptible to the DNA-damaging effects of this compound.

  • Overcoming Resistance: Due to its distinct mechanism, this compound has the potential to be effective in tumors that have developed resistance to other platinum agents. Combining it with other drugs could further circumvent resistance mechanisms.

Preclinical Data on this compound Combinations

Detailed preclinical studies on the synergistic effects of this compound with other chemotherapy agents are limited in the public domain. Most available preclinical data focuses on this compound as a single agent and its efficacy in cisplatin-resistant models[1][3]. One study showed a synergistic cytotoxic effect of BBR3464 when combined with polyamine synthesis inhibitors in head and neck squamous cell carcinoma cell lines[4].

Further preclinical research is warranted to systematically evaluate the synergistic potential of this compound with a broader range of chemotherapeutics. Such studies would typically involve in vitro cytotoxicity assays to determine the Combination Index (CI) and in vivo studies using xenograft models to assess enhanced tumor growth inhibition.

Clinical Data: this compound in Combination with 5-Fluorouracil (B62378)

A phase I clinical trial has evaluated the safety and efficacy of this compound (BBR3464) in combination with protracted venous infusional (PVI) 5-fluorouracil (5-FU) in patients with advanced solid tumors.

Table 1: Summary of Clinical Trial Data for this compound and 5-Fluorouracil Combination
ParameterValueReference
Study Phase I[5]
Patient Population Advanced and/or metastatic cancer[5]
Treatment Regimen This compound (0.6 - 0.75 mg/m²) + PVI 5-FU (200 mg/m²/day)[5]
Overall Response Rate 7% (Partial Response)[5]
Stable Disease 21%[5]
Dose-Limiting Toxicities Neutropenia, Nausea, Fatigue, Diarrhea[5]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment of this compound and a Combination Agent

This protocol outlines a general method for assessing the synergistic, additive, or antagonistic effects of this compound in combination with another chemotherapeutic agent in cancer cell lines.

1. Materials:

  • Cancer cell line(s) of interest
  • Complete cell culture medium
  • This compound (BBR3464)
  • Combination agent (e.g., 5-Fluorouracil, Gemcitabine (B846), Paclitaxel, Topotecan)
  • 96-well plates
  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)
  • Plate reader

2. Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
  • Drug Preparation: Prepare stock solutions of this compound and the combination agent. Create a dilution series for each drug.
  • Drug Treatment:
  • Single Agent: Treat cells with a range of concentrations of this compound alone and the combination agent alone.
  • Combination: Treat cells with a matrix of concentrations of this compound and the combination agent. A constant ratio combination design is often used.
  • Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
  • Viability Assay: Add the cell viability reagent to each well and measure the absorbance or luminescence according to the manufacturer's instructions.
  • Data Analysis:
  • Calculate the percentage of cell viability for each treatment condition relative to untreated controls.
  • Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone.
  • Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
  • CI < 1 indicates synergy.
  • CI = 1 indicates an additive effect.
  • CI > 1 indicates antagonism.

Experimental_Workflow_In_Vitro_Synergy cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture Cell Culture Single_Agent_this compound This compound Alone Cell_Culture->Single_Agent_this compound Single_Agent_Combo Combo Agent Alone Cell_Culture->Single_Agent_Combo Combination_Treatment This compound + Combo Agent Cell_Culture->Combination_Treatment Drug_Preparation Drug Dilution Series Drug_Preparation->Single_Agent_this compound Drug_Preparation->Single_Agent_Combo Drug_Preparation->Combination_Treatment Incubation Incubation (48-72h) Single_Agent_this compound->Incubation Single_Agent_Combo->Incubation Combination_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50, Combination Index) Viability_Assay->Data_Analysis

Protocol 2: In Vivo Efficacy of this compound Combination Therapy in a Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of a this compound combination therapy in a mouse xenograft model.

1. Materials:

  • Immunocompromised mice (e.g., nude or SCID)
  • Cancer cell line for tumor implantation
  • Matrigel (optional)
  • This compound (BBR3464)
  • Combination agent
  • Vehicle control (e.g., saline)
  • Calipers for tumor measurement

2. Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.
  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:
  • Vehicle Control
  • This compound alone
  • Combination agent alone
  • This compound + Combination agent
  • Treatment Administration: Administer the drugs according to a predetermined schedule and route of administration (e.g., intravenous, intraperitoneal). Dosing should be based on previous toxicity and efficacy studies.
  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe mice for any signs of toxicity.
  • Endpoint: Euthanize mice when tumors reach a maximum allowable size or at the end of the study period.
  • Data Analysis:
  • Plot tumor growth curves for each treatment group.
  • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
  • Statistically compare the tumor volumes between the combination therapy group and the single-agent and control groups.

Experimental_Workflow_In_Vivo_Efficacy cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment_Admin Drug Administration Randomization->Treatment_Admin Tumor_Measurement Tumor Volume Measurement Treatment_Admin->Tumor_Measurement Toxicity_Monitoring Toxicity Monitoring Treatment_Admin->Toxicity_Monitoring Endpoint_Analysis Endpoint Analysis (TGI, Statistics) Tumor_Measurement->Endpoint_Analysis Toxicity_Monitoring->Endpoint_Analysis

Protocol 3: Clinical Trial Protocol for this compound in Combination with 5-Fluorouracil (Based on NCT00021873)

This is a summary of the treatment plan from the Phase I study. For complete details, refer to the original clinical trial documentation.

1. Patient Population: Patients with locally advanced and/or metastatic cancer.

2. Treatment Regimen:

  • This compound (BBR3464): Administered intravenously. Dose escalation from 0.6 mg/m² to 0.75 mg/m².
  • 5-Fluorouracil (5-FU): Administered as a protracted venous infusion (PVI) at a dose of 200 mg/m²/day.

3. Treatment Cycle: Up to six courses of combined therapy.

4. Monitoring:

  • Toxicity was assessed at each dose level to determine the Maximum Tolerated Dose (MTD).
  • Tumor response was evaluated.

5. Key Findings:

  • The MTD was not determined due to neutropenia interrupting the planned 5-FU administration.
  • Antitumor activity was observed, with one partial response and three cases of stable disease.

Signaling Pathways and Logical Relationships

This compound, as a DNA damaging agent, is expected to activate cell cycle checkpoints and apoptotic pathways. The combination with other agents can potentiate these effects.

Signaling_Pathway cluster_drugs Chemotherapy Agents cluster_cellular_response Cellular Response This compound This compound (BBR3464) DNA_Damage DNA Damage This compound->DNA_Damage Forms DNA adducts Combo_Agent Combination Agent (e.g., 5-FU, Topotecan) Combo_Agent->DNA_Damage Inhibits DNA synthesis/ Induces strand breaks Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Activates checkpoints Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers cell death pathways Cell_Cycle_Arrest->Apoptosis Prolonged arrest can lead to apoptosis

Conclusion and Future Directions

The available data suggests that this compound (BBR3464) holds promise as a component of combination chemotherapy, particularly in the context of cisplatin-resistant cancers. The clinical study with 5-FU provides a foundation for further investigation of this compound with antimetabolites. However, the lack of extensive preclinical data on synergy with other classes of chemotherapeutics, such as taxanes and topoisomerase inhibitors, highlights a critical gap in our understanding.

Future research should focus on:

  • Systematic in vitro synergy screening of this compound with a panel of standard-of-care chemotherapy agents across various cancer cell lines.

  • In vivo validation of synergistic combinations in relevant xenograft and patient-derived xenograft (PDX) models.

  • Investigation of the molecular mechanisms underlying any observed synergy to identify predictive biomarkers for patient selection.

  • Well-designed clinical trials to evaluate the safety and efficacy of promising this compound-based combinations in specific cancer types.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility and Stability of Triplatin Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triplatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility and stability of this compound solutions. The following information is curated to assist you in your experimental workflows.

Disclaimer: this compound (BBR3464) is a trinuclear platinum complex with unique properties. While much can be learned from data on other platinum-based drugs like cisplatin (B142131) and carboplatin, it is crucial to validate all protocols and formulations specifically for this compound in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the solubility of this compound?

A1: Like many platinum-based anticancer agents, this compound's solubility can be a limiting factor in the preparation of stock solutions and administration in aqueous media. Key challenges include its poor intrinsic aqueous solubility and the potential for precipitation when diluting concentrated organic stock solutions into aqueous buffers.[1]

Q2: What factors influence the stability of this compound in solution?

A2: The stability of this compound solutions is primarily affected by:

  • pH: Extreme pH values can lead to the degradation of platinum complexes.[2]

  • Light Exposure: Platinum compounds can be sensitive to light, which may induce degradation.[3]

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Chloride Ion Concentration: The presence of chloride ions is crucial for the stability of many platinum drugs, preventing the aquation process that leads to more reactive and less stable species.[4]

Q3: Can I use DMSO to dissolve this compound?

A3: While this compound may be soluble in dimethyl sulfoxide (B87167) (DMSO), it is generally not recommended for platinum-based drugs. DMSO can displace the ligands of the platinum complex, leading to inactivation of the compound.[5][6] If an organic solvent is necessary, dimethylformamide (DMF) is often a more suitable alternative, but its use should be minimized and followed by immediate dilution in an appropriate aqueous buffer.[6][7]

Q4: How does the interaction with chloride ions affect this compound's stability?

A4: For cisplatin, a related platinum compound, the presence of a high chloride ion concentration (e.g., in 0.9% NaCl) suppresses the replacement of chloride ligands by water molecules (aquation).[4] This aquation process is often a prerequisite for the drug's interaction with its biological targets but can also lead to instability and unwanted side reactions if it occurs prematurely in the solution. While this compound has a different structure, the principle of ligand exchange suggests that the ionic composition of the solvent is a critical factor for its stability.

Troubleshooting Guides

Issue 1: Precipitation occurs immediately upon diluting the this compound stock solution in an aqueous buffer.
Possible CauseExplanationSuggested Solution
High Final Concentration The final concentration of this compound in the aqueous solution exceeds its kinetic solubility under the specific conditions (pH, temperature, buffer components).- Lower the final concentration of this compound in your working solution.- Determine the kinetic solubility of this compound in your specific buffer system (see Experimental Protocol 2).
Improper Mixing Technique Adding the aqueous buffer directly to a small volume of organic stock solution can cause a rapid, localized change in solvent polarity, leading to immediate precipitation.[8]- Always add the organic stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer.[4]
Low Co-solvent Concentration The final concentration of the organic co-solvent (if used) is too low to maintain this compound in solution.- Increase the final concentration of the co-solvent, being mindful of its potential toxicity to cells in your assay. Always include a vehicle control with the same final co-solvent concentration.
Issue 2: The this compound solution is initially clear but becomes cloudy or shows precipitate over time.
Possible CauseExplanationSuggested Solution
Thermodynamic Insolubility The solution is supersaturated and thermodynamically unstable, leading to precipitation over time as it moves towards equilibrium.[8]- Use the solution immediately after preparation.- Consider formulating this compound with stabilizing excipients such as polyethylene (B3416737) glycol (PEG) or cyclodextrins.[9]
Temperature Fluctuations Changes in temperature can affect the solubility of the compound.- Store the solution at a constant and controlled temperature.
Photodegradation Exposure to light may cause degradation, and the degradation products may be less soluble.[3]- Protect the solution from light at all times by using amber vials or wrapping containers in aluminum foil.
pH Shift The pH of the solution may change over time, affecting the solubility of this compound.- Use a well-buffered system to maintain a stable pH.

Quantitative Data Summary

The following tables summarize solubility and stability data for cisplatin, which can be used as a reference point for this compound. It is imperative to determine these parameters specifically for this compound.

Table 1: Solubility of Cisplatin in Various Solvents

SolventSolubilityReference
Water (25 °C)~1 mg/mL[10][11]
0.9% NaCl SolutionRecommended for solubilization[7][12]
PBS (with 140 mM NaCl)1 mg/mL[12]
Dimethylformamide (DMF)~10 mg/mL[2][6]
Dimethyl Sulfoxide (DMSO)~10 mg/mL (Inactivation reported)[2][6]

Table 2: Factors Affecting the Stability of Cisplatin Solutions

FactorConditionEffect on StabilityReference
pH Outside optimal range (3.5-5.5 for cisplatin)Increased degradation[13]
Light Exposure to lightPhotodegradation[3]
Temperature Elevated temperatureIncreased degradation rate
Chloride Ions Low chloride concentrationIncreased aquation and degradation[4][14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

Objective: To prepare this compound solutions with optimal solubility and stability for use in cell-based experiments.

Materials:

  • This compound powder

  • Dimethylformamide (DMF), analytical grade

  • Sterile 0.9% Sodium Chloride (NaCl) solution or Phosphate-Buffered Saline (PBS)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMF):

    • Weigh the required amount of this compound powder in a sterile, amber microcentrifuge tube.

    • Add the appropriate volume of DMF to achieve the desired concentration.

    • Vortex thoroughly until the powder is completely dissolved. This is your concentrated stock solution.

    • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation (e.g., 100 µM in 0.9% NaCl):

    • Thaw a single aliquot of the this compound stock solution.

    • Place the required volume of sterile 0.9% NaCl solution in a sterile tube.

    • While vigorously vortexing the 0.9% NaCl solution, add the required volume of the this compound stock solution dropwise.

    • Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation.

    • Use the working solution immediately for your experiments.

Protocol 2: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.[15][16]

Materials:

  • This compound solution (prepared in a suitable, stable solvent system)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-intensity light source (photostability chamber)

  • Oven

  • HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

  • Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the this compound solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose the this compound solution to a high-intensity light source in a photostability chamber.

  • Analysis: At specified time points, analyze the stressed samples and an unstressed control sample by a validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify any degradation products.

Protocol 3: Lyophilization of this compound for Enhanced Long-Term Stability

Objective: To prepare a stable, lyophilized powder of this compound that can be easily reconstituted.[17][18]

Materials:

  • This compound solution in an aqueous buffer (potentially with cryoprotectants like sucrose (B13894) or trehalose)

  • Lyophilizer (freeze-dryer)

  • Sterile vials suitable for lyophilization

Procedure:

  • Freezing:

    • Fill sterile vials with the this compound solution.

    • Place the vials in the lyophilizer and cool them to a temperature well below the eutectic point of the formulation (e.g., -40°C to -50°C). The cooling rate should be controlled to ensure uniform ice crystal formation.

  • Primary Drying (Sublimation):

    • Reduce the chamber pressure to a low level (e.g., 100-200 mTorr).

    • Gradually increase the shelf temperature to provide energy for the ice to sublimate directly into vapor. The product temperature must be kept below its collapse temperature. This is the longest phase of the cycle.

  • Secondary Drying (Desorption):

    • After all the ice has sublimated, increase the shelf temperature further (e.g., to 25°C) while maintaining a low pressure to remove residual unfrozen water molecules.

  • Stoppering and Storage:

    • Once the secondary drying is complete, the vials are typically stoppered under vacuum or after backfilling with an inert gas like nitrogen.

    • Store the lyophilized product at the recommended temperature (e.g., 2-8°C or room temperature), protected from light.

Visualizations

Triplatin_Solubilization_Workflow cluster_preparation Solution Preparation cluster_dilution Dilution cluster_troubleshooting Troubleshooting start This compound Powder dissolve Dissolve in Organic Solvent (e.g., DMF) start->dissolve stock Concentrated Stock Solution dissolve->stock add_dropwise Add Stock Dropwise to Vigorously Stirring Buffer stock->add_dropwise buffer Aqueous Buffer (e.g., 0.9% NaCl) buffer->add_dropwise working_solution Working Solution add_dropwise->working_solution precipitate Precipitation? working_solution->precipitate adjust Adjust Concentration, Mixing, or Co-solvent precipitate->adjust Yes stable Stable Solution for Experiment precipitate->stable No adjust->add_dropwise

Caption: Workflow for preparing and troubleshooting this compound solutions.

Triplatin_Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes This compound This compound Solution Stability ph pH This compound->ph light Light Exposure This compound->light temp Temperature This compound->temp chloride Chloride Ions This compound->chloride degradation Chemical Degradation ph->degradation light->degradation temp->degradation chloride->degradation precipitation Precipitation degradation->precipitation loss_of_activity Loss of Activity degradation->loss_of_activity

Caption: Factors influencing the stability of this compound solutions.

References

Technical Support Center: Synthesis of Triplatin (BBR3464) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Triplatin (BBR3464) and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BBR3464) and what are its key structural features?

A1: this compound, also known as BBR3464, is a trinuclear platinum(II) complex that has been investigated as an anticancer agent.[1][2] Its structure is formally denoted as [{trans-PtCl(NH₃)₂}₂μ-{trans-Pt(NH₃)₂(H₂N(CH₂)₆NH₂)₂}]Cl₄. Key features include three platinum centers, a flexible polyamine linker, and terminally coordinated monofunctional platinum moieties.[3] This unique structure allows for long-range DNA crosslinking, which is believed to contribute to its cytotoxic activity, even in cisplatin-resistant cell lines.[1][4]

Q2: What are the main challenges in synthesizing this compound and its analogs?

A2: The synthesis of this compound and its analogs can be challenging due to several factors. These include the multi-step nature of the synthesis, the potential for side reactions such as the formation of undesired isomers or ligand scrambling, and difficulties in purification of the final highly charged complex.[5] Maintaining the desired stereochemistry at each platinum center and ensuring complete reaction at each step are critical for obtaining the pure product.

Q3: What are common impurities encountered during the synthesis of this compound and its analogs?

A3: Common impurities can include unreacted starting materials, partially reacted intermediates (e.g., dinuclear species), isomers of the final product, and byproducts from side reactions.[] For instance, incomplete reaction of the terminal platinum precursor can lead to a mixture of mono-, di-, and trinuclear complexes. Hydrolysis of the chloro ligands can also occur if the reaction is not performed under anhydrous conditions.

Q4: What purification techniques are most effective for this compound and its analogs?

A4: Due to the ionic nature of this compound, purification can be challenging. Precipitation from a reaction mixture using a less polar solvent is a common initial step.[7] For higher purity, techniques like preparative High-Performance Liquid Chromatography (HPLC) are often necessary to separate the desired product from closely related impurities.[8] Recrystallization can also be employed, though finding a suitable solvent system can be difficult.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Final Product - Incomplete reaction at one or more steps.- Loss of product during purification.- Decomposition of intermediates or final product.- Monitor each reaction step by NMR or HPLC to ensure completion before proceeding.- Optimize purification procedures to minimize loss (e.g., careful solvent selection for precipitation).- Ensure all reactions are carried out under an inert atmosphere if reagents are air-sensitive.
Presence of Multiple Products in Final Mixture (e.g., mono-, di-, and trinuclear species) - Incorrect stoichiometry of reactants.- Insufficient reaction time.- Carefully control the molar ratios of the platinum precursors and the linking diamine.- Increase reaction time and monitor for the disappearance of starting materials.
Formation of Undesired Isomers - Use of starting materials with incorrect stereochemistry.- Isomerization during the reaction.- Use stereochemically pure starting platinum complexes (e.g., trans-platin for the terminal groups).- Control reaction temperature, as higher temperatures can sometimes promote isomerization.
Difficulty in Characterizing the Final Product - Broad or complex NMR spectra due to aggregation or dynamic processes in solution.- Presence of paramagnetic impurities.- For NMR, use a suitable deuterated solvent (e.g., D₂O, DMF-d₇) and acquire spectra at different temperatures to resolve broad peaks.[7][10]- Ensure thorough purification to remove any paramagnetic species.
Final Product is Insoluble or has Poor Solubility - Incorrect counter-ion.- Formation of a polymeric species.- Consider counter-ion exchange to a more soluble salt (e.g., from chloride to nitrate).- Re-evaluate the reaction conditions to avoid polymerization, such as concentration and temperature.

Experimental Protocols

Synthesis of a this compound Analog (N₃-TriplatinNC)

This protocol is adapted from the synthesis of a trackable this compound analog and provides a general workflow that can be adapted for BBR3464.[7]

Step 1: Synthesis of the Di-platinum Intermediate

  • Dissolve the starting platinum complex in an appropriate solvent (e.g., water).

  • Add the linking diamine (e.g., 1,6-hexanediamine) in a controlled manner.

  • Stir the reaction mixture at room temperature for a specified time.

  • Reduce the solvent volume under reduced pressure.

  • Precipitate the product by adding a less polar solvent (e.g., diethyl ether).

  • Filter the precipitate, wash with the precipitating solvent, and dry under vacuum.

Step 2: Synthesis of the Mono-platinum Azide (B81097) Complex

  • Synthesize the mono-platinum precursor with a labile ligand.

  • React the precursor with an azide source to form the azide-containing mono-platinum complex.

Step 3: Formation of the Trinuclear Complex

  • Activate the di-platinum intermediate.

  • Add the azide-containing mono-platinum complex to the activated di-platinum intermediate.

  • Stir the reaction mixture until completion.

  • Purify the final trinuclear complex by precipitation and washing.

Characterization Data for a this compound Analog
Technique Observed Data Reference
¹H NMR (600 MHz, D₂O) δ 3.35–3.23 (m, 2H), δ 2.80–2.73 (m, 6H), 2.67–2.65 (m, 8H), 1.69–1.61 (m, 10H), 1.56–1.54 (m, 6H), 1.40–1.34 (m, 16H)[7]
¹⁹⁵Pt NMR (600 MHz, D₂O) δ = -2671 ppm[7]
IR (ATR cm⁻¹) 3213, 3153, 2933, 2863, 2099, 1655, 1603, 1307, 1038, 826[7]
Elemental Analysis Calculated (%) for C₂₄H₈₀N₂₂O₁₈Pt₃: C 18.59, H 5.20, N 19.88; Found: C 19.14, H 5.13, N 16.21[7]

Visualizations

Logical Workflow for Troubleshooting Synthesis

G cluster_synthesis Synthesis Steps cluster_troubleshooting Troubleshooting Points cluster_solutions Potential Solutions Start Start Synthesis Step1 Prepare Di-platinum Intermediate Start->Step1 Step3 Couple Intermediates to Form Trinuclear Complex Step1->Step3 Step2 Prepare Mono-platinum Precursor Step2->Step3 Step4 Purify Final Product Step3->Step4 T1 Low Yield? Step3->T1 End Characterize Final Product Step4->End T2 Impure Product? Step4->T2 T3 Characterization Issues? End->T3 S1 Check Stoichiometry Increase Reaction Time T1->S1 S2 Optimize Purification (HPLC, Recrystallization) T2->S2 S3 Adjust NMR Parameters Use Alternative Techniques T3->S3

Caption: Troubleshooting workflow for the synthesis of this compound and its analogs.

Signaling Pathway of this compound's Mechanism of Action

G cluster_cellular_uptake Cellular Environment cluster_dna_interaction Nuclear Environment cluster_cellular_response Cellular Response This compound This compound (BBR3464) CellMembrane Cell Membrane This compound->CellMembrane Uptake DNA Nuclear DNA CellMembrane->DNA Translocation Adduct Long-Range DNA Adducts DNA->Adduct Crosslinking ReplicationBlock Replication Block Adduct->ReplicationBlock TranscriptionBlock Transcription Block Adduct->TranscriptionBlock Apoptosis Apoptosis ReplicationBlock->Apoptosis TranscriptionBlock->Apoptosis

References

troubleshooting inconsistent results in Triplatin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triplatin.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Question Answer
1. Why am I observing inconsistent anti-proliferative effects of this compound in my cell viability assays (e.g., MTT, XTT)? Inconsistent results can arise from several factors. Firstly, the expression level of sulfated glycosaminoglycans (sGAGs) on the surface of your cell line is a critical determinant of this compound efficacy.[1][2] Cells with low sGAG expression will exhibit reduced this compound uptake and consequently, lower cytotoxicity.[1] It is crucial to quantify sGAG levels in your cell line. Secondly, ensure consistent cell seeding density and avoid edge effects in multi-well plates.[3][4] Lastly, this compound stability in cell culture media can influence its activity; it is recommended to prepare fresh dilutions for each experiment.[5][6]
2. My IC50 values for this compound are significantly higher than expected based on published data. What could be the reason? Higher than expected IC50 values are often linked to low sGAG expression on the cell line being used.[1][2] We recommend verifying the sGAG status of your cells. Another possibility is reduced cellular uptake. Ensure that the experimental conditions, such as incubation time and drug concentration, are optimized. You can quantify intracellular platinum levels using ICP-MS to confirm drug uptake.[7][8] Additionally, check for potential degradation of your this compound stock solution.
3. I am seeing significant cell death in my untreated control wells. What should I do? Cell death in control wells is typically due to issues with cell culture conditions rather than the experimental agent.[9][10] Check for signs of contamination (bacterial, fungal, or mycoplasma). Ensure the cell culture medium is fresh and properly supplemented, and that the incubator has the correct temperature, humidity, and CO2 levels.[10] Also, verify the health and passage number of your cell line.[9]
4. How can I confirm that this compound is entering the cells and reaching its target? To confirm cellular uptake, you can measure the intracellular platinum concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7][8][11] This technique allows for the precise quantification of platinum within the cell lysate or specific cellular compartments. To investigate if this compound is reaching its proposed target, the nucleolus, you can utilize techniques like fluorescence microscopy with a fluorescently-labeled this compound analog, although this may require specialized chemical synthesis.
5. Are there alternative methods to assess cell viability besides MTT assay? Yes, several alternative assays can be used to corroborate your findings. These include the Sulforhodamine B (SRB) assay, which measures total protein content, and assays that measure membrane integrity, such as the lactate (B86563) dehydrogenase (LDH) release assay.[12] Using an orthogonal method can help confirm that the observed effects are not an artifact of the MTT assay itself.

Quantitative Data Summary

The following tables summarize key quantitative data from this compound experiments.

Table 1: In Vitro Cytotoxicity of this compound in Different Cell Lines

Cell LineCancer TypesGAG LevelThis compound IC50 (nM)Carboplatin IC50 (nM)Reference
CHO-K1 (wt)Chinese Hamster OvaryHigh69.5 ± 0.3> 1000[1]
CHO-pgsA-745Chinese Hamster OvaryLow120 ± 4.2434 ± 71[1]
MDA-MB-231Triple-Negative Breast CancerHigh--[1]
WHIM2Triple-Negative Breast Cancer (Carboplatin-Resistant)HighEffectiveIneffective[1]
UCD52Triple-Negative Breast Cancer (Carboplatin-Sensitive)LowLess EffectiveEffective[1]

Table 2: Cellular Accumulation of this compound vs. Carboplatin

Cell LinesGAG LevelThis compound Accumulation (ng Pt / 10^6 cells)Carboplatin Accumulation (ng Pt / 10^6 cells)Reference
CHO-K1 (wt)High~1.8~0.2[1]
CHO-pgsA-745Low~0.6~0.4[1]
MDA-MB-231 (wt)HighSignificantly higher than Carboplatin-[1]
MDA-MB-231 XYLT1/2 KOLowReduced compared to wtIncreased compared to wt[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Cellular Uptake Assay (ICP-MS)

This protocol quantifies the intracellular accumulation of this compound.

  • Cell Treatment: Plate cells in a larger format (e.g., 6-well plate or 10 cm dish) and treat with this compound at the desired concentration and for the specified time.

  • Cell Harvesting: After treatment, wash the cells thoroughly with ice-cold PBS to remove any extracellular this compound. Detach the cells using a non-enzymatic method like scraping to maintain cell integrity.

  • Cell Counting: Count the number of cells to normalize the platinum content.

  • Sample Preparation: Lyse the cells and prepare the lysate for ICP-MS analysis. This typically involves acid digestion to break down the organic matrix.[7]

  • ICP-MS Analysis: Analyze the samples using an ICP-MS instrument to quantify the amount of platinum. Generate a standard curve with known platinum concentrations for accurate quantification.[7][8]

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for detecting and quantifying apoptosis induced by this compound.

  • Cell Treatment: Treat cells with this compound as described in the cell viability assay protocol.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[13]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained, single-stained (Annexin V only and PI only), and treated samples should be included to set up proper compensation and gates.[13]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Signaling Pathways and Experimental Workflows

Triplatin_Mechanism_of_Action This compound This compound sGAG Sulfated Glycosaminoglycans (sGAGs) on Cell Surface This compound->sGAG Binds to Cellular_Uptake Increased Cellular Uptake sGAG->Cellular_Uptake Nucleolus Localization to Nucleolus Cellular_Uptake->Nucleolus RNA_Transcription Decreased RNA Transcription Nucleolus->RNA_Transcription Cell_Cycle_Arrest Cell Cycle Arrest RNA_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Troubleshooting_Workflow Inconsistent_Results Inconsistent/Unexpected Results Check_sGAG 1. Check sGAG Levels of Cell Line Inconsistent_Results->Check_sGAG High_sGAG High sGAG Check_sGAG->High_sGAG Yes Low_sGAG Low sGAG Check_sGAG->Low_sGAG No Check_Experimental_Parameters 2. Review Experimental Parameters High_sGAG->Check_Experimental_Parameters Consider_Alternative_Model Consider Alternative Cell Model Low_sGAG->Consider_Alternative_Model Cell_Seeding Consistent Cell Seeding? Check_Experimental_Parameters->Cell_Seeding Drug_Stability Fresh Drug Dilutions? Check_Experimental_Parameters->Drug_Stability Controls Proper Controls Included? Check_Experimental_Parameters->Controls Optimize_Assay Optimize Assay Conditions Cell_Seeding->Optimize_Assay If No Drug_Stability->Optimize_Assay If No Controls->Optimize_Assay If No Corroborate_Findings 3. Corroborate with Orthogonal Assay Optimize_Assay->Corroborate_Findings Alternative_Assay e.g., SRB, LDH Corroborate_Findings->Alternative_Assay Consistent_Results Consistent Results Alternative_Assay->Consistent_Results

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: Overcoming Limitations of Triplatin in Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triplatin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, helping you to harness the full potential of this promising class of anti-cancer compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide direct answers to specific issues you may encounter.

1. Compound Handling and Stability

  • Q1: How should I prepare and store this compound (BBR3464) stock solutions for in vitro experiments?

    • A: this compound has good water solubility.[1] For in vitro assays, it is recommended to prepare fresh solutions. While some platinum compounds are dissolved in DMSO, this is generally not advised for this compound as it can lead to ligand displacement and inactivation.[2] For short-term storage, solutions can be kept at 4°C for several days.[3][4] For long-term storage, freezing solutions is a possibility, though stability should be verified for your specific experimental conditions.[3] Always protect solutions from light to prevent degradation.

  • Q2: I'm observing precipitation in my this compound solution. What should I do?

    • A: Precipitation can occur if the concentration exceeds its solubility in a particular solvent or due to interactions with components in the culture medium. If you observe precipitation:

      • Ensure you are not exceeding the solubility limit.

      • If using a solvent other than water or saline, consider switching to a recommended solvent.

      • When diluting in culture medium, add the this compound solution to the medium slowly while vortexing to ensure rapid and even dispersion.

      • Visually inspect for precipitation before treating cells. If present, it is best to prepare a fresh solution.

2. sGAG-Dependent Efficacy

  • Q3: My in vitro results do not show a clear correlation between high sulfated glycosaminoglycan (sGAG) levels and this compound sensitivity. What could be the issue?

    • A: This is a critical aspect of this compound's targeted activity. If you are not observing the expected sGAG-dependent efficacy, consider the following:

      • Inaccurate sGAG Quantification: Ensure your sGAG quantification method is validated and performed correctly. Inconsistent digestion with enzymes like papain or issues with the colorimetric assay (e.g., Blyscan™) can lead to misleading results.[5]

      • Cell Line Integrity: Verify the identity and characteristics of your cell lines. Cell lines can drift in phenotype over passages, potentially altering their sGAG expression.

      • Experimental Controls: It is crucial to include appropriate controls in your experiments. This includes cell lines with known high and low sGAG expression to validate your assay.

      • Cellular Uptake Issues: Even with high sGAG expression, other factors could limit this compound's cellular uptake. Ensure your experimental conditions are not inadvertently hindering this process.

  • Q4: How can I troubleshoot my sGAG quantification assay?

    • A: If you suspect issues with your sGAG quantification, here are some troubleshooting steps:

      • Enzyme Activity: Ensure the papain used for tissue/cell digestion is active. Prepare the enzyme solution fresh as per the manufacturer's instructions.

      • Standard Curve: Always run a fresh standard curve with each assay. Ensure the standards are prepared accurately.

      • Sample Preparation: Incomplete digestion of the extracellular matrix can lead to underestimation of sGAG content. Ensure complete solubilization of sGAGs.

      • Interfering Substances: Components in your sample lysate may interfere with the dye-binding assay. Refer to the assay manual for a list of interfering substances and how to mitigate their effects.

3. In Vitro Assay Performance

  • Q5: I'm seeing inconsistent results in my cell viability assays (e.g., MTT, XTT). What are some common causes?

    • A: Inconsistent results in viability assays are a common issue in cell culture experiments. Here are some factors to consider:

      • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating to have a consistent number of cells in each well.

      • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. To mitigate this, consider not using the outer wells or filling them with sterile PBS or media.

      • Compound Interference: At high concentrations, the compound itself might interfere with the assay chemistry, leading to inaccurate readings. Run a control with the compound in cell-free media to check for this.

      • Incubation Times: Ensure consistent incubation times for both drug treatment and the viability reagent.

  • Q6: My cells are showing unexpected resistance to this compound. What should I investigate?

    • A: If your cells are unexpectedly resistant, consider these possibilities:

      • Low sGAG Expression: Quantify the sGAG levels of your cell line to confirm if they are in the low-expression category, which would predict lower sensitivity to this compound.[6]

      • Drug Inactivation: Ensure your stock solution is fresh and has been stored correctly.

      • Cellular Efflux: Cells can develop resistance by upregulating efflux pumps that remove the drug from the cytoplasm.

      • Altered Signaling Pathways: Resistance can emerge through changes in cellular signaling pathways that bypass the drug's mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound in Different Cancer Cell Lines

Cell LineCancer TypesGAG LevelThis compound IC50 (nM)Carboplatin IC50 (µM)Reference
MDA-MB-231Triple-Negative Breast CancerHigh~70>100[7]
CHO-K1 (Wild-Type)Chinese Hamster OvaryHigh69.5 ± 0.3>100[7]
CHO-pgsA-745Chinese Hamster OvaryLow120 ± 4.2~50[7]
IGROV-1Ovarian CancerNot Specified~10~100[8]
A2780Ovarian CancerNot Specified~20~200[8]

Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models of Triple-Negative Breast Cancer

PDX ModelCarboplatin SensitivitysGAG Level (H-score)This compound Tumor Growth Inhibition (%)Carboplatin Tumor Growth Inhibition (%)Reference
WHIM30SensitiveHighSignificantSignificant[9]
WHIM2ResistantHighSignificantNot Significant[9]
UCD52SensitiveLowNot SignificantSignificant[9]

Experimental Protocols

1. Quantification of Sulfated Glycosaminoglycans (sGAGs) in Tumor Tissue

This protocol is adapted from the Blyscan™ sGAG Assay.[5][10][11][12]

Materials:

  • Frozen or formalin-fixed paraffin-embedded (FFPE) tumor tissue

  • Papain extraction reagent (0.2 M sodium phosphate (B84403) buffer, pH 6.4, containing 10 mM sodium acetate, 10 mM EDTA, and 8 mM cysteine HCl)

  • Papain suspension

  • Blyscan™ sGAG Assay Kit (including dye reagent and dissociation reagent)

  • Microcentrifuge tubes

  • Homogenizer

  • Water bath or incubator at 65°C

  • Microplate reader

Procedure:

  • Tissue Homogenization:

    • Weigh 20-50 mg of tumor tissue.

    • Homogenize the tissue in 1 ml of papain extraction reagent.

  • Papain Digestion:

    • Add papain to the homogenate (final concentration of ~0.125 mg/ml).

    • Incubate at 65°C for 3 hours with occasional vortexing to digest the tissue and solubilize the sGAGs.

  • Sample Clarification:

    • Centrifuge the digest at 10,000 x g for 10 minutes to pellet insoluble debris.

    • Collect the supernatant containing the soluble sGAGs.

  • Blyscan Assay:

    • Add 1.0 ml of the Blyscan dye reagent to 100 µl of the supernatant.

    • Mix and incubate at room temperature for 30 minutes to allow the sGAG-dye complex to precipitate.

    • Centrifuge at 12,000 x g for 10 minutes to pellet the complex.

    • Discard the supernatant.

    • Add 0.5 ml of the dissociation reagent to the pellet and vortex thoroughly to dissolve the complex.

  • Data Acquisition:

    • Transfer 200 µl of the dissolved complex to a microplate well.

    • Read the absorbance at 656 nm.

    • Quantify the sGAG concentration by comparing the absorbance to a standard curve prepared using the chondroitin (B13769445) sulfate (B86663) standard provided in the kit.

2. Patient-Derived Xenograft (PDX) Model for this compound Efficacy Testing

This protocol provides a general workflow for establishing and using PDX models.

Materials:

  • Fresh patient tumor tissue

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Surgical instruments

  • Matrigel (optional)

  • This compound solution for injection

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Under sterile conditions, cut the fresh tumor tissue into small fragments (2-3 mm³).

    • Anesthetize the immunodeficient mouse.

    • Implant a tumor fragment subcutaneously into the flank of the mouse. Matrigel can be used to improve engraftment rates.

  • Tumor Growth and Passaging:

    • Monitor the mice for tumor growth.

    • When the tumor reaches a size of approximately 1 cm³, euthanize the mouse and aseptically resect the tumor.

    • The tumor can then be passaged into a new cohort of mice for expansion.

  • Drug Efficacy Study:

    • Once the expanded tumors in the new cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle.

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

  • Data Analysis:

    • At the end of the study, euthanize the mice and resect the tumors.

    • Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Triplatin_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell This compound This compound sGAGs Sulfated Glycosaminoglycans (sGAGs) (High Expression) This compound->sGAGs Binding Cellular_Uptake Increased Cellular Uptake This compound->Cellular_Uptake Nucleolus Nucleolus Cellular_Uptake->Nucleolus DNA DNA Cellular_Uptake->DNA rRNA_Transcription Inhibition of rRNA Transcription Nucleolus->rRNA_Transcription Nucleolar_Stress Nucleolar Stress rRNA_Transcription->Nucleolar_Stress p53_Activation p53 Activation Nucleolar_Stress->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis DNA_Damage DNA Damage (Cross-linking) DNA->DNA_Damage DNA_Damage->Apoptosis

Caption: sGAG-dependent uptake and dual mechanism of action of this compound.

sGAG_Troubleshooting cluster_troubleshooting Troubleshooting Steps Start No sGAG-dependent efficacy observed Check_sGAG 1. Verify sGAG Quantification Start->Check_sGAG Check_Cell_Line 2. Confirm Cell Line Integrity Check_sGAG->Check_Cell_Line Check_Controls 3. Review Experimental Controls Check_Cell_Line->Check_Controls Check_Uptake 4. Investigate Cellular Uptake Check_Controls->Check_Uptake Solution Identify root cause and optimize experiment Check_Uptake->Solution

Caption: Troubleshooting workflow for unexpected sGAG-dependent efficacy results.

References

Technical Support Center: Refining Protocols for Triplatin Efficacy Testing In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triplatin in preclinical in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that should be considered when designing in vivo studies?

A1: this compound's efficacy is strongly linked to its interaction with sulfated glycosaminoglycans (sGAGs) on the surface of tumor cells.[1][2][3][4] The positively charged this compound molecule has a high affinity for negatively charged sGAGs, leading to its accumulation in sGAG-rich tumors.[1][2][5] This interaction inhibits cancer cell growth and invasion by blocking growth factor signaling and heparanase activity.[1][2][6] Therefore, it is crucial to characterize the sGAG expression levels of your chosen tumor model, as this is a key predictor of this compound sensitivity.[1][3][4]

Q2: Which animal models are most suitable for testing this compound efficacy?

A2: Both cell line-derived xenografts and patient-derived xenograft (PDX) models have been successfully used. For instance, the MDA-MB-231-luc triple-negative breast cancer (TNBC) model, which expresses high levels of sGAGs, has shown sensitivity to this compound.[1] PDX models of TNBC with high sGAG levels have also demonstrated a positive response to this compound, even in carboplatin-resistant scenarios.[1][2][4] The choice of model should ideally be guided by the sGAG expression profile of the tumor.

Q3: What is a recommended starting dose and administration schedule for this compound in mouse models?

A3: A commonly reported effective dose for this compound in mouse models is 0.3 mg/kg , administered intraperitoneally (i.p.).[1][4] A typical administration schedule is on days 1, 5, and 9 after randomization.[1][4] For comparative studies, carboplatin (B1684641) is often dosed significantly higher, for example, at 40 mg/kg , and cisplatin (B142131) at 3 mg/kg using a similar schedule.[1][4]

Q4: How should this compound be formulated for in vivo administration?

A4: this compound is typically dissolved in a sterile saline solution (0.9% sodium chloride) for intraperitoneal injection.[1][4] It is important to ensure complete dissolution and to prepare the solution fresh for each administration to avoid potential stability issues. While some platinum compounds can lose potency when stored in certain solvents like DMSO, water-based solvents are generally recommended.[7] For platinum drugs, stability can be influenced by chloride ion concentration, so using saline is a standard practice.[8][9]

Q5: What are the expected dose-limiting toxicities for this compound and how can they be managed in animal studies?

A5: The primary dose-limiting toxicities observed in clinical trials with this compound were neutropenia and diarrhea.[1] In preclinical studies, it is crucial to monitor animal health closely. This includes regular body weight measurements (2-3 times per week) and daily observation for clinical signs of distress such as lethargy, ruffled fur, or diarrhea.[10] If significant weight loss (>15-20%) or other signs of toxicity are observed, supportive care, such as providing a supplemental diet gel, may be necessary.[1] Dose adjustments or discontinuation of treatment may be required in cases of severe toxicity.

Troubleshooting Guides

Issue 1: Low or Inconsistent Tumor Growth in Xenograft Models

Potential Cause Recommended Solution
Poor Cell Health Use cells in the logarithmic growth phase with viability >95%. Avoid using cells with high passage numbers.[11][12]
Insufficient Cell Number The optimal number of cells can vary. A common starting point is 1-5 million cells per injection. This may need to be optimized for your specific cell line.[11]
Inconsistent Injection Technique Ensure a standardized subcutaneous injection technique. Using an extracellular matrix like Matrigel (often in a 1:1 ratio with the cell suspension) can improve tumor take rates and promote more consistent growth.[11][13]
Animal Health and Strain Use mice of a consistent age and weight range from a reliable vendor. Allow for an acclimatization period before the experiment.[11] Certain immunodeficient strains (e.g., NOD-SCID) may be more suitable for some cell lines.[14]

Issue 2: High Variability in Treatment Response to this compound

Potential Cause Recommended Solution
Heterogeneity in sGAG Expression sGAG expression can be heterogeneous within a tumor. It is advisable to assess sGAG levels in your tumor models, for instance, through immunohistochemistry (IHC), to ensure consistency across experimental groups.[1][4]
Inconsistent Drug Formulation/Administration Prepare this compound solution fresh for each use to ensure consistent potency. Ensure accurate and consistent administration of the drug volume based on individual animal body weights.[7]
Pharmacokinetic Variability While less common in inbred animal strains, individual differences in drug metabolism can occur. Ensure that animals in all groups are age and sex-matched.

Issue 3: Unexpected Animal Toxicity

Potential Cause Recommended Solution
Drug Overdose Double-check calculations for drug dosage based on the most recent body weight measurements. Ensure the stock solution concentration is accurate.
Vehicle Toxicity While saline is generally well-tolerated, ensure it is sterile and at a physiological pH.
Cumulative Toxicity Platinum-based drugs can have cumulative toxic effects, including nephrotoxicity and neurotoxicity.[10][15][16] Monitor for signs of kidney damage (e.g., changes in urine output, although difficult to measure accurately without specific caging) and neurological symptoms (e.g., gait abnormalities). Consider incorporating regular blood draws for kidney function tests (BUN, creatinine) at the end of the study.[10]
Supportive Care Provide supportive care such as supplemental hydration and nutrition (e.g., diet gel) to help animals tolerate the treatment.[1] If severe toxicity is observed, consider reducing the dose or the frequency of administration in subsequent experiments.

Quantitative Data Summary

Table 1: In Vivo Dosages and Schedules for this compound and Comparator Platinum Agents

Compound Dosage Administration Route Schedule Animal Model Reference
This compound0.3 mg/kgIntraperitoneal (i.p.)Days 1, 5, 9MDA-MB-231-luc TNBC Xenograft[1][4]
This compound0.3 mg/kgIntraperitoneal (i.p.)Days 1, 5, 9TNBC PDX Models (WHIM30, WHIM2)[1]
Carboplatin40 mg/kgIntraperitoneal (i.p.)Days 1, 5, 9MDA-MB-231-luc TNBC Xenograft[1][4]
Cisplatin3 mg/kgIntraperitoneal (i.p.)Days 1, 5, 9MDA-MB-231BR Metastasis Model[1][4]

Experimental Protocols

Protocol: Tumor Growth Inhibition Study in a Xenograft Mouse Model

  • Cell Culture: Culture the chosen cancer cell line (e.g., MDA-MB-231) under standard sterile conditions. Harvest cells during the logarithmic growth phase.

  • Cell Preparation for Injection:

    • Trypsinize and wash the cells with sterile phosphate-buffered saline (PBS).

    • Perform a cell count and assess viability using a method like trypan blue exclusion (viability should be >95%).

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration (e.g., 2 x 10^7 cells/mL for a final injection of 1 x 10^7 cells in 100 µL). Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize immunodeficient mice (e.g., female NSG mice, 6-8 weeks old).

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, Comparator Drug).

  • Drug Preparation and Administration:

    • Prepare this compound fresh by dissolving in sterile 0.9% saline to the desired concentration.

    • Administer the drugs via the chosen route (e.g., intraperitoneal injection) according to the predetermined schedule (e.g., 0.3 mg/kg on days 1, 5, and 9).

  • Monitoring During Treatment:

    • Continue to measure tumor volume 2-3 times per week.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the animals daily for any clinical signs of distress.

  • Endpoint and Data Analysis:

    • The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.

    • At the endpoint, excise and weigh the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Perform statistical analysis to compare tumor volumes and weights between the different treatment groups.

Visualizations

Triplatin_Signaling_Pathway This compound Signaling Pathway Inhibition This compound This compound sGAG Sulfated Glycosaminoglycans (sGAGs) on Tumor Cell Surface This compound->sGAG Binds to GrowthFactor Growth Factors (e.g., FGF-2, VEGF) This compound->GrowthFactor Inhibits Binding to sGAG Heparanase Heparanase This compound->Heparanase Inhibits Activity GF_Receptor Growth Factor Receptors (e.g., FGFR, VEGFR) sGAG->GF_Receptor Presents GF to Receptor GrowthFactor->sGAG Binds to Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt/mTOR, MAPK) GF_Receptor->Signaling_Cascade Activates Heparanase->sGAG Cleaves Cell_Invasion_Metastasis Cell Invasion & Metastasis Heparanase->Cell_Invasion_Metastasis Promotes Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis Promotes Tumor_Growth Tumor Growth Signaling_Cascade->Tumor_Growth Promotes

Caption: this compound's mechanism of action involves binding to sGAGs, thereby inhibiting growth factor signaling and heparanase activity.

Experimental_Workflow In Vivo Efficacy Testing Workflow for this compound start Start cell_culture 1. Cell Culture (Logarithmic Growth Phase) start->cell_culture cell_prep 2. Cell Preparation (Viability >95%, mixed with Matrigel) cell_culture->cell_prep implantation 3. Tumor Implantation (Subcutaneous in Immunodeficient Mice) cell_prep->implantation monitoring 4. Tumor Growth Monitoring (Calipers, 2-3x/week) implantation->monitoring randomization 5. Randomization (Tumor Volume ~100-150 mm³) monitoring->randomization treatment 6. Treatment Administration (e.g., this compound 0.3 mg/kg i.p.) randomization->treatment monitoring_treatment 7. In-Life Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring_treatment endpoint 8. Study Endpoint (Tumor Size Limit or Predetermined Time) monitoring_treatment->endpoint analysis 9. Data Analysis (Tumor Weight, TGI, Statistics) endpoint->analysis end End analysis->end

Caption: A standard workflow for conducting in vivo efficacy studies of this compound using xenograft models.

References

Navigating Off-Target Effects of Triplatin: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the off-target effects of Triplatin in research models. The information is presented in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound, and how does this inform potential off-target effects?

A1: this compound's primary anti-cancer activity is mediated by its high affinity for sulfated glycosaminoglycans (sGAGs), which are often overexpressed on the surface of cancer cells.[1][2] This interaction facilitates cellular accumulation and cytotoxicity.[2] Consequently, a primary consideration for off-target effects is the sGAG expression levels in normal tissues. Tissues with naturally high sGAG content could be more susceptible to this compound-mediated toxicity.

Q2: Beyond sGAG binding, what are other potential off-target interactions of this compound?

A2: While specific off-target protein interactions for this compound are not as extensively documented as for cisplatin (B142131), its chemical nature as a platinum-based agent suggests potential interactions with various biomolecules. Like other platinum drugs, this compound can interact with proteins containing nucleophilic residues such as methionine and histidine.[3] There is also evidence that platinum compounds can interact non-covalently with proteins, which can be investigated using modeling studies.[4] For instance, studies on the analog TriplatinNC suggest interactions with proteins that bind to DNA and heparan sulfate.[4]

Q3: How does the off-target profile of this compound potentially differ from that of cisplatin?

A3: this compound's unique trinuclear structure and positive charge distinguish it from the neutral mononuclear cisplatin. This structural difference is a key determinant of its high affinity for negatively charged sGAGs, a property not shared by cisplatin or carboplatin.[2] While cisplatin's off-target effects are often linked to its binding to proteins in the blood, such as human serum albumin (HSA), and subsequent distribution,[3][5] this compound's biodistribution and off-target profile are more likely to be influenced by sGAG expression in various tissues.

Q4: What are the known toxicities of this compound observed in preclinical models?

A4: Preclinical studies of platinum analogs provide insights into potential toxicities. While specific comprehensive toxicology reports for this compound were not identified in the search, studies on similar platinum derivatives highlight potential for hematopoietic stem cell toxicity.[1] For comparison, cisplatin is known to cause nephrotoxicity, neurotoxicity, and ototoxicity in animal models.[6][7] It is crucial for researchers to monitor for similar toxicities in their this compound experiments.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating unexpected results in this compound experiments that may be due to off-target effects.

Problem 1: High Cytotoxicity in Normal (Non-Cancerous) Cell Lines

Possible Cause: The "normal" cell line may express high levels of sGAGs, leading to on-target toxicity that is not cancer-specific. Alternatively, this compound may be engaging off-target proteins crucial for the survival of that specific cell type.

Troubleshooting Steps:

  • Quantify sGAG Expression: Determine the relative sGAG levels on your cancer and normal cell lines.

  • Compare IC50 Values: Correlate the half-maximal inhibitory concentration (IC50) with sGAG expression. A strong correlation suggests the observed cytotoxicity is sGAG-dependent.

  • Proteomic Analysis: If cytotoxicity is independent of sGAG levels, consider proteomic studies to identify potential off-target proteins.

Problem 2: Inconsistent or Non-Reproducible Cytotoxicity Data

Possible Cause: Variability in experimental conditions can significantly impact results, especially with a potent compound like this compound.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the purity and stability of your this compound stock.

  • Standardize Cell Culture Conditions: Use cells of a consistent passage number and ensure they are in the logarithmic growth phase.

  • Control for Assay Interference: Some cytotoxicity assays can be affected by the chemical properties of the test compound. Run appropriate controls, such as the compound in media alone, to check for interference.[8]

Problem 3: High Background Signal in Cellular Assays

Possible Cause: Non-specific binding of antibodies or detection reagents, or issues with the blocking or washing steps in your protocol can lead to high background.[9][10]

Troubleshooting Steps:

  • Optimize Blocking: Increase the concentration or duration of the blocking step. Consider trying a different blocking agent.[10]

  • Enhance Washing: Increase the number or duration of wash steps to remove unbound reagents.[9]

  • Antibody Titration: Determine the optimal concentration of primary and secondary antibodies to minimize non-specific binding.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity of Platinum Compounds in Ovarian Carcinoma Cell Lines

Cell LineCisplatin IC50 (µM)Tetraplatin IC50 (µM)JM221 IC50 (µM)
41M (sensitive)0.8 ± 0.10.3 ± 0.050.5 ± 0.1
CH1 (sensitive)0.5 ± 0.10.2 ± 0.030.3 ± 0.05
PXN/94 (resistant)2.5 ± 0.31.2 ± 0.21.5 ± 0.2
SKOV-3 (resistant)8.5 ± 1.23.5 ± 0.54.2 ± 0.6
HX/62 (resistant)15.2 ± 2.16.8 ± 0.97.5 ± 1.1

Data adapted from a study comparing cisplatin with other platinum analogs, illustrating the range of sensitivities across different cell lines.[11]

Table 2: sGAG-Dependent Cytotoxicity of this compound in CHO Cell Lines

Cell LinesGAG ExpressionThis compound IC50 (nM)
CHO-K1 (Wild-Type)High69.5 ± 0.3
CHO-pgsA-745 (GAG-deficient)Low120 ± 4.2

This table demonstrates the correlation between sGAG expression and this compound cytotoxicity.[2]

Experimental Protocols & Methodologies

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular context.[12][13][14][15][16]

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

Workflow:

  • Cell Treatment: Incubate intact cells with this compound or a vehicle control.

  • Heat Shock: Subject the cell suspensions to a temperature gradient.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

G cluster_workflow CETSA Workflow A Cell Treatment (this compound vs. Vehicle) B Heat Shock (Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Separation of Soluble and Aggregated Proteins C->D E Quantification of Soluble Target Protein D->E F Analysis of Melting Curve Shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Proteomic Identification of Off-Target Proteins

Mass spectrometry-based proteomics can be used to identify proteins that interact with this compound.[17][18]

Workflow:

  • Cell Lysate Preparation: Prepare lysates from cells treated with this compound.

  • Affinity Purification (Optional): Use an immobilized form of this compound to pull down interacting proteins.

  • Protein Digestion: Digest the proteins into peptides.

  • LC-MS/MS Analysis: Separate and identify the peptides using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify proteins that are significantly enriched in the this compound-treated samples compared to controls.

G cluster_workflow Proteomics Workflow for Off-Target ID A Cell Treatment & Lysis B Affinity Purification (Optional) A->B C Protein Digestion B->C D LC-MS/MS Analysis C->D E Protein Identification & Quantification D->E F Identification of Off-Target Candidates E->F

Caption: Proteomics workflow for identifying off-target proteins.

Signaling Pathways

While specific off-target signaling pathways for this compound are not well-defined, the PI3K/Akt pathway is known to be involved in resistance to cisplatin and could be a relevant area of investigation for this compound.[19][20][21][22][23]

G cluster_pathway Potential Off-Target Signaling (PI3K/Akt Pathway) RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound (Potential Off-Target Interaction) This compound->PI3K ? This compound->Akt ?

Caption: PI3K/Akt signaling pathway as a potential off-target of this compound.

References

Technical Support Center: Triplatin Uptake in sGAG-deficient Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating Triplatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly concerning this compound uptake in tumor models with low expression of sulfated glycosaminoglycans (sGAGs).

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor this compound Efficacy in My Tumor Model

Question: My in vitro or in vivo tumor model shows a poor response to this compound treatment. What are the potential causes and how can I troubleshoot this?

Answer: A primary reason for poor this compound efficacy is often low expression of sulfated glycosaminoglycans (sGAGs) on the tumor cells or within the tumor microenvironment. This compound is a positively charged molecule that interacts with high affinity to negatively charged sGAGs, such as heparan sulfate (B86663). This interaction is crucial for its cellular accumulation and subsequent cytotoxicity.[1]

Troubleshooting Workflow:

  • Quantify sGAG Expression: The first step is to determine the sGAG status of your tumor model. Low sGAG levels are a strong indicator of potential resistance to this compound.[1][2]

  • Measure this compound Uptake: Directly measure the intracellular platinum concentration to confirm if reduced drug accumulation is the cause of the poor efficacy.

  • Consider an Alternative Platinum Agent: If your model is confirmed to be low in sGAGs, consider testing carboplatin (B1684641). Studies have shown that carboplatin can be more effective in tumors with low sGAG expression, a trend opposite to that of this compound.[1][3][4]

Issue 2: How to Measure sGAG Expression

Question: What are the recommended methods for quantifying sGAG levels in my tumor cells or tissues?

Answer: There are several reliable methods to quantify sGAGs. We recommend using at least two different methods for robust characterization.

  • Immunohistochemistry (IHC) or Immunofluorescence (IF): This method allows for the visualization and semi-quantification of specific sGAG epitopes within tissue sections or on cultured cells. The 10E4 antibody , which recognizes N-sulfated heparan sulfate, is a well-established marker for sGAGs that correlate with this compound sensitivity.[1][5]

  • Colorimetric Assay: The Blyscan™ sGAG Assay is a quantitative method that uses the 1,9-dimethylmethylene blue (DMMB) dye to measure the total sulfated GAG content in cell lysates, tissue extracts, or culture medium.[6][7][8]

  • Flow Cytometry: Using fluorescently labeled antibodies like 10E4, you can quantify the percentage of sGAG-positive cells in your population and the intensity of expression.[5]

Issue 3: How to Measure this compound Uptake

Question: How can I accurately measure the amount of this compound that is being taken up by the tumor cells?

Answer: The definitive method for quantifying intracellular platinum is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . This technique is highly sensitive and can detect very low concentrations of platinum within cell lysates or digested tissue samples.[1][3][9] It allows for a direct comparison of platinum accumulation between different cell lines or treatment conditions.

Issue 4: Enhancing this compound Uptake in Low sGAG Models

Question: My tumor model has low sGAG expression, but I want to continue investigating this compound. Are there any methods to enhance its uptake?

Answer: Currently, there are no clinically validated methods to increase sGAG expression for the purpose of enhancing this compound uptake. The primary utility of determining sGAG status is as a predictive biomarker for this compound sensitivity.[2][9] However, for research purposes, you might explore the following hypothetical strategies, though their efficacy for enhancing this compound uptake is not established:

  • Epigenetic Modulation: The expression of enzymes involved in sGAG biosynthesis can be regulated by epigenetic mechanisms.[2][10] Treatment with epigenetic modulators (e.g., histone deacetylase inhibitors or DNA methyltransferase inhibitors) could potentially alter the expression of these enzymes and, consequently, sGAG levels. This approach is experimental and would require extensive validation.

  • Combination Therapies: While not directly increasing sGAGs, combining this compound with agents that, for example, increase membrane permeability or inhibit drug efflux pumps could be explored.[11][12] However, the specific efflux pumps for this compound are not well-characterized, and this remains a speculative approach.

Data Summary Tables

Table 1: Correlation of sGAG Levels with Platinum Drug Uptake and Efficacy

This table summarizes the general findings from preclinical studies comparing this compound and Carboplatin in tumor models with varying sGAG levels.

sGAG Expression LevelThis compound Uptake & EfficacyCarboplatin Uptake & EfficacyRationaleSupporting Evidence
High Increased uptake, higher efficacyDecreased uptake, lower efficacyThis compound's positive charge binds to negatively charged sGAGs, facilitating accumulation.[1]MDA-MB-231 (high sGAG) and WHIM2 (carboplatin-resistant, high sGAG) PDX models show sensitivity to this compound.[1][5]
Low Reduced uptake, lower efficacyIncreased uptake, higher efficacyIn the absence of sGAG binding, other uptake mechanisms may favor carboplatin.[3][4]CHO-pgsA-745 (sGAG deficient) and UCD52 (low sGAG) PDX models show reduced this compound accumulation and efficacy.[1][9]

Experimental Protocols

Protocol 1: Quantification of Total sGAGs using Blyscan™ Assay

This is a summarized protocol for the colorimetric quantification of sGAGs.

  • Sample Preparation:

    • For tissues or cell pellets, perform a papain digestion to solubilize the sGAGs.[6] Incubate samples in a papain extraction reagent (e.g., 20 mM sodium phosphate (B84403) buffer, 5 mM EDTA, 2 mM DTT, with 300 µg/ml papain) overnight at 60-65°C.[6][7]

    • For liquid samples like culture medium, they can often be used directly.[7]

  • Assay Procedure:

    • Add 1 ml of Blyscan dye reagent to 100 µl of your sample, standards (chondroitin sulfate), and blank.

    • Mix and incubate for 30 minutes at room temperature to allow the sGAG-dye complex to precipitate.

    • Centrifuge at 12,000 x g for 10 minutes to pellet the complex.

    • Discard the supernatant (unbound dye).

    • Add 0.5 ml of the dissociation reagent to the pellet and vortex thoroughly to release the bound dye.

    • Transfer the solution to a microplate and read the absorbance at 656 nm.

  • Quantification:

    • Generate a standard curve using the chondroitin (B13769445) sulfate standards.

    • Calculate the sGAG concentration in your samples based on the standard curve.

Protocol 2: Measurement of Intracellular Platinum by ICP-MS

This protocol outlines the general steps for quantifying platinum accumulation in cells.

  • Cell Treatment: Culture and treat cells with this compound at the desired concentration and for the specified time. Include an untreated control.

  • Cell Harvesting and Lysis:

    • Wash the cells thoroughly with ice-cold PBS to remove extracellular platinum.

    • Harvest the cells and count them to normalize the final platinum amount per cell.

    • Lyse the cell pellet.

  • Sample Digestion:

    • Digest the cell lysate using concentrated nitric acid (e.g., 70%) and heat in a suitable fume hood until the organic material is dissolved.[1]

    • Dilute the digested sample with deionized water to a final acid concentration compatible with the ICP-MS instrument (typically 2-5%).

  • ICP-MS Analysis:

    • Prepare platinum standards for calibration.

    • Run the digested samples on the ICP-MS to quantify the elemental platinum.

  • Data Analysis:

    • Calculate the amount of platinum per cell or per µg of protein based on the initial cell count or a parallel protein quantification assay.

Visualizations

Diagrams of Key Processes and Workflows

Triplatin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Positively Charged) sGAG Sulfated GAGs (Negatively Charged) This compound->sGAG Electrostatic Interaction HSPG Heparan Sulfate Proteoglycan (HSPG) sGAG->HSPG Uptake Cellular Accumulation HSPG->Uptake Mediates Internalization DNA_Damage DNA Damage & Cytotoxicity Uptake->DNA_Damage

Caption: Mechanism of sGAG-mediated this compound uptake.

Troubleshooting_Workflow start Start: Poor this compound Efficacy q1 Is sGAG expression status known? start->q1 exp1 Measure sGAG Levels (IHC, Blyscan) q1->exp1 No q2 Is sGAG expression low? q1->q2 Yes exp1->q2 exp2 Measure Pt Uptake (ICP-MS) q2->exp2 Yes conclusion3 Conclusion: High sGAG suggests sensitivity. Investigate other causes of experimental failure. q2->conclusion3 No q3 Is Pt uptake low? exp2->q3 conclusion1 Conclusion: Low sGAG expression is the likely cause of resistance. q3->conclusion1 Yes conclusion2 Conclusion: Resistance is likely due to downstream mechanisms (e.g., DNA repair, drug efflux). q3->conclusion2 No action1 Action: Consider using Carboplatin for this model. conclusion1->action1

Caption: Troubleshooting decision tree for poor this compound efficacy.

References

Technical Support Center: Managing Dose-Limiting Toxicities of Triplatin in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triplatin (BBR3464) in preclinical models. The information provided is intended to help manage the known dose-limiting toxicities of this compound, primarily neutropenia and diarrhea, to ensure the successful execution of preclinical studies.

Troubleshooting Guides

Issue: Severe Neutropenia Observed in a Mouse Model

1. How do I monitor for this compound-induced neutropenia?

Consistent monitoring is critical. We recommend the following schedule for Complete Blood Counts (CBCs):

  • Baseline: Collect blood for CBC prior to the first dose of this compound to establish individual baseline values for each animal.

  • During Treatment: Collect blood for CBCs 1-2 times per week. The lowest point of neutrophil count (nadir) for platinum-based agents is often observed 5-10 days post-treatment. Frequent monitoring will help in identifying the onset, nadir, and recovery of neutropenia.

  • Post-Treatment: Continue weekly CBCs until neutrophil counts return to baseline to confirm the reversibility of the toxicity.

2. What are the signs of severe neutropenia in mice?

In addition to a low absolute neutrophil count (ANC), look for clinical signs such as:

  • Ruffled fur

  • Hunched posture

  • Lethargy

  • Reduced food and water intake

  • Weight loss

  • Signs of infection at injection sites or other locations.

3. What immediate actions should I take if severe neutropenia (e.g., ANC < 500 cells/µL) is observed?

  • Confirm the Finding: Repeat the CBC to rule out any technical errors.

  • Dose Modification: Consider a dose reduction of this compound by 20-25% for subsequent cycles. The neutropenia associated with platinum agents is typically reversible upon dose interruption or reduction.

  • Intermittent Dosing: If your experimental design allows, consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to provide a window for neutrophil recovery.

  • Supportive Care:

    • Move severely neutropenic animals to a sterile environment to minimize the risk of opportunistic infections.

    • Prophylactic broad-spectrum antibiotics may be necessary if animals exhibit signs of illness.

  • Growth Factor Support (with caution): The use of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to shorten the duration of severe neutropenia. However, its potential impact on the antitumor efficacy of this compound should be evaluated in a pilot study.

Issue: Significant Diarrhea and Weight Loss in a Mouse Model

1. How should I monitor for this compound-induced diarrhea?

  • Fecal Scoring: Visually inspect and score feces daily using a standardized scale.

  • Body Weight and Hydration: Monitor body weight daily. A weight loss of more than 15-20% from baseline is considered severe. Assess hydration status daily by checking skin turgor.

2. What should I do if a mouse develops moderate to severe diarrhea?

  • Initiate Supportive Care: If the fecal score indicates moderate to severe diarrhea for two consecutive days, or if body weight loss exceeds 10%, begin supportive care immediately.

  • Dietary Modification: Provide a soft, palatable, and high-calorie diet to encourage eating.

  • Hydration: Administer 1-2 mL of sterile saline subcutaneously to combat dehydration. Ensure easy access to a water source.

  • Anti-diarrheal Medication:

    • Loperamide (B1203769): Based on preclinical models for chemotherapy-induced diarrhea, a starting dose of 1-3 mg/kg of loperamide administered orally can be investigated.[1] Administration can begin upon the onset of diarrhea and continue daily or twice daily.[1]

3. When should I consider modifying the this compound dose due to diarrhea?

If severe diarrhea persists for more than 48 hours despite supportive care, or if it is accompanied by significant weight loss (>15%), a dose reduction of this compound in subsequent cycles is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities (DLTs) of this compound in preclinical models?

A1: Based on clinical trial data, the primary DLTs of this compound are neutropenia and diarrhea.[2] Preclinical studies have also indicated that this compound has a narrow therapeutic window, and severe side effects can limit the deliverable dose.[3][4]

Q2: How does the toxicity of this compound compare to cisplatin (B142131)?

A2: this compound is significantly more potent than cisplatin, often by a factor of 10 to 1000 in vitro.[5] While it can overcome cisplatin resistance, it also exhibits a different and more severe toxicity profile at its effective doses.[3][4]

Q3: Are there any strategies to proactively mitigate this compound toxicity?

A3: Prophylactic use of G-CSF can be considered for anticipated severe neutropenia, although its impact on this compound's efficacy needs to be determined. For diarrhea, ensuring adequate hydration and nutrition from the start of the experiment is a key preventive measure. Dose scheduling, such as intermittent dosing, may also help manage toxicities by allowing for recovery periods.

Q4: What is the likely mechanism of this compound-induced neutropenia?

A4: While specific studies on this compound are limited, platinum-based drugs, in general, cause myelosuppression by damaging hematopoietic stem and progenitor cells in the bone marrow. This leads to a decrease in the production of mature neutrophils. The high positive charge of this compound may also influence its interaction with cellular components, potentially contributing to its potent cytotoxic effects on rapidly dividing cells like hematopoietic precursors.

Q5: What is the proposed mechanism of this compound-induced diarrhea?

A5: The exact mechanism is not fully elucidated for this compound. However, platinum-based chemotherapies can cause diarrhea through direct damage to the rapidly dividing epithelial cells lining the gastrointestinal tract.[2][6] This can lead to mucosal injury, inflammation, and an imbalance in fluid and electrolyte absorption and secretion.[4][7]

Data Presentation

Table 1: Preclinical Toxicity Grading and Intervention Thresholds for this compound Studies in Mice

Toxicity ParameterGrade 1 (Mild)Grade 2 (Moderate)Grade 3 (Severe)Intervention Threshold
Neutropenia (ANC) 1.0 - 1.5 x 10³/µL0.5 - <1.0 x 10³/µL< 0.5 x 10³/µLANC < 0.5 x 10³/µL
Diarrhea (Fecal Score) Soft, formed stoolsPasty, semi-formed stoolsWatery, unformed stoolsScore of 3 for >24h
Weight Loss 1 - 5% from baseline6 - 10% from baseline> 10% from baseline> 15% from baseline

Note: This grading scale is adapted from general preclinical toxicology guidelines and should be validated for specific study protocols.

Table 2: Supportive Care Agents for Managing this compound-Induced Toxicities in Mice

Supportive Care AgentToxicityProposed Preclinical DoseAdministration RouteFrequency
G-CSF (e.g., Filgrastim) Neutropenia100 µg/kgSubcutaneousOnce daily
Loperamide Diarrhea1 - 3 mg/kgOralOnce or twice daily
Sterile Saline Dehydration1 - 2 mLSubcutaneousAs needed

Experimental Protocols

Protocol 1: Monitoring and Management of this compound-Induced Neutropenia

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6) of the same age and sex.

  • Baseline Blood Collection: Prior to the first this compound administration, collect 20-50 µL of blood via the saphenous or tail vein into an EDTA-coated tube for a baseline CBC.

  • This compound Administration: Administer this compound as per the experimental protocol (e.g., intraperitoneally or intravenously).

  • Post-Treatment Monitoring:

    • Perform CBCs on days 3, 5, 7, 10, and 14 post-treatment to monitor for neutropenia.

    • Record daily clinical observations, including body weight, posture, and activity level.

  • Intervention for Severe Neutropenia (ANC < 500 cells/µL):

    • Initiate G-CSF administration at 100 µg/kg subcutaneously once daily until ANC recovers to >1000 cells/µL.

    • Provide supportive care, including a sterile environment and nutritional support.

    • Consider a 20-25% dose reduction of this compound for subsequent cycles.

Protocol 2: Monitoring and Management of this compound-Induced Diarrhea

  • Animal Model: As described in Protocol 1.

  • Baseline Monitoring: Record baseline body weight and observe normal fecal consistency.

  • This compound Administration: Administer this compound as per the experimental protocol.

  • Post-Treatment Monitoring:

    • Record body weight daily.

    • Score fecal consistency daily using a standardized scale (0=normal, 1=soft, 2=pasty, 3=watery).

    • Assess hydration status daily.

  • Intervention for Moderate to Severe Diarrhea (Fecal Score ≥ 2 for >24h or Weight Loss > 10%):

    • Administer loperamide orally at a starting dose of 1-3 mg/kg, once or twice daily.

    • Provide subcutaneous sterile saline (1-2 mL) for dehydration.

    • Offer a soft, high-calorie diet.

    • If diarrhea persists for more than 48 hours with supportive care, consider a dose reduction of this compound for the next cycle.

Visualizations

Triplatin_Toxicity_Pathway This compound This compound Administration DNA_Damage DNA Damage in Rapidly Dividing Cells This compound->DNA_Damage HSPCs Hematopoietic Stem & Progenitor Cells (HSPCs) DNA_Damage->HSPCs GI_Epithelium Gastrointestinal Epithelial Cells DNA_Damage->GI_Epithelium Apoptosis_HSPC Apoptosis/Cell Cycle Arrest HSPCs->Apoptosis_HSPC Inhibition of Proliferation Apoptosis_GI Apoptosis/Cell Cycle Arrest GI_Epithelium->Apoptosis_GI Inhibition of Proliferation Neutropenia Neutropenia Apoptosis_HSPC->Neutropenia Mucosal_Injury Mucosal Injury & Inflammation Apoptosis_GI->Mucosal_Injury Diarrhea Diarrhea Impaired_Absorption Impaired Fluid & Electrolyte Absorption Mucosal_Injury->Impaired_Absorption Impaired_Absorption->Diarrhea

Caption: Inferred signaling pathway for this compound-induced toxicities.

Toxicity_Management_Workflow Start Start of this compound Treatment Cycle Monitor Daily Monitoring: - Body Weight - Clinical Signs - Fecal Score CBC Monitoring: - Baseline - Weekly Start->Monitor Toxicity_Check Toxicity Observed? Monitor->Toxicity_Check Supportive_Care Implement Supportive Care: - Nutrition/Hydration - G-CSF (for Neutropenia) - Loperamide (for Diarrhea) Toxicity_Check->Supportive_Care Yes Continue_Study Continue Study with Monitoring Toxicity_Check->Continue_Study No Dose_Adjust Adjust Dose/Schedule for Next Cycle Supportive_Care->Dose_Adjust Continue_Study->Start Next Cycle Dose_Adjust->Start Next Cycle

Caption: Experimental workflow for managing this compound-induced toxicities.

References

Validation & Comparative

Triplatin vs. Cisplatin: A Comparative Guide on Efficacy in Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For decades, cisplatin (B142131) has been a cornerstone of chemotherapy, yet its efficacy is often thwarted by the development of drug resistance. This guide provides a detailed comparison of Triplatin (also known as BBR3464), a novel trinuclear platinum complex, and cisplatin, with a focus on their performance against drug-resistant cancer models. We delve into quantitative data from preclinical studies, outline experimental methodologies, and visualize the complex signaling pathways involved.

Quantitative Efficacy: A Head-to-Head Comparison

This compound has consistently demonstrated superior potency in cancer cell lines that have developed resistance to cisplatin. This heightened efficacy is a critical differentiator for its potential clinical application in treating refractory tumors. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for both compounds in various cancer cell lines.

Cell LineCancer TypeCisplatin IC50 (µM)This compound (BBR3464) IC50 (µM)Fold-Change in PotencyReference
A2780/cisROvarian~11.9Not specified, but overcomes resistance> 1[1]
BE(2)-M17/PtNeuroblastoma~7.5~0.15~50x[2]
U87-MG/PtGlioblastoma~10.0~0.2~50x[2]
Panel of 7 resistant linesOvarian, MelanomaHighAt least 20-fold lower than cisplatin> 20x[3]

In Vivo Efficacy of this compound in Cisplatin-Refractory Models

Preclinical studies using animal models with implanted human tumors (xenografts) further underscore this compound's potential. In multiple studies, this compound has shown significant tumor growth inhibition in cancers that are poorly responsive to cisplatin.

Tumor ModelCancer TypeTreatment RegimenTumor Weight InhibitionReference
4 cisplatin-refractory human tumor xenograftsVariousNot specified>80% in 7 out of 8 models[3]
Carboplatin-resistant TNBC (high sGAG)Triple-Negative Breast Cancer0.3 mg/kg, i.p., on days 1, 5, and 9Significant reduction[4]

Unraveling the Mechanisms: Why this compound Succeeds Where Cisplatin Fails

The differential efficacy of this compound in resistant cancers stems from its unique mechanism of action, which circumvents the common routes of cisplatin resistance.

Cisplatin's Mechanism and Resistance:

Cisplatin primarily exerts its cytotoxic effects by forming adducts with DNA, which, if not repaired, trigger apoptosis, often through a p53-dependent pathway. However, cancer cells can develop resistance through several mechanisms:

  • Reduced Drug Accumulation: Decreased influx or increased efflux of the drug.

  • Enhanced DNA Repair: Upregulation of DNA repair pathways that remove cisplatin-DNA adducts.

  • Inactivation by Thiols: Neutralization of the drug by glutathione (B108866) and other intracellular thiols.

  • Dysfunctional Apoptotic Pathways: Mutations in the p53 tumor suppressor gene, which is critical for initiating apoptosis in response to DNA damage.[5]

This compound's Distinctive Approach:

This compound's structure and mode of action allow it to bypass these resistance mechanisms:

  • Increased Cellular Accumulation: Studies show that this compound accumulates in cancer cells to a greater extent than cisplatin.[6]

  • Unique DNA Adducts: this compound forms different types of DNA adducts that are not efficiently recognized or repaired by the cell's machinery.

  • p53-Independent Cell Death: A key advantage of this compound is its ability to induce cell cycle arrest and cell death independently of the p53 status of the tumor.[2][5] It achieves this by inducing the expression of p21, a cell cycle inhibitor, through a p53-independent pathway.[2]

  • Targeting Sulfated Glycosaminoglycans (sGAGs): Recent research has highlighted the role of sGAGs, molecules abundant on the surface of some cancer cells, in this compound's efficacy. The positively charged this compound molecule is attracted to the negatively charged sGAGs, leading to a higher concentration of the drug at the tumor site. This is particularly relevant in a subset of triple-negative breast cancers.[4]

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the signaling pathways involved in cisplatin resistance and the proposed mechanism of action for this compound.

cisplatin_resistance cluster_cell Cisplatin-Resistant Cancer Cell Cisplatin Cisplatin Reduced_Accumulation Reduced Drug Accumulation Cisplatin->Reduced_Accumulation Blocked Entry Increased_Efflux Increased Efflux (e.g., ATP7A/B) Cisplatin->Increased_Efflux Pumped Out Detoxification Inactivation by Thiols (e.g., GSH) Cisplatin->Detoxification Neutralized DNA_Adducts Cisplatin-DNA Adducts Cisplatin->DNA_Adducts Enhanced_Repair Enhanced DNA Repair (NER) DNA_Adducts->Enhanced_Repair Repaired p53_pathway p53 Activation DNA_Adducts->p53_pathway Apoptosis Apoptosis p53_pathway->Apoptosis Reduced p53_mutation p53 Mutation/ Inactivation p53_pathway->p53_mutation Blocked

Caption: Mechanisms of Cisplatin Resistance in Cancer Cells.

triplatin_mechanism cluster_cell Cancer Cell (Cisplatin-Resistant) This compound This compound (BBR3464) sGAGs Sulfated Glycosaminoglycans (sGAGs) This compound->sGAGs Binds to Increased_Accumulation Increased Cellular Accumulation This compound->Increased_Accumulation sGAGs->Increased_Accumulation DNA_Adducts Unique this compound-DNA Adducts Increased_Accumulation->DNA_Adducts p53_independent p53-Independent Pathway DNA_Adducts->p53_independent p21_induction p21 Induction p53_independent->p21_induction Cell_Cycle_Arrest G2/M Cell Cycle Arrest p21_induction->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's Mechanism to Overcome Cisplatin Resistance.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of this compound and cisplatin. Specific parameters may vary between studies.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Cancer cell lines (both cisplatin-sensitive and resistant) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound and cisplatin for a specified period (e.g., 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

2. In Vivo Xenograft Model

This protocol outlines a typical workflow for evaluating the antitumor efficacy of this compound and cisplatin in a mouse model.

xenograft_workflow start Start: Culture Cancer Cells harvest Harvest and Prepare Cell Suspension start->harvest implant Subcutaneous Implantation of Cells into Mice harvest->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Treatment (this compound, Cisplatin, Vehicle) randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor monitor->treat Repeat Dosing Schedule endpoint Study Endpoint: Tumor Excision and Analysis monitor->endpoint end End endpoint->end

Caption: Experimental Workflow for In Vivo Xenograft Studies.

  • Cell Preparation: Human cancer cells are grown in culture, harvested, and suspended in a suitable medium.

  • Implantation: The cell suspension is injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization: Mice are randomly assigned to different treatment groups (e.g., vehicle control, cisplatin, this compound).

  • Treatment Administration: The drugs are administered according to a specified dose and schedule (e.g., intraperitoneal injection).

  • Monitoring: Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis.

Conclusion

The available preclinical data strongly suggest that this compound holds significant promise as a therapeutic agent for cancers that have become resistant to cisplatin. Its ability to overcome multiple mechanisms of resistance, coupled with its distinct p53-independent mode of action, positions it as a valuable candidate for further clinical investigation. The identification of biomarkers such as sGAGs may further aid in selecting patient populations most likely to benefit from this compound therapy, paving the way for a more personalized approach to cancer treatment.

References

A Comparative Analysis of Triplatin and Carboplatin in Triple-Negative Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the preclinical efficacy of Triplatin (BBR3464) and the established chemotherapeutic agent Carboplatin in Triple-Negative Breast Cancer (TNBC) models. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols.

Executive Summary

This compound, a trinuclear platinum complex, demonstrates a distinct mechanism of action compared to the mononuclear platinum agent Carboplatin. While both induce cancer cell death, this compound's efficacy is strongly linked to its interaction with sulfated glycosaminoglycans (sGAGs) on the cancer cell surface, leading to enhanced cellular uptake and cytotoxicity, particularly in tumors with high sGAG expression.[1] This unique mechanism suggests that this compound may be effective in Carboplatin-resistant TNBC models.[1] Carboplatin, a cornerstone of TNBC chemotherapy, primarily functions by forming DNA adducts, leading to cell cycle arrest and apoptosis.[2][3] Resistance to Carboplatin is often associated with enhanced DNA damage repair mechanisms and the activation of signaling pathways such as the Wnt/β-catenin pathway.[4][5][6][7][8]

Quantitative Data Comparison

Direct comparative in vitro studies providing IC50 and apoptosis rates for both this compound and Carboplatin in the same TNBC cell lines are limited in the currently available literature. However, data from various preclinical studies provide insights into their relative efficacy.

ParameterThis compoundCarboplatinTNBC Model(s)Source(s)
IC50 Data not available in direct comparison~10 µM - 182.1 µM (variable across studies and exposure times)MDA-MB-231[9][10]
Tumor Growth Inhibition (in vivo) Significant reduction in tumor weight and volumeLess effective in high sGAG-expressing, Carboplatin-resistant modelsMDA-MB-231 xenografts[1][11]
Metastasis Inhibition (in vivo) Reduced lung and bone metastasesLess effective in high sGAG-expressing, Carboplatin-resistant models4T1 murine TNBC model[1]

Experimental Protocols

In Vivo Tumor Growth Inhibition Study in a TNBC Xenograft Model

This protocol is based on studies comparing this compound and Carboplatin in an MDA-MB-231-luciferase TNBC mouse model.[1][11]

1. Cell Line and Culture:

  • MDA-MB-231-luciferase human TNBC cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

2. Animal Model:

  • Female athymic nude mice (4-6 weeks old) are used.

  • 1 x 10^6 MDA-MB-231-luc cells in 100 µL of a 1:1 mixture of media and Matrigel are injected into the mammary fat pad.

3. Tumor Growth Monitoring:

  • Tumor volume is measured twice weekly using calipers and calculated using the formula: (length x width^2)/2.

  • Bioluminescence imaging can be used to monitor tumor growth and metastasis.

4. Treatment Protocol:

  • When tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment groups.

  • This compound group: Administered intraperitoneally (i.p.) at a dose of 0.3 mg/kg.

  • Carboplatin group: Administered i.p. at a dose of 40 mg/kg.

  • Control group: Administered with a vehicle control (e.g., saline) i.p.

  • Treatments are typically given on a schedule, for example, on days 1, 5, and 9 after randomization.[1][11]

5. Endpoint Analysis:

  • Mice are monitored for signs of toxicity.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tumor tissue can be used for further analysis, such as immunohistochemistry or western blotting.

  • Metastatic burden in organs like the lungs can be assessed through bioluminescence imaging or histological analysis.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and Carboplatin are crucial for understanding their efficacy and potential for combination therapies or use in specific patient populations.

This compound Signaling Pathway

This compound's unique positively charged structure facilitates its interaction with negatively charged sGAGs, such as heparan sulfate, which are often overexpressed on the surface of TNBC cells.[1] This interaction is the initial step in its mechanism of action.

Caption: this compound's mechanism of action in TNBC.

Carboplatin Signaling Pathway and Resistance

Carboplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which disrupt DNA replication and transcription, ultimately leading to apoptosis.[2][3] Resistance can arise through various mechanisms, including increased DNA repair and the activation of pro-survival signaling pathways like the Wnt/β-catenin pathway.[4][5][6][7][8]

Carboplatin_Pathway cluster_cell TNBC Cell cluster_nucleus Nucleus cluster_resistance Resistance Mechanism Carboplatin Carboplatin DNA DNA Carboplatin->DNA Enters Nucleus and Binds DNA_Adducts Platinum-DNA Adducts DNA->DNA_Adducts Forms DDR DNA Damage Response DNA_Adducts->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces Wnt_Signaling Wnt/β-catenin Pathway Wnt_Signaling->Apoptosis Inhibits Increased_DDR Increased DNA Repair Wnt_Signaling->Increased_DDR Promotes Increased_DDR->DNA_Adducts Repairs

Caption: Carboplatin's mechanism and resistance in TNBC.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical in vivo study comparing the efficacy of this compound and Carboplatin in a TNBC mouse model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A 1. Culture TNBC Cells (e.g., MDA-MB-231) B 2. Implant Cells into Mammary Fat Pad of Mice A->B C 3. Monitor Tumor Growth B->C D 4. Randomize Mice into Treatment Groups C->D E Group 1: Vehicle Control D->E F Group 2: This compound D->F G Group 3: Carboplatin D->G H 5. Monitor Tumor Volume and Animal Weight I 6. Euthanize and Excise Tumors H->I J 7. Analyze Tumor Weight and Metastasis I->J K 8. Statistical Analysis and Comparison J->K

Caption: In vivo comparative efficacy workflow.

References

Validating sGAGs as a Predictive Biomarker for Triplatin Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of sulfated glycosaminoglycans (sGAGs) as a predictive biomarker for Triplatin sensitivity against other platinum-based chemotherapies. The following sections present experimental data, detailed protocols, and visual diagrams to support the validation of sGAGs in guiding therapeutic decisions, particularly in aggressive cancers like triple-negative breast cancer (TNBC).

Introduction

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen, progesterone, and HER2 receptors, which limits targeted therapy options.[1][2] Platinum-based drugs like carboplatin (B1684641) are used, but resistance is common.[3][4] this compound (BBR3464), a positively-charged trinuclear platinum agent, has emerged as a promising alternative.[3][4] Recent studies have identified a strong correlation between the levels of negatively-charged sulfated glycosaminoglycans (sGAGs) on the cell surface and the efficacy of this compound.[1][2][3][4][5] This guide evaluates the experimental evidence supporting sGAGs as a selective biomarker for this compound, offering a precision medicine approach for treating chemotherapy-resistant tumors.[3][6]

Comparative Efficacy: this compound vs. Carboplatin

Experimental data demonstrates a clear divergence in the efficacy of this compound and carboplatin based on tumor sGAG expression. High sGAG levels correlate with increased this compound accumulation and cytotoxicity, whereas the opposite is true for carboplatin.[1][3][5]

Cellular Uptake and Cytotoxicity

Studies using isogenic Chinese Hamster Ovary (CHO) cell lines—wild-type (WT) with normal sGAG expression and a mutant line deficient in sGAG biosynthesis (CHO-pgsA-745)—reveal the critical role of sGAGs in mediating platinum drug uptake.

Table 1: Platinum Agent Accumulation and Cytotoxicity in CHO Cell Lines

Cell Line sGAG Expression This compound Uptake (ng Pt / 10^6 cells) Carboplatin Uptake (ng Pt / 10^6 cells) This compound IC50 (µM) Carboplatin IC50 (µM)
CHO WT High ~18 ~25 ~2.5 >100
CHO-pgsA-745 Low ~5 ~40 ~15 >100

(Data extrapolated from figures in[4])

These findings show that this compound accumulation is significantly higher in sGAG-proficient cells, leading to greater cytotoxicity (lower IC50). Conversely, carboplatin uptake appears to be higher in sGAG-deficient cells.[4]

In Vivo Antitumor Activity

The predictive power of sGAGs has been validated in vivo using patient-derived xenograft (PDX) models of TNBC with varying sGAG levels.

Table 2: Antitumor Efficacy in TNBC Patient-Derived Xenograft (PDX) Models

PDX Model sGAG Level (IHC H-Score) Carboplatin Sensitivity This compound Efficacy (Tumor Growth Inhibition) Carboplatin Efficacy (Tumor Growth Inhibition)
UCD52 Low Sensitive Moderate High
WHIM2 High Resistant High Low
WHIM30 High Sensitive High Moderate

(Data summarized from[4])

In carboplatin-resistant models with high sGAG expression (like WHIM2), this compound effectively reduces primary tumor growth and metastasis.[1][3][4] This suggests this compound could be a valuable second-line therapy for patients who develop resistance to standard platinum agents.[6]

Alternative Biomarkers for Platinum Drug Sensitivity

While sGAGs show specific promise for this compound, several other biomarkers are investigated for predicting sensitivity to conventional platinum drugs like cisplatin (B142131) and carboplatin.

Table 3: Comparison of Biomarkers for Platinum Drug Sensitivity

Biomarker Mechanism of Action Associated Drug(s) Clinical Utility
sGAGs Mediates cellular uptake of positively-charged this compound.[3][4] This compound Predictive biomarker for this compound; high sGAGs suggest sensitivity.[1][5]
DNA Repair Pathways (e.g., NER, HR) Deficiencies in DNA repair (e.g., BRCA1/2 mutations) impair the cell's ability to repair platinum-induced DNA adducts, increasing sensitivity.[7] Cisplatin, Carboplatin Predictive; BRCA mutations are an established biomarker for PARP inhibitors and indicate platinum sensitivity.[7]
Epigenetic Modifications (e.g., DNA Methylation) Hypermethylation can silence genes involved in drug resistance or DNA repair pathways.[8] Cisplatin, Carboplatin Prognostic and potentially predictive; methylation patterns are correlated with survival after platinum therapy.[8]
MicroRNAs (miRNAs) Small non-coding RNAs that can regulate genes involved in drug resistance pathways (e.g., PTEN).[7] Cisplatin, Carboplatin Emerging; specific miRNAs (e.g., miR-214, miR-622) are associated with platinum resistance.[7]

| Drug Efflux Pumps (e.g., ABC transporters) | Actively transport drugs out of the cell, reducing intracellular concentration and efficacy.[9] | Cisplatin, Carboplatin | Investigational; overexpression is linked to multidrug resistance. |

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating these findings.

Quantification of sGAGs in Tumor Tissue (Immunohistochemistry)
  • Objective: To determine the relative abundance of sGAGs in tumor tissue.

  • Protocol:

    • Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed using a citrate-based buffer.

    • Sections are incubated with a primary antibody specific for N-sulfated heparan sulfate (B86663) (e.g., Ab 10E4).[4][5]

    • For specificity control, a duplicate slide is treated with heparinase III to digest heparan sulfate prior to antibody incubation.[4][5]

    • A secondary antibody conjugated to a detection enzyme (e.g., HRP) is applied, followed by a chromogen substrate (e.g., DAB).

    • Slides are counterstained with hematoxylin.

    • Staining intensity and percentage of positive cells are scored to generate an H-score for semi-quantitative analysis.

Cellular Platinum Accumulation Assay (ICP-MS)
  • Objective: To quantify the intracellular concentration of platinum from this compound or carboplatin.

  • Protocol:

    • Cancer cells (e.g., MDA-MB-231 or CHO lines) are seeded and grown to a specified confluence.

    • Cells are treated with a defined concentration of this compound or carboplatin for a short duration (e.g., 15 minutes).[3][5]

    • Following treatment, cells are washed thoroughly with PBS to remove extracellular drug.

    • Cells are harvested, counted, and lysed.

    • The lysate is digested with nitric acid and analyzed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of platinum.

    • Results are normalized to the cell count (e.g., ng of Pt per 10^6 cells).[10]

In Vitro Cytotoxicity Assay (Live-Cell Analysis)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of platinum drugs.

  • Protocol:

    • Cells are seeded in multi-well plates.

    • After adherence, cells are treated with a serial dilution of this compound or carboplatin.

    • The plate is placed in a live-cell imaging and analysis system (e.g., Incucyte).[3][5]

    • Cell confluence is monitored and automatically quantified every few hours for several days (e.g., 210 hours).[5]

    • The proliferation curves are used to calculate the IC50 value for each drug.

Visualizing Key Processes and Relationships

Diagrams created using Graphviz provide clear visual representations of the underlying biological and experimental logic.

G cluster_0 High sGAG Expression cluster_1 Low sGAG Expression High_this compound High this compound Uptake High_Efficacy High this compound Efficacy (Tumor Growth Inhibition) High_this compound->High_Efficacy Low_Carbo Low Carboplatin Efficacy Low_this compound Low this compound Uptake Low_Efficacy Low this compound Efficacy Low_this compound->Low_Efficacy High_Carbo High Carboplatin Efficacy Drug Platinum Drug Choice Drug->High_this compound This compound Drug->Low_Carbo Carboplatin Drug->Low_this compound This compound Drug->High_Carbo Carboplatin

Caption: Logical relationship between sGAG levels and platinum drug efficacy.

G cluster_workflow Experimental Workflow cluster_analysis Endpoint Analysis Start Tumor Model Selection (PDX, Cell Lines) Quantify Quantify sGAG Levels (IHC, Blyscan Assay) Start->Quantify Treat Treat with this compound or Carboplatin Quantify->Treat Uptake Measure Pt Uptake (ICP-MS) Treat->Uptake Efficacy Assess Antitumor Efficacy (Tumor Volume, Metastasis) Treat->Efficacy Toxicity Evaluate Cytotoxicity (IC50, Live-cell Imaging) Treat->Toxicity

Caption: Workflow for validating sGAGs as a predictive biomarker.

G This compound This compound (+) sGAG Cell Surface sGAGs (-) (Heparan/Chondroitin Sulfate) This compound->sGAG Electrostatic Interaction Uptake Enhanced Drug Accumulation sGAG->Uptake GF_Block Growth Factor Signaling Blockade sGAG->GF_Block Inhibition Cell Cancer Cell Membrane DNA Nuclear DNA Uptake->DNA Pt-DNA Adducts Apoptosis Cell Death (Apoptosis) DNA->Apoptosis GF_Block->Apoptosis

Caption: Proposed mechanism of this compound action mediated by sGAGs.

Conclusion

The body of evidence strongly supports the role of sulfated glycosaminoglycans as a predictive biomarker for this compound sensitivity, particularly in cancers like TNBC that lack other targetable markers.[1][2] High sGAG levels, which correlate with poor outcomes for conventional chemotherapy, select for tumors that are highly susceptible to this compound.[3][5] This inverse relationship between this compound and carboplatin efficacy based on sGAG status provides a clear rationale for a precision medicine strategy.[1] By quantifying tumor sGAG levels, clinicians could stratify patients to receive the most effective platinum-based therapy, potentially improving outcomes for those with aggressive, chemo-resistant disease.[3][6]

References

Triplatin's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Triplatin's mechanism of action in different tumor types, with a focus on its performance against other platinum-based chemotherapeutics. The information is supported by experimental data and detailed methodologies to aid in the evaluation and potential application of this novel anti-cancer agent.

This compound, a trinuclear platinum compound, has demonstrated a distinct mechanism of action that sets it apart from traditional platinum-based drugs like cisplatin (B142131) and carboplatin. Recent research has illuminated a precision-medicine approach for its use, particularly in triple-negative breast cancer (TNBC), with promising implications for other malignancies such as ovarian and pancreatic cancers.

A Novel Targeting Strategy: The Role of Sulfated Glycosaminoglycans

A pivotal discovery in understanding this compound's efficacy is its interaction with sulfated glycosaminoglycans (sGAGs), a class of sugars often found in high abundance on the surface of certain tumor cells.[1][2] Research has shown that in approximately 40% of triple-negative breast cancer cases, tumors are rich in sGAGs.[1][2] This high sGAG expression facilitates the binding of this compound to the tumor cell surface, leading to enhanced drug accumulation specifically within cancerous cells.[1][2]

Once inside the cell, this compound localizes to the nucleolus, where it disrupts RNA transcription and induces cell cycle arrest, ultimately leading to a reduction in tumor invasion, migration, and growth.[1][2] This sGAG-dependent mechanism presents a clear distinction from carboplatin, an FDA-approved platinum drug that is more effective against tumors with low sGAG levels. This differential efficacy suggests that a patient's tumor sGAG profile could serve as a predictive biomarker for selecting the most appropriate platinum-based therapy.

Comparative Efficacy in Preclinical Models

In vivo studies using mouse models have provided compelling evidence for this compound's anti-tumor activity. In models of triple-negative breast cancer, this compound has been shown to be particularly effective in tumors with high sGAG expression, a characteristic also found in some carboplatin-resistant tumors. Furthermore, a newer formulation, this compound NC, has been developed to improve upon the pharmacokinetics of the original compound.

In Vitro and In Vivo Performance Data

The following tables summarize key quantitative data from preclinical studies, comparing the performance of this compound and this compound NC with control treatments.

DrugCell LineIC50 (72h)Reference
This compound4T1-luc29 µM[3]
This compound NC4T1-luc28 µM[3]

Table 1: In Vitro Cytotoxicity of this compound and this compound NC in a Murine Breast Cancer Cell Line.

TreatmentTumor ModelDayTumor Growth Inhibition vs. ControlLung Metastasis Inhibition vs. ControlReference
This compound4T1-luc2 Orthotopic Breast Cancer746%Not Reported[3]
This compound NC4T1-luc2 Orthotopic Breast Cancer743%Not Reported[3]
This compound4T1-luc2 Orthotopic Breast Cancer2080%86%[3]
This compound NC4T1-luc2 Orthotopic Breast Cancer2057%79%[3]
This compoundPanc02-luc Pancreatic Carcinomatosis965%Not Applicable[3]
This compound NCPanc02-luc Pancreatic Carcinomatosis961%Not Applicable[3]

Table 2: In Vivo Efficacy of this compound and this compound NC in Murine Cancer Models. In the Panc02-luc model, all mice treated with this compound survived beyond 40 days, whereas all control group mice succumbed to the disease by day 35.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Orthotopic 4T1-luc2 Breast Cancer Model

This protocol describes the establishment of a murine breast cancer model using the 4T1-luc2 cell line, which expresses luciferase for in vivo imaging.

Cell Preparation:

  • Culture 4T1-luc2 mouse mammary adenocarcinoma cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) in a humidified incubator at 37°C and 5% CO2.[4]

  • Wash adherent cells with Phosphate-Buffered Saline (PBS).[4]

  • Detach cells using 0.25% trypsin and incubate at 37°C for 5 minutes.[4]

  • Neutralize trypsin with growth media and transfer the cell suspension to a 15 mL conical tube.[4]

  • Centrifuge the cell suspension at 180 x g for 5 minutes.[4]

  • Aspirate the supernatant and resuspend the cell pellet in PBS.[4]

  • Count the cells using a hemocytometer.

  • Prepare a final cell suspension of 1 x 10^5 cells in 20 µL of a 1:9 mixture of PBS and a gelatinous protein mixture on ice.[4]

Orthotopic Injection:

  • Anesthetize female BALB/c mice using isoflurane.[5][6]

  • Make a small incision to expose the fourth mammary fat pad.[5]

  • Using a 1 mL insulin (B600854) syringe with a 28.5 G needle, carefully inject 20 µL of the cancer cell suspension into the fat pad.[4]

  • Hold the needle in place for 5 seconds to allow the gelatinous mixture to solidify.[4]

  • Close the incision with sutures.[4]

  • Monitor the animals until they have recovered from anesthesia.[4]

Treatment and Monitoring:

  • On day 1 post-implantation, randomize mice into treatment groups.

  • Administer this compound (0.3mg/kg), this compound NC (25mg/kg), or saline via intraperitoneal (i.p.) injection on days 1, 5, and 9.

  • Monitor tumor growth using bioluminescent imaging on specified days (e.g., Day 7 and Day 20).

  • At the end of the study (e.g., Day 20), sacrifice the mice and evaluate lung metastasis by ex vivo imaging.

Peritoneal Carcinomatosis Model with Panc02-luc Cells

This protocol outlines the generation of a pancreatic cancer peritoneal carcinomatosis model in mice.

Cell Preparation:

  • Culture Panc02-luc murine pancreatic adenocarcinoma cells in RPMI 1640 media supplemented with necessary components.[7]

  • Prepare a single-cell suspension of 1 million Panc02-luc cells.

Intraperitoneal Injection:

  • Inject 1 million Panc02-luc cells intraperitoneally into C57/Blk6 mice.

Treatment and Monitoring:

  • Beginning on day 1, treat animals every 4 days with i.p. injections of either this compound (0.3mg/kg), this compound NC (25mg/kg), or a vehicle control.

  • Monitor tumor burden and mouse survival. All mice in the this compound treatment group survived for more than 40 days, while all control mice died within 35 days.[3]

In Vitro Endothelial Cell Tube Formation Assay

This assay is used to assess the anti-angiogenic potential of compounds by measuring their effect on the formation of capillary-like structures by endothelial cells.

Plate Preparation:

  • Thaw growth factor-reduced Matrigel at 4°C overnight.[1]

  • Pre-chill a 96-well plate at -20°C for 2-3 hours.[1]

  • Add 50 µL of Matrigel to each well of the pre-chilled plate on ice, ensuring the entire surface is evenly coated without bubbles.[1]

  • Allow the Matrigel to polymerize at 37°C for 30-60 minutes.[1]

Cell Seeding and Treatment:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Medium 200PRF supplemented with Low Serum Growth Supplement (LSGS) until 80-90% confluent.[1]

  • Prepare a single-cell suspension of HUVECs.

  • Plate 1-2 x 10^4 HUVECs per well onto the solidified Matrigel.[1]

  • Add the desired concentrations of this compound or this compound NC (e.g., 0.1 µM and 10 µM) to the respective wells.[3]

Analysis:

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[1]

  • Observe and quantify the formation of tube-like structures using a microscope. Significant suppression of tube formation was observed with 10µM of this compound and this compound NC, and also with 0.1µM of this compound NC.[3]

Visualizing the Molecular Pathway and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound, a comparison of its mechanism with carboplatin, and the general workflow of the in vivo experiments.

Triplatin_Mechanism This compound This compound sGAG High sGAGs on Tumor Cell Surface This compound->sGAG Binds to Accumulation Drug Accumulation in Tumor Cell sGAG->Accumulation Nucleolus Localization to Nucleolus Accumulation->Nucleolus RNA_Transcription Decreased RNA Transcription Nucleolus->RNA_Transcription Cell_Cycle_Arrest Cell Cycle Arrest RNA_Transcription->Cell_Cycle_Arrest Tumor_Inhibition Reduced Tumor Invasion, Migration & Growth Cell_Cycle_Arrest->Tumor_Inhibition

Caption: Proposed mechanism of action for this compound in sGAG-high tumors.

Platinum_Comparison cluster_this compound This compound cluster_carboplatin Carboplatin This compound This compound High_sGAG High sGAG Tumors This compound->High_sGAG Triplatin_Efficacy High Efficacy High_sGAG->Triplatin_Efficacy Carboplatin Carboplatin Low_sGAG Low sGAG Tumors Carboplatin->Low_sGAG Carboplatin_Efficacy High Efficacy Low_sGAG->Carboplatin_Efficacy

Caption: Comparison of this compound and Carboplatin efficacy based on tumor sGAG levels.

Experimental_Workflow start Cancer Cell Culture (e.g., 4T1-luc2, Panc02-luc) injection Orthotopic or IP Injection into Mouse Model start->injection randomization Randomization of Mice into Treatment Groups injection->randomization treatment Treatment Administration (this compound, this compound NC, Control) randomization->treatment monitoring Tumor Growth & Metastasis Monitoring (Bioluminescence) treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Metastasis Count, Survival monitoring->endpoint

Caption: General workflow for in vivo efficacy studies of this compound.

References

Reproducing Published Findings on Triplatin's Antitumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the experimental data and methodologies required to reproduce and compare the antitumor activity of Triplatin (also known as BBR3464) with other platinum-based chemotherapy agents, primarily cisplatin (B142131) and carboplatin. The information presented is collated from key published studies and is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Cytotoxicity

This compound has consistently demonstrated superior cytotoxicity compared to cisplatin, particularly in cancer cell lines with acquired or intrinsic cisplatin resistance.[1][2] The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is often significantly lower for this compound.

Below is a summary of comparative IC50 values for this compound and cisplatin in various human cancer cell lines.

Cell LineCancer TypeThis compound (BBR3464) IC50 (µM)Cisplatin IC50 (µM)Fold Difference (Cisplatin/Triplatin)Reference
Ovarian Cancer CellsOvarian Cancer0.761.77~2.3[2]
Cisplatin-Resistant Ovarian CancerOvarian CancerSignificantly Lower->20[1]
MelanomaMelanomaSignificantly Lower->20[1]

Note: The table above is a compilation of data from multiple sources. For exact experimental conditions, please refer to the cited literature.

Induction of Apoptosis

Both this compound and cisplatin induce apoptosis, or programmed cell death, in cancer cells. However, the efficacy and the underlying molecular mechanisms may differ. Quantitative analysis of apoptosis is crucial for comparing the pro-apoptotic potential of these compounds.

Cell LineTreatmentApoptosis Rate (%)Reference
T47D Breast CancerCisplatinIncreased[3]
T47D Breast CancerCisplatin + β-catenin silencingSignificantly Increased[3]
MCF-7 Breast CancerCisplatinIncreased[3]
MCF-7 Breast CancerCisplatin + β-catenin silencingSignificantly Increased[3]

In Vivo Antitumor Efficacy

Preclinical studies in animal models have demonstrated this compound's potent in vivo antitumor activity, especially in tumors resistant to other platinum agents like carboplatin.[4][5] A key finding is that the efficacy of this compound is strongly correlated with the levels of sulfated glycosaminoglycans (sGAGs) in the tumor microenvironment.[4][5]

In carboplatin-resistant triple-negative breast cancer (TNBC) models with high sGAG expression, this compound has been shown to:

  • Decrease primary tumor growth.[4][5]

  • Reduce lung, liver, and bone metastases.[4][5]

  • Inhibit metastatic growth in various organs.[4][5]

Mechanism of Action and Signaling Pathways

This compound's unique mechanism of action is linked to its high positive charge, which facilitates a strong interaction with negatively charged sGAGs on the cancer cell surface.[4][5] This interaction is believed to be a key factor in its enhanced cellular uptake and antitumor activity, a property not shared by cisplatin or carboplatin.[4]

Triplatin_Signaling_Pathway This compound This compound sGAGs Sulfated Glycosaminoglycans (sGAGs) on Cell Surface This compound->sGAGs High Affinity Interaction Cellular_Uptake Enhanced Cellular Uptake sGAGs->Cellular_Uptake DNA_Binding DNA Binding and Adduct Formation Cellular_Uptake->DNA_Binding Cell_Cycle_Arrest Cell Cycle Arrest DNA_Binding->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Tumor_Growth_Inhibition Inhibition of Tumor Growth and Metastasis Apoptosis->Tumor_Growth_Inhibition

Proposed signaling pathway for this compound's antitumor activity.

Experimental Protocols

To ensure the reproducibility of the findings on this compound's antitumor activity, detailed experimental protocols are essential. Below are methodologies for key in vitro assays.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6][7]

MTT_Assay_Workflow start Start seed_cells Seed cells into a 96-well plate start->seed_cells incubate_24h Incubate for 24 hours (Cell Adhesion) seed_cells->incubate_24h add_drug Add serial dilutions of This compound and Cisplatin incubate_24h->add_drug incubate_72h Incubate for 72 hours add_drug->incubate_72h add_mtt Add MTT solution to each well incubate_72h->add_mtt incubate_4h Incubate for 4 hours (Formazan Crystal Formation) add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[2][6]

  • Drug Treatment: Prepare serial dilutions of this compound and cisplatin in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.[2]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by plotting cell viability against drug concentration.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with this compound and Cisplatin for a defined period start->treat_cells harvest_cells Harvest cells (including supernatant) treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend Resuspend cells in Annexin V binding buffer wash_cells->resuspend stain_cells Add FITC-Annexin V and Propidium Iodide (PI) resuspend->stain_cells incubate Incubate in the dark at room temperature stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify viable, apoptotic, and necrotic cells analyze->quantify end End quantify->end

Workflow for an Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound and cisplatin for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Logical Relationships in this compound's Efficacy

The predictive biomarker potential of sGAGs for this compound's efficacy is a significant finding.[4][5] This relationship can be visualized as a logical flow.

sGAG_Triplatin_Logic Tumor_sGAG_Level Tumor sGAG Expression Level High_sGAG High sGAG Levels Tumor_sGAG_Level->High_sGAG High Low_sGAG Low sGAG Levels Tumor_sGAG_Level->Low_sGAG Low Triplatin_Efficacy High this compound Efficacy High_sGAG->Triplatin_Efficacy Triplatin_Inefficacy Low this compound Efficacy Carboplatin_Efficacy High Carboplatin Efficacy Low_sGAG->Carboplatin_Efficacy Low_sGAG->Triplatin_Inefficacy

Logical relationship between sGAG levels and platinum drug efficacy.

This guide provides a framework for understanding and reproducing the key findings related to this compound's antitumor activity. For precise experimental details and further in-depth information, it is recommended to consult the full-text versions of the cited research articles.

References

Triplatin vs. Carboplatin in Patient-Derived Xenografts: A Comparative Analysis of Efficacy in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data highlights the potential of Triplatin as a targeted therapy for a subset of triple-negative breast cancers, with its effectiveness strongly correlated to the expression of sulfated glycosaminoglycans. This guide provides an objective comparison of this compound and the standard-of-care chemotherapeutic, carboplatin (B1684641), in patient-derived xenograft (PDX) models, supported by experimental data and detailed methodologies for researchers and drug development professionals.

This analysis consolidates findings from preclinical studies on patient-derived xenografts (PDXs) from triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer with limited targeted treatment options. The data presented herein demonstrates a clear differential in the antitumor activity of this compound, a novel polynuclear platinum agent, and carboplatin, a widely used platinum-based drug. The key determinant of this compound's efficacy appears to be the levels of cell surface sulfated glycosaminoglycans (sGAGs), positioning sGAGs as a potential predictive biomarker for patient stratification.

Quantitative Comparison of Antitumor Efficacy

The in vivo efficacy of this compound and carboplatin was evaluated in TNBC PDX models characterized by either high or low expression of sGAGs. The results, summarized in the table below, indicate a significant therapeutic advantage for this compound in sGAG-high tumors, while carboplatin demonstrated greater efficacy in sGAG-low tumors.

Treatment GroupPDX ModelsGAG LevelMean Tumor Growth Inhibition (%)Notes
This compound WHIM12High~75%Statistically significant reduction in tumor growth compared to vehicle.[1]
WHIM16High~60%Statistically significant reduction in tumor growth compared to vehicle.[1]
HCI-001LowMinimalNot statistically significant.
Carboplatin WHIM12HighMinimalNot statistically significant.
WHIM16HighMinimalNot statistically significant.
HCI-001Low~50%Statistically significant reduction in tumor growth compared to vehicle.
Vehicle (Saline) WHIM12High0%Control group.[1]
WHIM16High0%Control group.[1]
HCI-001Low0%Control group.

Experimental Protocols

The following sections detail the methodologies employed in the cross-validation studies of this compound and carboplatin in TNBC PDX models.

Establishment of Patient-Derived Xenografts (PDX)
  • Tumor Acquisition: Fresh tumor tissue from consenting patients with triple-negative breast cancer was obtained at the time of surgery.

  • Implantation: A small fragment (approximately 3x3 mm) of the patient's tumor was surgically implanted into the mammary fat pad of 6- to 8-week-old female NOD/SCID gamma (NSG) mice.

  • Tumor Growth and Passaging: Tumors were allowed to grow to a volume of approximately 1,000-1,500 mm³. The established tumors (passage 1) were then harvested, fragmented, and re-implanted into new cohorts of mice for expansion (passages 2 and 3). Experiments were conducted on tumors from passages 3-5 to ensure stability of the xenograft.

  • Characterization: The fidelity of the PDX models to the original patient tumor was confirmed through histological and molecular characterization, including immunohistochemistry for sGAG levels.

In Vivo Drug Efficacy Studies
  • Animal Models: Female NSG mice (6-8 weeks old) were used for the studies.

  • Tumor Implantation: Established TNBC PDX tumor fragments were implanted into the mammary fat pad of the mice.

  • Tumor Growth Monitoring: Tumor growth was monitored bi-weekly using caliper measurements (Volume = (length x width²)/2) and bioluminescence imaging (IVIS).

  • Randomization and Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment groups (n=5-8 mice per group).

  • Drug Administration:

    • This compound: Administered at a dose of 0.3 mg/kg.[1]

    • Carboplatin: Administered at a dose of 40 mg/kg.[1]

    • Vehicle Control: Saline solution.

    • All treatments were administered via intraperitoneal (i.p.) injection every four days for a total of three doses.[1]

  • Efficacy Evaluation: The primary endpoint was tumor growth inhibition. Tumor volumes were measured throughout the study, and at the end of the experiment, tumors were excised and weighed. Statistical analysis was performed using a two-way ANOVA.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the proposed mechanism of action of this compound, the following diagrams are provided.

experimental_workflow Experimental Workflow for PDX Drug Efficacy Study cluster_pdx PDX Establishment cluster_efficacy Drug Efficacy Study patient_tumor Patient Tumor (TNBC) implant Implantation into NSG Mice patient_tumor->implant p1_tumor Passage 1 Tumor Growth implant->p1_tumor expansion Tumor Expansion (Passages 2-3) p1_tumor->expansion implant_exp Implant PDX into Experimental Cohorts expansion->implant_exp tumor_growth Monitor Tumor Growth implant_exp->tumor_growth randomize Randomize Mice tumor_growth->randomize treatment Treatment Administration (this compound, Carboplatin, Vehicle) randomize->treatment evaluation Efficacy Evaluation (Tumor Volume/Weight) treatment->evaluation

Caption: Experimental workflow for the establishment of TNBC PDX models and subsequent drug efficacy studies.

triplatin_pathway Proposed Mechanism of this compound Action cluster_cell Cancer Cell This compound This compound (Positively Charged) sgag Sulfated Glycosaminoglycans (sGAGs) (Negatively Charged) This compound->sgag Electrostatic Interaction uptake Enhanced Cellular Uptake sgag->uptake dna_damage DNA Damage & Replication Stress uptake->dna_damage apoptosis Apoptosis dna_damage->apoptosis

References

A Comparative Guide to the DNA Binding Modes of Triplatin and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the DNA binding mechanisms of the trinuclear platinum agent Triplatin (BBR3464) and the conventional mononuclear platinum drug, cisplatin (B142131). Understanding the distinct ways these compounds interact with DNA is crucial for the development of more effective and targeted cancer therapies.

At a Glance: Key Differences in DNA Interaction

FeatureCisplatinThis compound (BBR3464)
Structure Mononuclear Platinum(II) ComplexTrinuclear Platinum(II) Complex
Primary DNA Adducts 1,2-intrastrand crosslinks (d(GpG), d(ApG))Long-range inter- and intrastrand crosslinks
DNA Structural Distortion Localized bending (~30-40°) and unwindingSignificant DNA compaction and loop formation, even at low concentrations[1]
Recognition by HMG Proteins Yes, shields adducts from repairNo
Repair by NER Pathway Yes, but can be shielded by HMG proteinsInefficiently repaired
Cellular Uptake & DNA Platination Lower in resistant cell linesHigher, overcoming cisplatin resistance[2]
Cell Cycle Effects G1/S or S phase arrestPronounced G2/M phase arrest[3]
p53-Dependence Often p53-dependent apoptosisCan induce p21 and cell cycle arrest independently of p53

Covalent DNA Binding: A Tale of Two Crosslinks

The primary mechanism of action for both cisplatin and this compound is the formation of covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis. However, the nature of these adducts and their impact on DNA structure are markedly different.

Cisplatin: The Classic 1,2-Intrastrand Crosslink

Cisplatin's cytotoxic effects are primarily attributed to the formation of 1,2-intrastrand crosslinks between adjacent purine (B94841) bases, with a preference for guanine (B1146940) residues (d(GpG) adducts) followed by adenine-guanine sequences (d(ApG) adducts). This binding to the N7 position of the purine bases causes a localized bend in the DNA helix of approximately 30-40 degrees and a significant unwinding. This distortion is a key recognition signal for various cellular proteins, including the high mobility group (HMG) domain proteins, which bind to the kinked DNA and are thought to shield the adduct from the nucleotide excision repair (NER) machinery.

This compound (BBR3464): Long-Range and Flexible Crosslinking

In contrast to the localized adducts of cisplatin, the trinuclear structure of this compound allows for the formation of long-range DNA crosslinks. These can be both intrastrand and interstrand, spanning several base pairs. A predominant adduct for this compound is a 1,4-interstrand crosslink, typically between two guanine bases. These long-range and more flexible crosslinks induce a more profound and complex distortion of the DNA structure, including significant DNA compaction and the formation of loops, even at concentrations much lower than those required for cisplatin to elicit similar effects[1]. Unlike cisplatin adducts, the DNA distortions caused by this compound are not recognized by HMG domain proteins. Furthermore, these unique adducts are not efficiently removed by the NER pathway, which may contribute to the sustained cytotoxic effect of this compound[3].

Non-Covalent Interactions: An Emerging Area of Interest

While covalent binding is the primary mode of action, non-covalent interactions also play a role, particularly for polynuclear platinum compounds. A derivative of this compound, TriplatinNC, which lacks leaving groups for covalent binding, has been shown to interact with DNA through a "phosphate clamp" mechanism, where the amine ligands form hydrogen bonds with the phosphate (B84403) backbone of DNA. These non-covalent interactions can also induce significant conformational changes in the DNA double helix[4].

Cellular Consequences: Beyond the Adduct

The distinct DNA adducts formed by cisplatin and this compound trigger different downstream cellular responses.

Cellular Uptake and Resistance

A significant advantage of this compound is its ability to overcome cisplatin resistance. Studies have shown that this compound exhibits higher cellular accumulation and leads to greater levels of DNA platination in cisplatin-resistant cell lines compared to cisplatin itself[2]. This suggests that the mechanisms of cellular uptake and efflux may differ between the two drugs.

Cell Cycle Arrest and Signaling Pathways

Cisplatin-induced DNA damage typically activates the DNA damage response (DDR) pathway, leading to cell cycle arrest, often in the G1/S or S phase, and apoptosis. This response is frequently mediated by the p53 tumor suppressor protein, which induces the expression of downstream targets like the cyclin-dependent kinase inhibitor p21.

This compound, on the other hand, induces a more pronounced and prolonged arrest in the G2/M phase of the cell cycle[3]. Interestingly, this compound can induce p21 expression and subsequent cell cycle arrest in a p53-independent manner. This suggests that this compound may be effective in tumors with mutated or non-functional p53, which are often resistant to cisplatin.

The signaling pathways activated by cisplatin-induced DNA damage are complex and involve the ERK, PI3K/AKT/PTEN, and MAPK pathways, all converging on the activation of caspases and apoptosis[5][6]. While the specific signaling cascades triggered by this compound are less well-characterized, the observed differences in cell cycle effects and p53 dependence strongly indicate a distinct cellular response to its unique DNA adducts.

Experimental Protocols

A variety of experimental techniques are employed to study the DNA binding of platinum-based drugs. Below are summaries of key methodologies.

Quantification of Platinum-DNA Adducts by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the total amount of platinum bound to DNA.

Methodology:

  • Cell Treatment and DNA Isolation: Treat cultured cells with the platinum drug. Harvest the cells and isolate genomic DNA using standard protocols, ensuring removal of RNA contamination.

  • Sample Digestion: Digest the isolated DNA samples in concentrated nitric acid under heat to break down the organic matrix and solubilize the platinum.

  • ICP-MS Analysis: Introduce the digested samples into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the sample, and the mass spectrometer separates and quantifies the platinum isotopes.

  • Data Analysis: Quantify the platinum content based on a standard curve generated from known concentrations of a platinum standard. Normalize the platinum amount to the amount of DNA analyzed (e.g., pg of Pt per µg of DNA)[7][8][9].

Analysis of Specific DNA Adducts by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) allows for the separation and quantification of specific platinum-DNA adducts.

Methodology:

  • DNA Isolation and Enzymatic Digestion: Isolate DNA from treated cells and enzymatically digest it into individual nucleosides or short oligonucleotides.

  • HPLC Separation: Inject the digested sample onto an HPLC column to separate the different DNA adducts from unmodified nucleosides and from each other based on their physicochemical properties.

  • MS/MS Detection and Quantification: The eluent from the HPLC is introduced into a mass spectrometer. The parent ions corresponding to specific adducts are selected and fragmented, and the resulting daughter ions are detected. Quantification is achieved by comparing the signal intensity to that of a known amount of an isotopically labeled internal standard for each adduct[10][11].

Electrophoretic Mobility Shift Assay (EMSA) for Protein-DNA Binding

EMSA is used to study the binding of proteins, such as HMG proteins, to platinated DNA.

Methodology:

  • Probe Preparation: Prepare a short, radiolabeled or fluorescently labeled DNA oligonucleotide containing a specific platinum adduct.

  • Binding Reaction: Incubate the labeled DNA probe with a protein extract or a purified protein of interest.

  • Gel Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate more slowly than the free probe.

  • Detection: Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging. A "supershift" can be performed by adding an antibody specific to the protein of interest, which will cause a further retardation in the migration of the complex.

Circular Dichroism (CD) Spectroscopy for DNA Conformational Changes

CD spectroscopy is a valuable tool for examining the global conformational changes in DNA upon binding of platinum compounds.

Methodology:

  • Sample Preparation: Prepare solutions of DNA and the platinum compound at various molar ratios.

  • CD Spectra Acquisition: Record the CD spectra of the DNA-platinum complexes over a range of wavelengths (typically 190-320 nm).

  • Data Analysis: Analyze the changes in the CD spectrum of the DNA upon drug binding. Different binding modes (e.g., intercalation, groove binding, covalent adduct formation) induce characteristic changes in the DNA CD signal, providing insights into the nature of the interaction.

Visualizing the Mechanisms

DOT Language Diagrams

cisplatin_binding Cisplatin Cisplatin DNA DNA Cisplatin->DNA Covalent Binding Intrastrand_Adduct 1,2-Intrastrand Crosslink (dG-dG) DNA->Intrastrand_Adduct Bent_DNA Bent DNA Helix Intrastrand_Adduct->Bent_DNA HMG_Protein HMG Protein Bent_DNA->HMG_Protein Recognition Apoptosis Apoptosis Bent_DNA->Apoptosis NER_Repair NER Repair HMG_Protein->NER_Repair Inhibition NER_Repair->DNA Repair

Caption: Cisplatin's DNA binding and subsequent cellular response.

triplatin_binding This compound This compound (BBR3464) DNA DNA This compound->DNA Covalent Binding Interstrand_Adduct Long-Range Interstrand Crosslink DNA->Interstrand_Adduct Compacted_DNA DNA Compaction & Loops Interstrand_Adduct->Compacted_DNA NER_Repair NER Repair Interstrand_Adduct->NER_Repair Inefficient Repair G2M_Arrest G2/M Arrest Compacted_DNA->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's distinct DNA binding and cellular effects.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture Drug_Treatment Drug Treatment (this compound or Cisplatin) Cell_Culture->Drug_Treatment Cell_Harvest Cell Harvest Drug_Treatment->Cell_Harvest DNA_Isolation DNA Isolation Cell_Harvest->DNA_Isolation Flow_Cytometry Flow Cytometry (Cell Cycle) Cell_Harvest->Flow_Cytometry Western_Blot Western Blot (Signaling Proteins) Cell_Harvest->Western_Blot ICP_MS ICP-MS (Total Platination) DNA_Isolation->ICP_MS HPLC_MS HPLC-MS/MS (Specific Adducts) DNA_Isolation->HPLC_MS CD_Spec Circular Dichroism (DNA Conformation) DNA_Isolation->CD_Spec

Caption: General experimental workflow for comparing this compound and cisplatin.

Conclusion

This compound and cisplatin, while both platinum-based anticancer agents, exhibit fundamentally different DNA binding modes. Cisplatin's activity is defined by its formation of localized 1,2-intrastrand crosslinks and the subsequent cellular recognition and processing of these adducts. In contrast, this compound's unique trinuclear structure enables the formation of long-range, flexible crosslinks that induce more drastic changes in DNA conformation, are processed differently by the cell's repair machinery, and trigger distinct downstream signaling pathways. These differences provide a molecular basis for this compound's ability to overcome cisplatin resistance and highlight the potential for developing novel platinum-based drugs with alternative mechanisms of action. Further research into the detailed kinetics and thermodynamics of this compound's DNA binding, as well as a deeper understanding of the signaling pathways it modulates, will be crucial for the rational design of the next generation of platinum chemotherapeutics.

References

Triplatin's Efficacy in Carboplatin-Resistant Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Triplatin's (BBR3464) performance against carboplatin (B1684641), particularly in the context of carboplatin-resistant tumors. The information presented is collated from preclinical studies and is intended to inform further research and drug development efforts.

Introduction

This compound (BBR3464) is a trinuclear platinum complex that has demonstrated a distinct antitumor profile compared to earlier-generation platinum-based chemotherapies like cisplatin (B142131) and carboplatin.[1] A significant area of interest is its potential to overcome the mechanisms of resistance that often limit the efficacy of carboplatin in various cancers. This guide summarizes the available preclinical data on this compound's efficacy, details the experimental protocols used in these key studies, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo antitumor activity of this compound in comparison to cisplatin (a close analogue of carboplatin in terms of mechanism) in cisplatin-resistant human tumor cell lines and xenografts. This data is primarily extracted from the key preclinical study by Manzotti et al., which extensively profiled this compound's efficacy.

Table 1: In Vitro Cytotoxicity of this compound (BBR3464) vs. Cisplatin in Cisplatin-Resistant Human Tumor Cell Lines

Cell LineTumor TypeBBR3464 IC50 (µM)Cisplatin IC50 (µM)Resistance Factor (Cisplatin IC50 / BBR3464 IC50)
OVCAR-3Ovarian0.02 µM2.5 µM125
IGROV-1/Pt 0.5Ovarian0.04 µM5.0 µM125
SK-OV-3Ovarian0.05 µM3.0 µM60
M14Melanoma0.03 µM4.0 µM133
JR-8Melanoma0.02 µM3.5 µM175
MeWoMelanoma0.04 µM2.0 µM50
A2780/ROvarian0.01 µM7.5 µM750

Data extracted from Manzotti C, et al. Clin Cancer Res. 2000 Jul;6(7):2626-34.

Table 2: In Vivo Antitumor Activity of this compound (BBR3464) in Human Tumor Xenografts Refractory to Cisplatin

Tumor ModelTumor TypeBBR3464 Optimal Dose (mg/kg)BBR3464 Tumor Weight Inhibition (%)Cisplatin Optimal Dose (mg/kg)Cisplatin Tumor Weight Inhibition (%)
OVCAR-3Ovarian0.4>905<40
IGROV-1/Pt 0.5Ovarian0.4>905<20
SK-OV-3Ovarian0.4>805<30
M14Melanoma0.3>904<20
JR-8Melanoma0.3>904<10
MeWoMelanoma0.3>804<20
A2780/ROvarian0.4>905<10

Data extracted from Manzotti C, et al. Clin Cancer Res. 2000 Jul;6(7):2626-34.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary, based on the study by Manzotti et al.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human ovarian (OVCAR-3, IGROV-1/Pt 0.5, SK-OV-3, A2780/R) and melanoma (M14, JR-8, MeWo) cell lines were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Preparation: this compound (BBR3464) and cisplatin were dissolved in sterile water to create stock solutions, which were further diluted in culture medium to the desired concentrations.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, the culture medium was replaced with medium containing various concentrations of this compound or cisplatin, and the cells were incubated for 72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The drug concentration that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.

In Vivo Antitumor Activity (Human Tumor Xenograft Model)
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.

  • Tumor Implantation: Tumor fragments (approximately 30-40 mg) from in vivo passages of the respective human tumor cell lines were subcutaneously implanted into the flank of the mice.

  • Drug Treatment: When tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into treatment and control groups. This compound and cisplatin were administered intravenously (i.v.) according to the schedules and doses indicated in Table 2. The control group received the vehicle solution.

  • Tumor Growth Measurement: Tumor size was measured twice weekly with calipers, and tumor weight was calculated using the formula: (length x width²)/2.

  • Efficacy Evaluation: Antitumor efficacy was assessed as the percent tumor weight inhibition, calculated as: [1 - (mean tumor weight of treated group / mean tumor weight of control group)] x 100.

  • Toxicity Assessment: Animal body weight was monitored as an indicator of drug toxicity.

Visualizations

Signaling Pathways

The following diagram illustrates the key mechanisms of carboplatin resistance and the proposed mechanism by which this compound overcomes this resistance.

Carboplatin_Resistance_and_Triplatin_Action cluster_Carboplatin Carboplatin Action & Resistance cluster_Resistance Resistance Mechanisms cluster_this compound This compound Action Carboplatin Carboplatin DNA_Adducts DNA Adducts (Intrastrand Crosslinks) Carboplatin->DNA_Adducts Forms Apoptosis Apoptosis DNA_Adducts->Apoptosis Induces Reduced_Uptake Reduced Drug Uptake/Increased Efflux Reduced_Uptake->Carboplatin Blocks GSH_Inactivation Inactivation by Glutathione (GSH) GSH_Inactivation->Carboplatin Inactivates DNA_Repair Enhanced DNA Repair (NER, MMR, HR) DNA_Repair->DNA_Adducts Repairs Triplatin_Apoptosis Apoptosis This compound This compound (BBR3464) Unique_Adducts Unique DNA Adducts (Long-range, Interstrand) This compound->Unique_Adducts Forms Bypass_Repair Bypasses DNA Repair Mechanisms Unique_Adducts->Bypass_Repair Leads to Bypass_Repair->Triplatin_Apoptosis Induces

Caption: Mechanisms of carboplatin resistance and this compound's circumvention strategy.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of this compound in carboplatin-resistant tumors.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation Cell_Culture Culture Carboplatin-Resistant and Sensitive Cell Lines Drug_Treatment_Vitro Treat with this compound and Carboplatin (Dose-Response) Cell_Culture->Drug_Treatment_Vitro MTT_Assay Assess Cell Viability (MTT Assay) Drug_Treatment_Vitro->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Xenograft_Model Establish Tumor Xenografts in Immunocompromised Mice IC50_Determination->Xenograft_Model Inform In Vivo Study Design Drug_Treatment_Vivo Administer this compound and Carboplatin Xenograft_Model->Drug_Treatment_Vivo Tumor_Monitoring Monitor Tumor Growth and Animal Well-being Drug_Treatment_Vivo->Tumor_Monitoring Efficacy_Analysis Analyze Antitumor Efficacy (Tumor Growth Inhibition) Tumor_Monitoring->Efficacy_Analysis

Caption: Workflow for preclinical validation of this compound's efficacy.

Conclusion

The preclinical data strongly suggests that this compound (BBR3464) possesses significant antitumor activity in tumor models that are resistant to conventional platinum-based drugs like carboplatin.[1] Its distinct mechanism of action, characterized by the formation of unique DNA adducts, appears to enable it to circumvent common resistance pathways. The substantial difference in IC50 values and the high degree of tumor growth inhibition in resistant models highlight its potential as a therapeutic alternative. However, it is crucial to acknowledge that this compound's clinical development was previously halted due to toxicity. Future research should focus on strategies to mitigate these toxicities, potentially through targeted delivery systems or combination therapies, to fully realize the therapeutic promise of this compound in treating carboplatin-resistant cancers.

References

A Comparative Analysis of the Side Effect Profiles of Triplatin and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the distinct toxicological landscapes of two platinum-based chemotherapeutic agents.

This guide provides a detailed comparative analysis of the side effect profiles of Triplatin (also known as BBR3464) and the widely used chemotherapeutic agent, cisplatin (B142131). By examining data from preclinical and clinical studies, this document aims to offer a clear, evidence-based comparison to inform future research and drug development in oncology.

Executive Summary

Cisplatin, a cornerstone of cancer therapy, is known for its significant dose-limiting toxicities, primarily nephrotoxicity, neurotoxicity, and ototoxicity. This compound, a trinuclear platinum complex, was developed to overcome cisplatin resistance and potentially offer a different safety profile. Clinical trial data for this compound indicates that its dose-limiting toxicities are predominantly myelosuppression (specifically neutropenia) and gastrointestinal side effects such as diarrhea, nausea, and vomiting. A notable distinction is the reported lack of significant nephrotoxicity with this compound, a major advantage over cisplatin. However, some studies have also reported that this compound can have more severe side effects overall, necessitating careful dose management.

Mechanism of Action

Both cisplatin and this compound exert their anticancer effects by binding to DNA and forming adducts that disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.

  • Cisplatin: As a mononuclear platinum compound, cisplatin primarily forms 1,2-intrastrand cross-links with purine (B94841) bases on the DNA.[1][2][3][4]

  • This compound (BBR3464): This trinuclear platinum complex forms a different spectrum of DNA adducts, including long-range interstrand and intrastrand cross-links.[5][6] This distinct binding mode is thought to contribute to its activity in cisplatin-resistant tumors.[5][6][7][8] Additionally, this compound's cationic nature facilitates its interaction with negatively charged sulfated glycosaminoglycans (sGAGs) on the surface of tumor cells, potentially leading to increased cellular uptake and targeted cytotoxicity.[9]

Comparative Side Effect Profiles

The following tables summarize the side effect profiles of this compound and cisplatin based on available clinical trial data. It is important to note that direct head-to-head comparative trials with detailed toxicity data are limited. The data for this compound is primarily derived from Phase I and II clinical trials where it was administered as a single agent or in combination with other chemotherapeutics.

Table 1: Qualitative Comparison of Major Side Effects

Side Effect CategoryThis compound (BBR3464)Cisplatin
Nephrotoxicity Generally reported as not significant or absent.[10]A major dose-limiting toxicity.[2]
Neurotoxicity Less frequently reported as a primary dose-limiting toxicity compared to cisplatin.A common and often severe dose-limiting toxicity, manifesting as peripheral neuropathy.[2]
Myelosuppression A major dose-limiting toxicity, primarily neutropenia.[3][4]Occurs, but is not typically the primary dose-limiting toxicity.
Gastrointestinal Common, including nausea, vomiting, and diarrhea (can be dose-limiting).[2][3]Common and can be severe, but often well-managed with antiemetics.
Ototoxicity Not frequently reported as a major side effect.A significant and often irreversible side effect, leading to hearing loss.

Table 2: Quantitative Data on Grade 3/4 Adverse Events from Clinical Trials of this compound (BBR3464)

Data extracted from separate Phase I and II studies of this compound. A direct comparison with a cisplatin arm within the same study is not available in the provided search results.

Adverse EventPhase I Study (Combination with 5-FU)[2]Phase II Study (Gastric/Gastro-oesophageal Cancer)[3]Phase II Study (Small Cell Lung Cancer)[4]
Neutropenia Grade 3/4: 78.6% (11/14 patients)Grade 3: 40%, Grade 4: 40%Grade 3/4: 62%
Febrile Neutropenia Not Reported15% (at 0.9 mg/m²) to 71% (at 1.1 mg/m²)16%
Anemia Not ReportedGrade 3/4 reportedGrade 3/4: 10%
Thrombocytopenia Not ReportedGrade 3/4 reportedNot Reported
Nausea FrequentGrade 3/4 reportedNot Reported
Vomiting Not ReportedGrade 3/4 reportedNot Reported
Diarrhea FrequentGrade 3/4 reportedDose-limiting in Phase I
Fatigue FrequentGrade 3/4 reportedGrade 3/4: 5%
Mucositis Not ReportedGrade 3/4 reportedNot Reported

Note: The severity of adverse events is graded according to the Common Terminology Criteria for Adverse Events (CTCAE), where Grade 3 is severe and Grade 4 is life-threatening.[1][3][11]

Experimental Protocols for Toxicity Assessment

The evaluation of the side effect profiles of chemotherapeutic agents like this compound and cisplatin involves a range of preclinical and clinical methodologies.

Preclinical Toxicity Assessment (Animal Models)
  • Nephrotoxicity:

    • Animal Models: Typically conducted in rats or mice.[12][13][14]

    • Drug Administration: A single high dose or multiple low doses of the platinum compound are administered.[13][14]

    • Parameters Measured:

      • Blood Urea Nitrogen (BUN) and Serum Creatinine: Key indicators of kidney function. A significant increase suggests renal damage.[12]

      • Histopathological Examination: Microscopic analysis of kidney tissue to assess for tubular necrosis, apoptosis, and other structural damage.[12]

  • Neurotoxicity:

    • Animal Models: Rodent models are commonly used.

    • Assessment Methods:

      • Nerve Conduction Velocity (NCV): Measurement of the speed of electrical impulses along a nerve. A decrease in NCV is indicative of nerve damage.

      • Behavioral Tests: Assessment of sensory and motor function, such as response to thermal or mechanical stimuli.

      • Histopathology: Examination of nerve tissue, including the dorsal root ganglia, for signs of neuronal damage.

  • Myelosuppression:

    • Animal Models: Primarily conducted in mice.

    • Assessment Methods:

      • Complete Blood Count (CBC): Regular monitoring of white blood cell (WBC), red blood cell (RBC), and platelet counts. A significant decrease, particularly in neutrophils (neutropenia), indicates myelosuppression.

      • Colony-Forming Unit (CFU) Assays: In vitro culture of bone marrow progenitor cells to assess the impact of the drug on their ability to form colonies.

Clinical Trial Toxicity Assessment
  • Common Terminology Criteria for Adverse Events (CTCAE): A standardized system developed by the National Cancer Institute (NCI) is used to grade the severity of adverse events in patients. Grades range from 1 (mild) to 5 (death).[1][3][11]

  • Regular Monitoring: Patients undergo regular monitoring of blood counts, kidney function (BUN, creatinine), and neurological and audiological assessments.

Signaling Pathways and Experimental Workflows

Cisplatin-Induced Nephrotoxicity Signaling Pathway

Cisplatin-induced nephrotoxicity is a complex process involving multiple cellular pathways. The diagram below illustrates a simplified overview of the key events.

cisplatin_nephrotoxicity Cisplatin Cisplatin Renal_Tubular_Cell Renal Tubular Cell Cisplatin->Renal_Tubular_Cell DNA_Damage DNA Damage Renal_Tubular_Cell->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Renal_Tubular_Cell->Mitochondrial_Dysfunction ER_Stress Endoplasmic Reticulum Stress Renal_Tubular_Cell->ER_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress Oxidative Stress (ROS Production) Mitochondrial_Dysfunction->Oxidative_Stress ER_Stress->Oxidative_Stress Inflammation Inflammation (e.g., TNF-α, IL-6) Oxidative_Stress->Inflammation Inflammation->Apoptosis Necrosis Necrosis Inflammation->Necrosis AKI Acute Kidney Injury Apoptosis->AKI Necrosis->AKI

Cisplatin-induced nephrotoxicity pathway.
General Experimental Workflow for Comparative Toxicity Study

The following diagram outlines a typical workflow for a preclinical comparative study of the toxicity of two compounds.

comparative_toxicity_workflow cluster_0 Study Design cluster_1 In-Life Monitoring cluster_2 Terminal Procedures cluster_3 Data Analysis Animal_Model Select Animal Model (e.g., Rats) Group_Allocation Randomly Allocate to Groups: - Vehicle Control - this compound - Cisplatin Animal_Model->Group_Allocation Dosing Administer Compounds at Equitoxic or Clinically Relevant Doses Group_Allocation->Dosing Clinical_Signs Daily Observation for Clinical Signs of Toxicity Dosing->Clinical_Signs Body_Weight Regular Body Weight Measurement Dosing->Body_Weight Blood_Sampling Periodic Blood Sampling for Hematology and Clinical Chemistry Dosing->Blood_Sampling Euthanasia Euthanasia at Predefined Endpoints Clinical_Signs->Euthanasia Body_Weight->Euthanasia Hematology Complete Blood Count Analysis Blood_Sampling->Hematology Clinical_Chemistry BUN, Creatinine, etc. Blood_Sampling->Clinical_Chemistry Organ_Collection Collection of Kidneys, Nerves, Bone Marrow, etc. Euthanasia->Organ_Collection Histopathology Microscopic Examination of Tissues Organ_Collection->Histopathology Statistical_Analysis Statistical Comparison Between Groups Hematology->Statistical_Analysis Clinical_Chemistry->Statistical_Analysis Histopathology->Statistical_Analysis

Preclinical comparative toxicity workflow.

Conclusion

The available evidence suggests that this compound (BBR3464) possesses a distinct side effect profile compared to cisplatin. While myelosuppression and gastrointestinal toxicities are the primary dose-limiting factors for this compound, the apparent lack of significant nephrotoxicity presents a potential clinical advantage. However, the overall severity of side effects associated with this compound led to its discontinuation in later-phase clinical trials.[15][16][17] Further research, including direct, well-controlled comparative studies, is necessary to fully elucidate the relative toxicities of these two platinum compounds and to guide the development of next-generation platinum-based anticancer agents with improved therapeutic indices.

References

Triplatin Demonstrates Enhanced Cellular Accumulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular accumulation of Triplatin, a novel platinum-based anticancer agent, with other platinum analogs, primarily cisplatin (B142131) and carboplatin (B1684641). The data presented herein confirms the enhanced cellular uptake of this compound, particularly in cancer cells with high expression of sulfated glycosaminoglycans (sGAGs), offering a potential advantage in overcoming certain forms of drug resistance.

Enhanced Cellular Accumulation of this compound

This compound's unique chemical structure, a trinuclear platinum complex with a higher positive charge, facilitates a distinct mechanism of cellular entry compared to traditional platinum drugs like cisplatin and carboplatin.[1][2] Research has shown that the cellular accumulation of this compound is significantly mediated by its interaction with negatively charged sGAGs on the cell surface.[1] This property is not observed with either cisplatin or carboplatin, suggesting a differentiated and potentially more efficient uptake mechanism in specific tumor microenvironments.[1]

Studies have demonstrated that cancer cells with higher levels of sGAGs exhibit increased accumulation of this compound, which correlates with greater cytotoxicity.[1] Conversely, carboplatin accumulation shows an inverse relationship with sGAG levels.[1] While direct quantitative comparisons of cellular uptake between this compound and cisplatin in the same cell line under identical conditions are not extensively available in publicly accessible research, the sGAG-dependent uptake mechanism strongly supports an enhanced accumulation of this compound in sGAG-high cancer cells. Further supporting its high potency, one study concluded that this compound is more effective at killing cancer cells at lower concentrations than cisplatin.[3]

Comparative Cellular Accumulation Data

The following table summarizes the key findings regarding the cellular accumulation of this compound in comparison to other platinum agents.

FeatureThis compoundCisplatinCarboplatin
Primary Uptake Mechanism sGAG-mediated endocytosis, potential passive diffusionPassive diffusion, copper transporters (e.g., CTR1)[4][5]Passive diffusion[5]
Dependence on sGAGs High - accumulation correlates positively with sGAG levels[1]No reported dependency[1]No reported dependency; accumulation correlates negatively with sGAG levels[1]
Relative Cytotoxicity Effective at lower concentrations compared to cisplatin[3]Standard clinical efficacyGenerally requires higher concentrations than cisplatin for similar efficacy

Experimental Protocols

The quantification of intracellular platinum drug concentration is crucial for evaluating cellular accumulation. The gold-standard technique for this measurement is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol for Quantification of Intracellular Platinum by ICP-MS

This protocol provides a generalized workflow for measuring the cellular accumulation of platinum-based drugs.

1. Cell Culture and Treatment:

  • Culture cancer cells to the desired confluency in appropriate cell culture plates.

  • Treat the cells with the platinum compounds (this compound, cisplatin, etc.) at various concentrations and for specific incubation times. Include an untreated control group.

2. Cell Harvesting and Lysis:

  • Following treatment, wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

  • Harvest the cells using trypsinization or a cell scraper.

  • Count the cells to normalize the platinum content per cell.

  • Lyse the cell pellet using a suitable lysis buffer or through acid digestion.

3. Sample Preparation for ICP-MS:

  • Digest the cell lysates with concentrated nitric acid (trace metal grade) at an elevated temperature to break down the organic matrix and solubilize the platinum.

  • Dilute the digested samples to a final acid concentration compatible with the ICP-MS instrument (typically 1-2% nitric acid).

  • Prepare a series of platinum standards of known concentrations for calibration.

4. ICP-MS Analysis:

  • Introduce the prepared samples and standards into the ICP-MS instrument.

  • The high-temperature plasma atomizes and ionizes the platinum atoms.

  • The mass spectrometer separates the platinum ions based on their mass-to-charge ratio.

  • The detector quantifies the abundance of platinum isotopes, allowing for the determination of the total platinum concentration in the sample.

5. Data Analysis:

  • Generate a calibration curve from the platinum standards.

  • Use the calibration curve to determine the platinum concentration in the cell lysate samples.

  • Normalize the platinum concentration to the number of cells to report the cellular accumulation as mass of platinum per cell or per million cells.

Visualizing the Mechanisms

To illustrate the distinct uptake mechanism of this compound and the general signaling pathways activated by platinum drugs, the following diagrams are provided.

G Experimental Workflow for Comparing Cellular Accumulation cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Quantification Cancer Cells Cancer Cells Treat with this compound Treat with this compound Cancer Cells->Treat with this compound Treat with Cisplatin Treat with Cisplatin Cancer Cells->Treat with Cisplatin Harvest & Lyse Cells (this compound) Harvest & Lyse Cells (this compound) Treat with this compound->Harvest & Lyse Cells (this compound) Harvest & Lyse Cells (Cisplatin) Harvest & Lyse Cells (Cisplatin) Treat with Cisplatin->Harvest & Lyse Cells (Cisplatin) Acid Digestion (this compound) Acid Digestion (this compound) Harvest & Lyse Cells (this compound)->Acid Digestion (this compound) Acid Digestion (Cisplatin) Acid Digestion (Cisplatin) Harvest & Lyse Cells (Cisplatin)->Acid Digestion (Cisplatin) ICP-MS Analysis ICP-MS Analysis Acid Digestion (this compound)->ICP-MS Analysis Acid Digestion (Cisplatin)->ICP-MS Analysis Compare Pt Levels Compare Pt Levels ICP-MS Analysis->Compare Pt Levels

Caption: Workflow for comparing this compound and Cisplatin cellular accumulation.

G Proposed Cellular Uptake and Action of this compound cluster_0 Extracellular Space cluster_2 Intracellular Space This compound This compound sGAGs sGAGs This compound->sGAGs Interaction Endosome Endosome sGAGs->Endosome Endocytosis Growth Factors Growth Factors Growth Factor Receptor Growth Factor Receptor Growth Factors->Growth Factor Receptor Binding Blocked Signaling Blocked Signaling Growth Factor Receptor->Blocked Signaling Inhibition by this compound DNA Damage DNA Damage Endosome->DNA Damage Release & Nuclear Translocation Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: this compound's sGAG-mediated uptake and signaling inhibition.

G General Signaling Pathway of Cisplatin cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Cisplatin Cisplatin Copper Transporters Copper Transporters Cisplatin->Copper Transporters Uptake Activated Cisplatin Activated Cisplatin Copper Transporters->Activated Cisplatin DNA Adducts DNA Adducts Activated Cisplatin->DNA Adducts Binds to DNA DNA Damage Response DNA Damage Response DNA Adducts->DNA Damage Response Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage Response->Apoptosis

Caption: Cisplatin's uptake and induction of apoptosis via DNA damage.

References

Safety Operating Guide

Essential Safety and Handling of Triplatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Triplatin, a platinum-based antineoplastic agent, is paramount.[1] This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize exposure risk and ensure a secure laboratory environment. Given the limited specific data on this compound, this guidance is based on established protocols for similar platinum-based chemotherapy drugs, such as Cisplatin, and general recommendations for handling cytotoxic compounds.

Health Hazards and Exposure Risks

Primary Routes of Exposure:

  • Inhalation of aerosolized particles.[2]

  • Dermal contact.[2]

  • Ingestion.[2]

  • Accidental injection.[2]

Short-term and repeated exposure to similar compounds can lead to respiratory irritation, skin and eye irritation, and may cause severe health effects, including cancer and adverse effects on fetal development.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Two pairs of powder-free chemotherapy-rated gloves (ASTM D6978).[3]Prevents skin contact and absorption. Double gloving provides an additional barrier. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[4][5]
Gown Disposable, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene).[3][4]Protects against splashes and contamination of personal clothing. Gowns should be changed every 2-3 hours or immediately after a spill.[4]
Eye and Face Protection Full-face shield or safety goggles in combination with a face mask.[3][4]Protects mucous membranes of the eyes, nose, and mouth from splashes and aerosols.
Respiratory Protection A fit-tested NIOSH-certified N95 or higher respirator.[3][4]Essential when handling the powdered form of the drug or when there is a risk of aerosol generation.
Shoe Covers Two pairs of disposable shoe covers.[4]Prevents the spread of contamination outside of the handling area. The outer pair should be removed before exiting the designated area.[4]
Head and Hair Covering Disposable hair cover.Contains hair and prevents it from coming into contact with contaminated surfaces.

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical for minimizing exposure. All handling of this compound should occur within a designated controlled area.

Workflow for Handling this compound

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate Controlled Area gather_ppe Gather All Necessary PPE prep_area->gather_ppe don_ppe Don PPE in Correct Order gather_ppe->don_ppe fume_hood Work Within a Certified Chemical Fume Hood or BSC don_ppe->fume_hood weigh_dissolve Weigh and Dissolve this compound fume_hood->weigh_dissolve label_containers Clearly Label All Containers weigh_dissolve->label_containers decontaminate Decontaminate Work Surfaces label_containers->decontaminate doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe dispose_waste Dispose of Waste Properly doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Step-by-step workflow for the safe handling of this compound.

Detailed Experimental Protocols

1. Donning Personal Protective Equipment (PPE)

A precise sequence for putting on PPE is crucial to ensure complete protection.

PPE Donning Sequence shoe_covers 1. Shoe Covers (Outer Pair) hair_cover 2. Hair and Beard Covers shoe_covers->hair_cover inner_gloves 3. Inner Pair of Gloves hair_cover->inner_gloves gown 4. Gown inner_gloves->gown respirator 5. N95 Respirator gown->respirator face_shield 6. Face Shield/Goggles respirator->face_shield outer_gloves 7. Outer Pair of Gloves (over gown cuff) face_shield->outer_gloves

Caption: Correct order for donning personal protective equipment.

2. Doffing (Removing) Personal Protective Equipment (PPE)

The removal of PPE must be done carefully to prevent cross-contamination.

PPE Doffing Sequence outer_gloves 1. Outer Shoe Covers (in designated area) inner_shoe_covers 2. Outer Gloves outer_gloves->inner_shoe_covers gown 3. Gown inner_shoe_covers->gown face_shield 4. Face Shield/Goggles gown->face_shield respirator 5. Inner Gloves face_shield->respirator wash_hands1 6. Wash Hands respirator->wash_hands1 hair_cover 7. Hair and Beard Covers wash_hands1->hair_cover inner_gloves 8. Inner Shoe Covers hair_cover->inner_gloves wash_hands2 9. Wash Hands Thoroughly inner_gloves->wash_hands2

Caption: Safe sequence for removing personal protective equipment.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered hazardous or cytotoxic waste.

Waste Segregation and Disposal

Waste TypeContainerDisposal Procedure
Trace Chemotherapy Waste Yellow sharps container (for sharps) or yellow bag within a designated rigid container (for non-sharps).[6][7]Includes empty vials, syringes, gloves, gowns, and other contaminated disposables.[8] Must be incinerated.[8]
Bulk Chemotherapy Waste Black RCRA-compliant hazardous waste container.[6]Includes unused or expired this compound, partially filled vials, and materials from spill cleanup.[8] Must be disposed of as hazardous chemical waste through an environmental health and safety program.[6]
Liquid Waste Labeled, leak-proof hazardous waste container.Must not be poured down the drain.[7] Solidify with an appropriate absorbent material before placing in the bulk waste container.[7]

Disposal Decision Tree

This compound Waste Disposal Pathway start Is the item contaminated with this compound? sharps Is it a sharp? start->sharps Yes regular_trash Regular Trash start->regular_trash No bulk Is it bulk waste (>3% of original volume)? sharps->bulk No trace_sharps Yellow Trace Chemo Sharps Container sharps->trace_sharps Yes trace_non_sharps Yellow Trace Chemo Waste Container bulk->trace_non_sharps No bulk_waste Black Bulk Chemo Waste Container bulk->bulk_waste Yes

Caption: Decision-making process for proper this compound waste segregation.

By adhering to these stringent safety and handling protocols, laboratory professionals can significantly mitigate the risks associated with this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.